molecular formula C7H6Cl2 B105489 2,3-Dichlorotoluene CAS No. 32768-54-0

2,3-Dichlorotoluene

Cat. No.: B105489
CAS No.: 32768-54-0
M. Wt: 161.03 g/mol
InChI Key: GWLKCPXYBLCEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichlorotoluene, also known as this compound, is a useful research compound. Its molecular formula is C7H6Cl2 and its molecular weight is 161.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLKCPXYBLCEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067717
Record name Benzene, 1,2-dichloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32768-54-0
Record name 2,3-Dichlorotoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32768-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-dichloro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032768540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2-dichloro-3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1,2-dichloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichlorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.534
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,3-Dichlorotoluene physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3-Dichlorotoluene: Core Physical and Chemical Properties for Researchers

Introduction

This compound (CAS No. 32768-54-0) is a halogenated aromatic hydrocarbon that serves as a crucial intermediate in the synthesis of a wide array of fine chemicals.[1][2] Its unique substitution pattern on the toluene ring makes it a valuable building block in the pharmaceutical, agrochemical, and dye industries.[1][3][4] This technical guide provides a comprehensive overview of its core physical and chemical properties, experimental methodologies for their determination, and key applications relevant to researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Below is a summary of the key identifiers for this compound.

IdentifierValue
CAS Number 32768-54-0[1][3]
Molecular Formula C₇H₆Cl₂[1][3][5]
Molecular Weight 161.03 g/mol [3]
EC Number 251-203-8[3]
Synonyms 1,2-Dichloro-3-methylbenzene, 2,3-DCT[1][3][5]
InChI Key GWLKCPXYBLCEKC-UHFFFAOYSA-N[3]

Physical Properties

This compound is a clear, colorless liquid with a characteristic aromatic, toluene-like odor.[1][5] It is generally insoluble in water but soluble in organic solvents such as methanol, chloroform, ethanol, and acetone.[1][3][6] The quantitative physical properties are summarized in the table below.

PropertyValueConditions
Melting Point 4-6 °C[3]
Boiling Point 207-208 °C[3]at 760 mmHg
Density 1.228 g/mL[3][6]at 25 °C
Specific Gravity 1.27at 20/20 °C
Refractive Index 1.551[3][6]at 20 °C/D
Flash Point 83 °C (181.4 °F)Closed Cup
Vapor Density 5.6[7](Air = 1)

Chemical Properties and Reactivity

As a dichlorinated toluene derivative, this compound's reactivity is influenced by the methyl group and the two chlorine atoms on the benzene ring. It can undergo various chemical reactions, making it a versatile intermediate.

  • Synthesis Intermediate : It is a key precursor in the synthesis of more complex molecules. It is used in the production of certain pesticides, dyes, and pharmaceuticals.[1][3][8] For instance, it is a reagent in the synthesis of the anticonvulsant drug Lamotrigine and the calcium channel blocker Felodipine.[6]

  • Reactivity : The chlorine atoms can participate in nucleophilic substitution reactions, and the aromatic ring can undergo further electrophilic substitution, although the existing substituents influence the position of new groups. The methyl group can also be a site for free-radical reactions under specific conditions.

The following diagram illustrates the role of this compound as a central intermediate in the chemical industry.

G cluster_raw Raw Materials cluster_intermediate Core Intermediate cluster_applications End-Use Applications o-toluidine o-Toluidine DCT This compound o-toluidine->DCT Synthesis 2-chlorotoluene 2-Chlorotoluene 2-chlorotoluene->DCT Directional Chlorination Pharma Pharmaceuticals (e.g., Lamotrigine) DCT->Pharma Agro Agrochemicals (Pesticides, Herbicides) DCT->Agro Dyes Dyes & Pigments DCT->Dyes Specialty Specialty Chemicals DCT->Specialty G A o-Toluidine + Urea B N,N'-bis(o-tolyl)urea A->B Condensation C Sulfonation (Blocking Group) B->C D Chlorination C->D E Hydrolysis (Decarboxylation & Deblocking) D->E F 2-Chloro-6-methylaniline E->F G Diazotization & Sandmeyer Reaction (NaNO₂, CuCl) F->G H This compound G->H

References

An In-depth Technical Guide to the Synthesis of 2,3-Dichlorotoluene from o-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and well-documented synthetic route for the preparation of 2,3-dichlorotoluene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The synthesis commences with the readily available starting material, o-toluidine, and proceeds through a multi-step sequence involving nitration and Sandmeyer reactions. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to aid researchers in the successful execution of this synthesis.

Synthetic Strategy

The synthesis of this compound from o-toluidine is accomplished via a multi-step process that involves the strategic introduction of the two chlorine atoms onto the toluene ring. A direct dichlorination of o-toluidine is challenging due to the activating and directing effects of the amino and methyl groups, which would likely lead to a mixture of isomers. Therefore, a more controlled approach is necessary.

The chosen strategy, detailed in this guide, involves the following key transformations:

  • Protection of the Amino Group: The highly activating amino group of o-toluidine is first protected as an acetamide to modulate its reactivity and directing effects.

  • Nitration: A nitro group is introduced onto the aromatic ring. The acetylamino group directs the incoming nitro group primarily to the para position, but a significant amount of the ortho isomer is also formed.

  • Deprotection: The acetyl group is removed by hydrolysis to regenerate the amino group, yielding 2-amino-3-nitrotoluene.

  • First Sandmeyer Reaction: The amino group of 2-amino-3-nitrotoluene is converted to a chloro group via a diazotization reaction followed by a copper(I) chloride-catalyzed Sandmeyer reaction. This step yields 2-chloro-3-nitrotoluene.

  • Reduction of the Nitro Group: The nitro group of 2-chloro-3-nitrotoluene is then reduced to an amino group to provide 3-chloro-2-methylaniline.

  • Second Sandmeyer Reaction: Finally, the newly formed amino group undergoes a second Sandmeyer reaction to introduce the second chlorine atom, affording the target molecule, this compound.

This route provides a reliable method for accessing the desired 2,3-disubstitution pattern with good overall yields.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Acetylation of o-Toluidine

This procedure is adapted from a well-established method for the acetylation of anilines.

Reaction:

o-Toluidine + Acetic Anhydride → N-(o-tolyl)acetamide

Procedure:

  • In a 1 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 107 g (1.0 mol) of o-toluidine.

  • While stirring, add 650 mL of acetic anhydride through the dropping funnel. The reaction is exothermic, and the temperature of the mixture will increase.

  • After the addition is complete, the resulting solution of N-(o-tolyl)acetamide is used directly in the next step without isolation.

Step 2: Nitration of N-(o-tolyl)acetamide

This procedure is based on the nitration of aceto-o-toluidide as described in Organic Syntheses.[1]

Reaction:

N-(o-tolyl)acetamide + HNO₃/H₂SO₄ → 2-Acetamido-3-nitrotoluene + isomers

Procedure:

  • Cool the solution of N-(o-tolyl)acetamide from Step 1 to 10-12 °C in an ice-salt bath.

  • In a separate beaker, prepare a nitrating mixture by cautiously adding 126 mL of 70% nitric acid to 126 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the cold nitrating mixture to the stirred N-(o-tolyl)acetamide solution, maintaining the reaction temperature between 10-12 °C. The addition should take approximately 1-2 hours.

  • After the addition is complete, pour the reaction mixture into 3 L of ice water with vigorous stirring.

  • The precipitated product, a mixture of nitroacetotoluidide isomers, is collected by vacuum filtration and washed thoroughly with cold water.

Step 3: Hydrolysis of 2-Acetamido-3-nitrotoluene

This procedure describes the deprotection of the amino group.[1]

Reaction:

2-Acetamido-3-nitrotoluene + HCl/H₂O → 2-Amino-3-nitrotoluene

Procedure:

  • Transfer the moist nitroacetotoluidide mixture from Step 2 to a steam distillation apparatus.

  • Add 300 mL of concentrated hydrochloric acid and heat the mixture to boiling to effect hydrolysis.

  • Steam distill the mixture. 2-Amino-3-nitrotoluene is volatile with steam and will co-distill. Collect the distillate until no more organic material is observed.

  • Cool the distillate in an ice bath to crystallize the 2-amino-3-nitrotoluene.

  • Collect the orange-yellow crystals by vacuum filtration and dry them. The typical yield for this step is 49-55%.[1]

Step 4: Sandmeyer Reaction of 2-Amino-3-nitrotoluene

This procedure outlines the conversion of the amino group to a chloro group.

Reaction:

2-Amino-3-nitrotoluene → 2-Chloro-3-nitrotoluene

Procedure:

  • Diazotization: In a 1 L beaker, dissolve 76 g (0.5 mol) of 2-amino-3-nitrotoluene in 150 mL of concentrated hydrochloric acid and 150 mL of water by gentle warming. Cool the solution to 0-5 °C in an ice-salt bath, which will cause the amine hydrochloride to precipitate.

  • While maintaining the temperature at 0-5 °C, slowly add a solution of 35 g (0.51 mol) of sodium nitrite in 70 mL of water with vigorous stirring. Continue stirring for 15 minutes after the addition is complete.

  • Sandmeyer Reaction: In a separate 2 L flask, prepare a solution of copper(I) chloride by dissolving 60 g (0.6 mol) of cuprous chloride in 200 mL of concentrated hydrochloric acid. Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the stirred cuprous chloride solution. Nitrogen gas will evolve.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen ceases.

  • Cool the reaction mixture and extract the product with dichloromethane (3 x 150 mL).

  • Wash the combined organic extracts with 1 M sodium hydroxide solution and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-chloro-3-nitrotoluene. The product can be purified by vacuum distillation. An 82% yield has been reported for a similar reaction.[2]

Step 5: Reduction of 2-Chloro-3-nitrotoluene

This procedure describes the reduction of the nitro group to an amino group using tin(II) chloride.[3][4]

Reaction:

2-Chloro-3-nitrotoluene + SnCl₂/HCl → 3-Chloro-2-methylaniline

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 85.8 g (0.5 mol) of 2-chloro-3-nitrotoluene and 400 mL of ethanol.

  • Heat the mixture to 70 °C with stirring to dissolve the starting material.

  • In a separate beaker, dissolve 282 g (1.25 mol) of tin(II) chloride dihydrate in 250 mL of concentrated hydrochloric acid.

  • Slowly add the hot SnCl₂ solution to the solution of 2-chloro-3-nitrotoluene. The reaction is exothermic.

  • After the addition is complete, heat the mixture at reflux for 1.5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully add 500 mL of water.

  • Make the solution basic (pH > 12) by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extract the product with ethyl acetate (3 x 200 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-2-methylaniline.

Step 6: Sandmeyer Reaction of 3-Chloro-2-methylaniline

This final step introduces the second chlorine atom to yield this compound.

Reaction:

3-Chloro-2-methylaniline → this compound

Procedure:

  • Diazotization: In a 1 L beaker, add 70.8 g (0.5 mol) of 3-chloro-2-methylaniline to a mixture of 150 mL of concentrated hydrochloric acid and 150 mL of water. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 35 g (0.51 mol) of sodium nitrite in 70 mL of water, keeping the temperature below 5 °C. Stir for an additional 15 minutes.

  • Sandmeyer Reaction: In a separate 2 L flask, dissolve 60 g (0.6 mol) of cuprous chloride in 200 mL of concentrated hydrochloric acid and cool to 0 °C.

  • Slowly add the diazonium salt solution to the cuprous chloride solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C until nitrogen evolution stops.

  • Cool the mixture and extract with dichloromethane (3 x 150 mL).

  • Wash the combined organic extracts with 1 M NaOH and then water. Dry over anhydrous sodium sulfate, filter, and remove the solvent.

  • The crude product is purified by vacuum distillation to give this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound from o-toluidine.

Table 1: Reagent Quantities and Molar Equivalents

StepStarting MaterialReagent 1Molar Eq. (Reagent 1)Reagent 2Molar Eq. (Reagent 2)Solvent
1o-Toluidine (1.0 mol)Acetic Anhydride~6.8--Acetic Anhydride
2N-(o-tolyl)acetamide (1.0 mol)70% Nitric Acid2.0Conc. Sulfuric Acid~2.3Acetic Anhydride
3Nitroacetotoluidide mixtureConc. Hydrochloric Acid-Water-Water
42-Amino-3-nitrotoluene (0.5 mol)Sodium Nitrite1.02Copper(I) Chloride1.2HCl (aq)
52-Chloro-3-nitrotoluene (0.5 mol)Tin(II) Chloride Dihydrate2.5Conc. Hydrochloric Acid-Ethanol
63-Chloro-2-methylaniline (0.5 mol)Sodium Nitrite1.02Copper(I) Chloride1.2HCl (aq)

Table 2: Reaction Conditions and Yields

StepReactionTemperature (°C)Duration (h)ProductReported Yield (%)
1 & 2Acetylation & Nitration10-121-22-Amino-3-nitrotoluene (after hydrolysis)49-55[1]
3HydrolysisReflux-2-Amino-3-nitrotoluene-
4Sandmeyer Reaction0-60-2-Chloro-3-nitrotoluene~82 (analogous)[2]
5ReductionReflux1.53-Chloro-2-methylanilineHigh (not specified)[4]
6Sandmeyer Reaction0-60-This compoundGood (not specified)

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the Sandmeyer reaction.

Synthesis_Pathway o_toluidine o-Toluidine acetamide N-(o-tolyl)acetamide o_toluidine->acetamide Ac₂O nitro_acetamide 2-Acetamido-3-nitrotoluene acetamide->nitro_acetamide HNO₃, H₂SO₄ amino_nitro 2-Amino-3-nitrotoluene nitro_acetamide->amino_nitro H₃O⁺ chloro_nitro 2-Chloro-3-nitrotoluene amino_nitro->chloro_nitro 1. NaNO₂, HCl 2. CuCl chloro_amino 3-Chloro-2-methylaniline chloro_nitro->chloro_amino SnCl₂, HCl dichlorotoluene This compound chloro_amino->dichlorotoluene 1. NaNO₂, HCl 2. CuCl

Caption: Synthetic pathway from o-toluidine to this compound.

Sandmeyer_Workflow start Start: Aromatic Amine diazotization Diazotization: Add NaNO₂ to Amine in HCl (0-5 °C) start->diazotization sandmeyer Sandmeyer Reaction: Slowly add diazonium salt to CuCl solution diazotization->sandmeyer cucl_prep Prepare CuCl Solution: Dissolve CuCl in conc. HCl (0 °C) cucl_prep->sandmeyer workup Work-up: Warm, extract, wash, and dry sandmeyer->workup purification Purification: Vacuum Distillation workup->purification product Final Product: Aryl Chloride purification->product

Caption: General experimental workflow for the Sandmeyer reaction.

References

Spectroscopic Profile of 2,3-Dichlorotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,3-dichlorotoluene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityAssignment
~7.25mAromatic CH
~7.08mAromatic CH
~7.04mAromatic CH
2.38sCH₃

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
137.9C-CH₃
134.3C-Cl
131.8C-Cl
130.6Aromatic CH
127.3Aromatic CH
126.9Aromatic CH
19.9CH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits several characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2920MediumAliphatic C-H Stretch (CH₃)
~1570, ~1450Medium-StrongAromatic C=C Ring Stretch
~780StrongC-Cl Stretch
~740StrongAromatic C-H Bend (out-of-plane)
Mass Spectrometry (MS)

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
159~42[M]⁺ (Molecular ion, ³⁵Cl₂)
160~27[M]⁺ (Isotopic peak, ³⁵Cl³⁷Cl)
161~7[M]⁺ (Isotopic peak, ³⁷Cl₂)
125100[M-Cl]⁺ (Loss of a chlorine atom)
127~32Isotopic peak for [M-Cl]⁺
89~31[M-Cl-HCl]⁺ or other fragmentation

Experimental Protocols

The following sections outline generalized yet detailed methodologies for acquiring the spectroscopic data presented above. These protocols are representative of standard practices in analytical chemistry.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample height in the tube is sufficient for the instrument's detector (typically 4-5 cm).

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are required.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a small drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top of the first, spreading the liquid into a thin film.

  • Carefully mount the salt plates in the spectrometer's sample holder.

Data Acquisition (FTIR):

  • Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

  • Place the sample holder with the prepared salt plates into the beam path.

  • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the this compound sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

  • This causes the molecules to ionize, forming a molecular ion ([M]⁺) and various fragment ions.

Mass Analysis and Detection:

  • The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion at a specific m/z value.

  • The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis cluster_interp Interpretation Sample Chemical Sample (this compound) Dissolution Dissolution (for NMR) Sample->Dissolution ThinFilm Thin Film Preparation (for IR) Sample->ThinFilm Vaporization Vaporization/Injection (for MS) Sample->Vaporization NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer ThinFilm->IR MS Mass Spectrometer Vaporization->MS NMR_Data NMR Spectrum (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Ratios, Fragmentation) MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure FinalReport FinalReport Structure->FinalReport Final Report

Caption: A generalized workflow for spectroscopic analysis.

Thermodynamic Properties of Dichlorotoluene Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the six isomers of dichlorotoluene. Dichlorotoluenes are important intermediates in the synthesis of various agrochemicals and pharmaceuticals. A thorough understanding of their thermodynamic properties is crucial for process design, optimization, and safety assessment in drug development and manufacturing. This document summarizes available data on the physical and thermodynamic properties of these isomers, outlines common experimental protocols for their determination, and visualizes the relationships between them.

Core Thermodynamic and Physical Properties

Table 1: Physical Properties of Dichlorotoluene Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
2,3-Dichlorotoluene32768-54-0C₇H₆Cl₂161.03208[1][2]5[1]1.266[1]
2,4-Dichlorotoluene95-73-8C₇H₆Cl₂161.03201[1]-13.1[1]1.25[1]
2,5-Dichlorotoluene19398-61-9C₇H₆Cl₂161.03201[1][3]4-5[3]1.254[1][3]
2,6-Dichlorotoluene118-69-4C₇H₆Cl₂161.03198-201[1][4]2.6-2.8[1][4]1.266[1]
3,4-Dichlorotoluene95-75-0C₇H₆Cl₂161.03209[1]-14.7[1]1.25[1]
3,5-Dichlorotoluene25186-47-4C₇H₆Cl₂161.03202[1]25.1[1](solid)[1]

Table 2: Thermodynamic Properties of Dichlorotoluene Isomers

Note: Comprehensive and directly comparable experimental data for standard enthalpy of formation, standard entropy, and heat capacity for all isomers are limited. The values that are available are often from computational estimations or varied experimental sources, making direct comparison challenging. Researchers should consult the primary literature for specific conditions and methodologies.

IsomerEnthalpy of Formation (ΔHf°)Standard Entropy (S°)Heat Capacity (Cp)
This compoundData not readily availableData not readily availableData not readily available
2,4-DichlorotolueneData not readily availableData not readily availableData not readily available
2,5-DichlorotolueneData not readily availableData not readily availableData not readily available
2,6-DichlorotolueneData not readily availableData not readily availableData not readily available
3,4-DichlorotolueneCritically evaluated data available in NIST/TRC Web Thermo Tables[5]Critically evaluated data available in NIST/TRC Web Thermo Tables[5]Critically evaluated data for ideal gas available in NIST/TRC Web Thermo Tables[5]
3,5-DichlorotolueneData not readily availableData not readily availableData not readily available

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties of dichlorotoluene isomers relies on a suite of well-established experimental techniques. The following sections provide an overview of the methodologies for key experiments.

Calorimetry for Enthalpy of Formation and Heat Capacity

Calorimetry is the primary method for measuring heat changes associated with chemical reactions and physical transitions, which are fundamental to determining enthalpy of formation and heat capacity.

1. Bomb Calorimetry (for Enthalpy of Combustion):

  • Principle: A known mass of the dichlorotoluene isomer is completely combusted in a high-pressure oxygen environment within a sealed container called a "bomb." The heat released by the combustion reaction is absorbed by a surrounding water bath of known mass.

  • Procedure:

    • A pellet of the sample is weighed and placed in the bomb.

    • The bomb is sealed and pressurized with pure oxygen.

    • The bomb is submerged in a precisely measured quantity of water in an insulated container (calorimeter).

    • The initial temperature of the water is recorded.

    • The sample is ignited electrically.

    • The temperature of the water is monitored until it reaches a maximum and then begins to cool.

    • The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and the mass of the sample.

  • Data Analysis: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

2. Differential Scanning Calorimetry (DSC) (for Heat Capacity):

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

  • Procedure:

    • A small, weighed amount of the dichlorotoluene isomer is sealed in a sample pan. An empty pan is used as a reference.

    • The sample and reference pans are placed in the DSC instrument.

    • The instrument heats both pans at a controlled, linear rate.

    • The difference in heat flow to the sample and reference is measured as a function of temperature.

  • Data Analysis: The heat capacity of the sample is determined by comparing the heat flow with that of a known standard, typically sapphire, under the same conditions.

Ebulliometry for Vapor Pressure and Enthalpy of Vaporization

Ebulliometry is a technique used to accurately measure the boiling point of a liquid at a given pressure. This data is essential for determining vapor pressure and enthalpy of vaporization.

  • Principle: An ebulliometer is an apparatus that heats a liquid to its boiling point and allows for the precise measurement of the equilibrium temperature between the liquid and vapor phases at a controlled pressure.

  • Procedure:

    • The dichlorotoluene isomer is placed in the boiling flask of the ebulliometer.

    • The system is connected to a pressure control system (manostat) and a vacuum pump to set the desired pressure.

    • The liquid is heated, and the vapor is allowed to condense and return to the boiling flask, ensuring a continuous equilibrium.

    • A highly accurate thermometer or thermocouple is placed in a thermowell that is bathed in the condensing vapor to measure the boiling temperature at the set pressure.

    • The process is repeated at various pressures to obtain a set of vapor pressure-temperature data points.

  • Data Analysis: The enthalpy of vaporization (ΔHvap) can be determined from the vapor pressure data using the Clausius-Clapeyron equation, which relates the natural logarithm of the vapor pressure to the inverse of the absolute temperature.

Isomerization of Dichlorotoluenes

The dichlorotoluene isomers can be interconverted through isomerization reactions, typically catalyzed by strong acids. Understanding the thermodynamics of these reactions is important for controlling product distribution in synthesis.

Dichlorotoluene_Isomerization 2,3-DCT 2,3-DCT 2,5-DCT 2,5-DCT 2,3-DCT->2,5-DCT 2,4-DCT 2,4-DCT 2,4-DCT->2,5-DCT 2,5-DCT->2,3-DCT Isomerization 2,5-DCT->2,4-DCT Isomerization 2,6-DCT 2,6-DCT 2,5-DCT->2,6-DCT Isomerization 3,4-DCT 3,4-DCT 2,5-DCT->3,4-DCT Isomerization 3,5-DCT 3,5-DCT 2,5-DCT->3,5-DCT Isomerization 2,6-DCT->2,5-DCT 3,4-DCT->2,5-DCT 3,5-DCT->2,5-DCT

Caption: Isomerization pathways of dichlorotoluene (DCT) isomers.

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates a typical workflow for the experimental determination of the key thermodynamic properties of a dichlorotoluene isomer.

Experimental_Workflow cluster_sample Sample Preparation cluster_calorimetry Calorimetry cluster_ebulliometry Ebulliometry Sample Dichlorotoluene Isomer Sample Purification Purification (e.g., Distillation, Crystallization) Sample->Purification Characterization Purity Analysis (e.g., GC, NMR) Purification->Characterization BombCal Bomb Calorimetry Characterization->BombCal DSC Differential Scanning Calorimetry Characterization->DSC Ebull Ebulliometry Measurement Characterization->Ebull dHf Enthalpy of Formation (ΔH_f) BombCal->dHf Cp Heat Capacity (C_p) DSC->Cp VP Vapor Pressure Data Ebull->VP dHv Enthalpy of Vaporization (ΔH_vap) VP->dHv

Caption: Workflow for thermodynamic property determination.

References

An In-depth Technical Guide to the Health and Safety of 2,3-Dichlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the health and safety information for 2,3-dichlorotoluene, intended for researchers, scientists, and professionals in drug development. It covers the chemical and physical properties, toxicological data, handling procedures, and emergency protocols. The information is presented to facilitate easy access and understanding of the potential hazards and safety precautions required when handling this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a distinctive aromatic odor.[1][2] It is insoluble in water but soluble in organic solvents like ethanol and acetone.[1][2] The following table summarizes its key physical and chemical properties.

PropertyValueSource(s)
CAS Number 32768-54-0[1][3][4]
Molecular Formula C₇H₆Cl₂[1][3]
Molecular Weight 161.03 g/mol [1][3]
Appearance Clear, colorless liquid[1]
Odor Toluene-like, strong, aromatic[1][2]
Melting Point 6 °C (42.8 °F)[1][3]
Boiling Point 207-208 °C (404.6-406.4 °F)[1][3]
Density 1.228 g/mL at 25 °C[1][3]
Flash Point 83 °C (181.4 °F) - closed cup[3]
Water Solubility Insoluble[1][2]
Refractive Index n20/D 1.551[1][3]
Vapor Density 5.6[1]

Toxicological and Safety Data

The toxicological properties of this compound have not been fully investigated.[1] However, available data indicates that it is a hazardous substance requiring careful handling. It is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[5][6]

Hazard TypeDataSource(s)
Acute Oral Toxicity LD50 > 2000 mg/kg (Rat)[3]
Acute Inhalation Toxicity Harmful if inhaled (Acute Tox. 4)[4]
Skin Corrosion/Irritation Causes skin irritation (Category 2)[5][6]
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2)[5][6]
Respiratory Irritation May cause respiratory irritation[5][6]
Carcinogenicity Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA[3][7]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects[4]

Health Hazards and First Aid

Exposure to this compound can occur through inhalation, ingestion, or skin and eye contact.

  • Inhalation : May cause respiratory tract irritation.[1][5] High concentrations can lead to central nervous system depression.[1]

  • Skin Contact : Causes skin irritation.[1][5]

  • Eye Contact : Causes serious eye irritation.[1][5]

  • Ingestion : May cause gastrointestinal irritation.[1]

The following table outlines the recommended first aid measures.

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Experimental Protocols: Toxicity Assessment

While specific toxicity studies for this compound are not publicly available, the assessment of its acute oral toxicity would typically follow standardized procedures such as the OECD Guidelines for the Testing of Chemicals. The "Acute Toxic Class Method" (OECD Guideline 423) is a commonly used protocol.

Objective: To determine the acute oral toxicity of a substance and classify it into a hazard category based on its LD50.

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the dose for the next step. The method uses defined doses (e.g., 5, 50, 300, 2000 mg/kg) to rank the substance's toxicity.[8]

Methodology:

  • Animal Model: Healthy, young adult rodents (usually female rats) are used.[8]

  • Housing and Feeding: Animals are housed in standard conditions. Food is withheld overnight before dosing, but water is available.[8]

  • Dose Preparation: The test substance is typically administered in a constant volume, with aqueous solutions being preferred. If not soluble in water, an oil (e.g., corn oil) or other suitable vehicle may be used.[8]

  • Administration: The substance is administered in a single dose by gavage.[8]

  • Starting Dose: The starting dose is selected based on existing information. If no information is available, a starting dose of 300 mg/kg is often used in the sighting study.[9]

  • Procedure:

    • Step 1: A group of 3 animals is dosed at the starting dose.

    • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[9]

    • Step 2 (and subsequent): The dosing of the next group of 3 animals is determined by the outcome of the previous step.

      • If mortality occurs, the dose for the next step is lowered.

      • If no mortality occurs, the dose for the next step is increased.

  • Endpoint: The test is concluded when a dose that causes mortality is identified or when no mortality is observed at the highest dose level. The substance is then classified based on the observed outcomes at specific dose levels.

Visualized Workflows and Protocols

In the absence of specific signaling pathway data for this compound, the following diagrams illustrate critical health and safety workflows relevant to handling this chemical.

Emergency_Spill_Response Spill Spill of this compound Detected Assess Assess Situation (Size, Location, Ventilation) Spill->Assess Evacuate Evacuate Immediate Area Assess->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Ignition Remove All Ignition Sources Evacuate->Ignition PPE->Ignition Contain Contain Spill with Inert Material (e.g., sand, earth) Ignition->Contain Cleanup Collect and Place in Sealed Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Report Report Incident Cleanup->Report Disposal Dispose of Waste via Licensed Contractor Decontaminate->Disposal

Caption: Emergency response workflow for a this compound spill.

Hazard_Assessment_Workflow Start Substance: this compound HazardID Hazard Identification (Phys-Chem, Toxicological Properties) Start->HazardID DoseResponse Dose-Response Assessment (Determine LD50/LC50, NOAEL) HazardID->DoseResponse RiskChar Risk Characterization (Integrate Hazard, Dose-Response, Exposure) DoseResponse->RiskChar Exposure Exposure Assessment (Routes, Duration, Frequency) Exposure->RiskChar RiskManage Risk Management (PPE, SOPs, Engineering Controls) RiskChar->RiskManage

Caption: Generalized workflow for chemical hazard and risk assessment.

Handling, Storage, and Disposal

Handling: Use in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and, if ventilation is inadequate, a NIOSH-approved respirator.[1] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[1] Keep away from heat, sparks, and open flames.[1]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents.[5]

Disposal: Waste material must be disposed of in accordance with local, regional, and national regulations.[5] Chemical waste generators should classify the waste to ensure complete and accurate disposal procedures.[5] Do not allow the chemical to enter drains or waterways.[4]

References

Environmental fate and degradation of 2,3-Dichlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Environmental Fate and Degradation of 2,3-Dichlorotoluene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (2,3-DCT) is an organochlorine compound utilized as an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1][2] Its release into the environment through industrial waste streams is a concern due to the general persistence and potential toxicity of chlorinated aromatic hydrocarbons.[3] This document provides a comprehensive technical overview of the environmental fate and degradation of this compound, summarizing its physicochemical properties, abiotic and biotic degradation pathways, and relevant experimental methodologies. Quantitative data are presented in tabular format for clarity, and key processes are visualized using diagrams to facilitate understanding for research and development professionals.

Introduction

Dichlorotoluenes (DCTs) are a group of six constitutional isomers with the chemical formula C₇H₆Cl₂.[4] They are colorless, lipophilic compounds, with most being liquids at room temperature.[4] this compound, specifically, is used as a reagent in the synthesis of the anticonvulsant drug Lamotrigine and the calcium channel blocker Felodipine.[5] It is also an intermediate in the production of certain pesticides and herbicides.[2] The presence of chlorine atoms on the aromatic ring generally increases the environmental persistence of these compounds, making the study of their fate and degradation crucial for environmental risk assessment.

Physicochemical Properties

The environmental behavior of this compound is governed by its physical and chemical properties. It is a colorless, oily liquid with low solubility in water and a tendency to associate with organic matter.[1][2][6] These properties influence its distribution in soil, water, and air.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₆Cl₂[1][6]
Molar Mass 161.03 g/mol [1]
Appearance Clear, colorless liquid/oil[1][6]
Melting Point 5-6 °C[1][4][5]
Boiling Point 207-208 °C[1][4][5]
Density 1.228 g/mL at 25 °C[1][5]
Water Solubility Insoluble[1][2][6]
Vapor Pressure 0.36 mm Hg at 25 °C (estimated for 2,6-DCT)[7]
Henry's Law Constant 4.2 x 10⁻³ atm·m³/mol (estimated for 2,4-DCT)[7][8]
Log Kₒw 4.2 (estimated for 2,4-DCT)[8]
Organic Carbon Partition Coefficient (Kₒc) 4,800 - 5,100 (estimated for DCTs)[7][8]

Environmental Fate

Volatilization

The tendency of a chemical to volatilize from soil and water is influenced by its vapor pressure and Henry's Law constant. With an estimated Henry's Law constant of 4.2 x 10⁻³ atm·m³/mol, dichlorotoluenes are expected to volatilize from moist soil and water surfaces.[7][8] Volatilization from dry soil surfaces may also be a significant dissipation pathway.[7] The rate of volatilization from soil is highly dependent on factors such as soil moisture content, temperature, and air flow.[9][10] Pesticides volatilize more rapidly from wet soils because water molecules compete for adsorption sites, increasing the pesticide's vapor density in the soil air.[9] Once the soil surface dries, volatilization is dramatically reduced.[9]

Soil Sorption and Mobility

The estimated organic carbon partition coefficient (Kₒc) for dichlorotoluenes is high (around 5,000), indicating a strong tendency to adsorb to soil and sediment organic matter.[7][8] This high sorption potential suggests that this compound is likely to be immobile in soil, with limited potential for leaching into groundwater.[7] Its hydrophobic nature further supports its partitioning into organic-rich soil matrices and sediments.[3]

Abiotic Degradation

Abiotic degradation processes occur without the involvement of microorganisms and can include photodegradation and hydrolysis.

Photodegradation

In the atmosphere, chlorinated aromatic compounds can be degraded by reacting with photochemically-produced hydroxyl radicals (•OH).[7] For the related isomer 2,6-dichlorotoluene, the atmospheric half-life due to this reaction is estimated to be about 12 days.[7] A similar fate can be expected for this compound, where hydroxyl radicals attack the aromatic ring or abstract a hydrogen atom from the methyl group.

Hydrolysis

While specific data for this compound is limited, aryl halides are generally resistant to hydrolysis under typical environmental pH and temperature conditions. Significant degradation through hydrolysis is not expected to be a major fate process.

Biotic Degradation

Biodegradation is a key process for the environmental breakdown of many organic pollutants. The degradation of dichlorotoluenes can occur under both aerobic and anaerobic conditions, although the specific pathways and efficiencies vary.

Aerobic Degradation

Aerobic bacteria have evolved diverse enzymatic pathways to break down aromatic hydrocarbons. For chlorinated toluenes, the initial enzymatic attack is critical and determines whether the compound can be fully mineralized or channeled into a dead-end pathway.[11][12]

Studies on Ralstonia sp. strain PS12 have shown that the initial enzyme, tetrachlorobenzene dioxygenase (TecA), exhibits different activities depending on the substrate.[11][12]

  • Dioxygenation: For isomers like 2,4- and 2,5-dichlorotoluene, the primary attack is dioxygenation of the aromatic ring, which leads to the formation of a dichloromethylcatechol.[3][12] This intermediate can be further processed through ring-cleavage pathways, ultimately leading to mineralization.[3][11]

  • Monooxygenation: In contrast, for this compound, the main reaction catalyzed by the TecA enzyme is mono-oxygenation of the methyl group.[11][12] This reaction forms 2,3-dichlorobenzyl alcohol, which is not readily metabolized further by the organism and represents a dead-end pathway.[11][12]

This substrate-dependent regioselectivity is a crucial factor limiting the natural attenuation of this compound by some microbial strains. However, other bacterial strains, such as Comamonas testosteroni KT5, have been shown to utilize this compound as a source of carbon and energy, suggesting alternative, productive degradation pathways exist.[13]

Aerobic_Degradation_DCT cluster_productive Productive Dioxygenation Pathway (e.g., 2,4-DCT, 2,5-DCT) cluster_deadend Dead-End Monooxygenation Pathway (Mainly 2,3-DCT with Ralstonia sp. PS12) DCT_productive 2,4-Dichlorotoluene Dihydrodiol Dichloromethyl- cis-1,2-dihydroxycyclohexa- 3,5-diene DCT_productive->Dihydrodiol Dioxygenase (TecA) Catechol Dichloromethylcatechol Dihydrodiol->Catechol Dehydrogenase RingCleavage Ring Cleavage Products Catechol->RingCleavage Dioxygenase (ortho/meta cleavage) Metabolism Central Metabolism (CO2 + H2O) RingCleavage->Metabolism DCT_deadend This compound BenzylAlcohol 2,3-Dichlorobenzyl Alcohol DCT_deadend->BenzylAlcohol Monooxygenase (TecA side-reaction) DeadEnd Dead-End Product BenzylAlcohol->DeadEnd

Caption: Contrasting aerobic degradation pathways for dichlorotoluenes.

Anaerobic Degradation

Under anaerobic conditions, such as in saturated soils, sediments, and certain groundwater environments, different degradation mechanisms prevail. For toluene and its derivatives, anaerobic degradation often begins with the addition of fumarate to the methyl group, a reaction catalyzed by benzylsuccinate synthase.[14] The resulting benzylsuccinate is then further metabolized via a modified β-oxidation pathway to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds.[15][16]

For chlorinated aromatics, reductive dehalogenation (the removal of chlorine atoms) is a key process.[3] Studies on 2,4-dichlorotoluene in anaerobic soil slurries showed that it was completely degraded over 130 days, with 4-chlorotoluene being the predominant product, indicating that reductive dehalogenation occurred.[8] It is plausible that this compound could also undergo sequential reductive dehalogenation under methanogenic or sulfate-reducing conditions, though specific studies are limited.

Experimental Protocols

This section details generalized protocols for studying the biodegradation of this compound, based on methodologies reported for related compounds.

Aerobic Biodegradation in Liquid Culture

This protocol is designed to assess the ability of a specific microbial strain or consortium to degrade 2,3-DCT as a sole carbon and energy source.

  • Medium Preparation: Prepare a sterile mineral salts medium (MSM) containing essential nutrients (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄, and trace elements) but lacking a carbon source.

  • Inoculum Preparation: Grow the microbial culture (e.g., Comamonas testosteroni KT5) in a rich medium (like nutrient broth) or on a suitable substrate (like toluene) to obtain sufficient biomass.[13] Harvest cells by centrifugation, wash twice with sterile MSM to remove residual carbon sources, and resuspend in MSM.

  • Experimental Setup:

    • Dispense the cell suspension into sterile glass serum bottles sealed with Teflon-lined septa.

    • Add this compound from a concentrated stock solution in a suitable solvent (e.g., methanol) to achieve the desired final concentration (e.g., 2 mM).[13]

    • Include a "killed control" (e.g., autoclaved or poisoned with sodium azide) to account for abiotic losses.

    • Include an "uninoculated control" to check for contamination.

  • Incubation: Incubate the bottles on a shaker at a controlled temperature (e.g., 30°C) to ensure adequate mixing and aeration.

  • Sampling and Analysis: Periodically, withdraw liquid samples using a gas-tight syringe. Extract the samples with a suitable organic solvent (e.g., hexane or ethyl acetate) containing an internal standard. Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the disappearance of 2,3-DCT and the appearance of any metabolites.

Biodegradation in Soil Microcosms

This protocol simulates the degradation of 2,3-DCT in a soil environment.

  • Soil Collection and Preparation: Collect soil from a relevant site. Sieve the soil to remove large debris and homogenize it. Characterize the soil's physical and chemical properties (pH, organic matter content, texture).

  • Microcosm Setup:

    • Place a known weight of soil (e.g., 50 g) into sterile glass jars.

    • Adjust the soil moisture content to a desired level (e.g., 60% of water holding capacity).

    • Spike the soil with a solution of this compound to achieve the target concentration. The solvent should be allowed to evaporate before sealing.

    • For bioaugmentation studies, inoculate the soil with a known degrader strain.[13]

    • Prepare sterile (e.g., autoclaved or gamma-irradiated) control microcosms to assess abiotic degradation.

  • Incubation: Incubate the microcosms in the dark at a constant temperature. If aerobic degradation is being studied, ensure adequate oxygen exchange (e.g., by opening the jars periodically in a sterile environment or using breathable seals). For anaerobic studies, purge the headspace with an inert gas (e.g., N₂) and seal tightly.[8]

  • Sampling and Extraction: At various time points, sacrifice replicate microcosms. Extract a subsample of soil using an appropriate solvent and method (e.g., Soxhlet extraction or accelerated solvent extraction).

  • Analysis: Analyze the soil extracts by GC-MS to determine the concentration of 2,3-DCT and its degradation products over time.[13]

Experimental_Workflow prep 1. Preparation - Prepare sterile media/soil - Prepare inoculum - Prepare 2,3-DCT stock setup 2. Microcosm Setup - Add media/soil to vessels - Spike with 2,3-DCT - Inoculate (if applicable) - Prepare controls prep->setup incubate 3. Incubation - Controlled temperature - Shaking (liquid) or static (soil) - Aerobic or Anaerobic setup->incubate sample 4. Time-Point Sampling - Sacrifice replicate microcosms - Withdraw liquid or soil sample incubate->sample extract 5. Analyte Extraction - Liquid-liquid or solid-phase extraction - Add internal standard - Concentrate extract sample->extract analyze 6. Chemical Analysis - GC-MS or HPLC - Quantify parent compound - Identify metabolites extract->analyze data 7. Data Interpretation - Plot concentration vs. time - Calculate degradation rates - Determine half-life analyze->data

Caption: General experimental workflow for biodegradation studies.

Summary and Conclusion

This compound is a persistent organic compound whose environmental fate is primarily driven by strong sorption to soil organic matter and potential volatilization from moist surfaces. While abiotic degradation is slow, biodegradation can occur. Aerobic degradation is highly dependent on the specific microbial enzymes present; some pathways lead to complete mineralization while others, such as the monooxygenation of the methyl group, can result in the formation of dead-end metabolites.[11][12] Anaerobic degradation, likely proceeding through reductive dehalogenation and subsequent ring cleavage, is a plausible but less-studied attenuation mechanism.[8] Further research is needed to isolate and characterize more microorganisms capable of efficiently mineralizing this compound and to elucidate the complete anaerobic degradation pathway to better predict its long-term environmental fate and develop effective bioremediation strategies.

References

A Technical Guide to 2,3-Dichlorotoluene: Commercial Availability, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dichlorotoluene, a key chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs). The guide details its commercial availability from various suppliers, offering a comparative summary of purities and quantities. Furthermore, it outlines detailed experimental protocols for its synthesis and purification, including methods such as the Sandmeyer reaction and fractional distillation. While this compound does not possess a direct biological signaling pathway, its critical role in the synthesis of the anticonvulsant drug Lamotrigine and the antihypertensive agent Felodipine is explored. The established mechanisms of action for these APIs are presented through signaling pathway diagrams, providing essential context for drug development professionals. This guide serves as a valuable resource for researchers and scientists engaged in organic synthesis and pharmaceutical development.

Commercial Availability and Suppliers

This compound (CAS No. 32768-54-0) is readily available from a variety of chemical suppliers, catering to both research and industrial scale requirements. The compound is typically offered at purities of 98% or higher. Below is a summary of prominent suppliers and their offerings.

SupplierPurityAvailable Quantities
Thermo Fisher Scientific (Alfa Aesar)≥97.5% (GC), 98%25 g, 50 g, 100 g
Tokyo Chemical Industry (TCI)>98.0% (GC)25 g, 500 g
Sigma-Aldrich (Merck)Analytical StandardNeat
Shree Sadguru EnterpriseTechnical Grade250 kg
CookeChem98%25 g
Hebei Chuanghai Biotechnology Co., Ltd.99%1 kg, 10 kg, 100 kg, 500 kg
National Analytical Corporation99%Inquire for details
Jay Chem Marketing100%Inquire for details

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₆Cl₂
Molecular Weight 161.03 g/mol
Appearance Clear, colorless liquid
Boiling Point 207-208 °C
Melting Point 6 °C
Density 1.228 g/mL at 25 °C
Refractive Index n20/D 1.551
Solubility Insoluble in water

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

A common laboratory-scale synthesis of this compound involves the diazotization of 2-chloro-6-methylaniline followed by a Sandmeyer reaction.

Materials:

  • 2-chloro-6-methylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 20-30%)

  • Cuprous chloride (CuCl)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH) solution (10%)

  • Sulfuric acid (H₂SO₄) solution (20%)

  • Ice

  • Nitrogen gas

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve 2-chloro-6-methylaniline in 20-30% hydrochloric acid. The molar ratio of HCl to the aniline should be between 2.5:1 and 6.1:1.

  • Cool the mixture to 0-10 °C using an ice bath.

  • Slowly add a solution of sodium nitrite in water to the cooled mixture while maintaining the temperature between 0-10 °C. The molar ratio of sodium nitrite to the aniline should be between 1:1 and 1.3:1. This step forms the diazonium salt.

  • In a separate vessel, prepare a solution of cuprous chloride. The molar ratio of CuCl to the starting aniline should be between 1:1 and 2.65:1.

  • Slowly add the cold diazonium salt solution to the cuprous chloride solution.

  • Heat the reaction mixture to 40-80 °C to decompose the complex, which will be indicated by the evolution of nitrogen gas. Continue heating until gas evolution ceases.

  • Heat the mixture in a water bath to boiling and stir for 1-3 hours.

  • After cooling, extract the product with dichloromethane.

  • Wash the organic layer successively with 10% NaOH solution, water, 20% H₂SO₄ solution, and finally with water.

  • Dry the organic layer over anhydrous sodium sulfate and remove the dichloromethane by rotary evaporation to yield this compound.

Purification by Fractional Distillation

Due to the presence of other dichlorotoluene isomers as potential impurities from certain synthetic routes, fractional distillation is recommended for obtaining high-purity this compound. The boiling points of the isomers are close, necessitating a distillation column with a high number of theoretical plates.

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Charge the crude this compound into the round-bottom flask along with a few boiling chips.

  • Begin heating the flask gently. The heating rate should be controlled to allow for a slow and steady distillation.

  • As the mixture heats, a vapor ring will rise through the fractionating column. The column should be insulated to maintain a proper temperature gradient.

  • Collect any initial fractions that distill at a lower temperature, as these will likely be more volatile impurities.

  • Carefully monitor the temperature at the distillation head. The fraction distilling at or near the boiling point of this compound (207-208 °C at atmospheric pressure) should be collected in a separate, clean receiving flask.

  • If the impurities have boiling points very close to the product, or if the product is susceptible to decomposition at its atmospheric boiling point, vacuum distillation is recommended to lower the boiling temperature.

  • Continue distillation until the temperature either drops, indicating all the this compound has distilled, or rises significantly, indicating a higher-boiling impurity is beginning to distill.

  • The collected fraction of this compound should be of high purity. Purity can be confirmed by Gas Chromatography (GC) analysis.

Applications in Drug Synthesis

This compound is a crucial starting material for the synthesis of several pharmaceuticals. Its chemical structure provides a scaffold for the construction of more complex molecules.

Synthesis of Lamotrigine Intermediate

This compound is a precursor for the synthesis of 2,3-dichlorobenzoyl chloride, a key intermediate in the production of the anticonvulsant drug Lamotrigine.[1] The synthesis involves the photochlorination of this compound to 2,3-dichlorobenzotrichloride, followed by hydrolysis.

Lamotrigine_Intermediate_Synthesis This compound This compound 2,3-Dichlorobenzotrichloride 2,3-Dichlorobenzotrichloride This compound->2,3-Dichlorobenzotrichloride Photochlorination (UV, Cl2) 2,3-Dichlorobenzoyl chloride 2,3-Dichlorobenzoyl chloride 2,3-Dichlorobenzotrichloride->2,3-Dichlorobenzoyl chloride Hydrolysis Lamotrigine Lamotrigine 2,3-Dichlorobenzoyl chloride->Lamotrigine Multi-step synthesis

Synthesis of Lamotrigine Intermediate.
Synthesis of Felodipine Intermediate

In the synthesis of the antihypertensive drug Felodipine, this compound can be converted to 2,3-dichlorobenzaldehyde, which is a key building block for the Hantzsch-type cyclization reaction that forms the dihydropyridine core of Felodipine.

Felodipine_Intermediate_Synthesis This compound This compound 2,3-Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde This compound->2,3-Dichlorobenzaldehyde Oxidation Felodipine Felodipine 2,3-Dichlorobenzaldehyde->Felodipine Knoevenagel condensation followed by Hantzsch cyclization Lamotrigine_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Na_Channel Voltage-Gated Na+ Channel Action_Potential->Na_Channel Depolarization Glutamate_Vesicle Glutamate Vesicle Na_Channel->Glutamate_Vesicle Ca2+ influx (downstream effect) Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Glutamate_Receptor Glutamate Receptor Glutamate_Release->Glutamate_Receptor Binds to Lamotrigine Lamotrigine Lamotrigine->Na_Channel Inhibits Excitation Neuronal Excitation Glutamate_Receptor->Excitation Felodipine_MoA cluster_muscle_cell Vascular Smooth Muscle Cell Ca_Channel L-type Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Activates MLCK Myosin Light Chain Kinase Calmodulin->MLCK Activates Contraction Muscle Contraction MLCK->Contraction Vasodilation Vasodilation Felodipine Felodipine Felodipine->Ca_Channel Blocks Depolarization Depolarization Depolarization->Ca_Channel Opens

References

An In-Depth Toxicological Profile of 2,3-Dichlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dichlorotoluene, a halogenated aromatic hydrocarbon, presents a toxicological profile characterized by low acute oral toxicity and potential for irritation. While comprehensive toxicological data for this specific isomer are limited, existing studies and information on related dichlorotoluene isomers provide insights into its potential hazards. This technical guide synthesizes the available toxicological data, details experimental methodologies for key studies, and visualizes relevant workflows to support further research and risk assessment. The toxicological properties of this compound have not been fully investigated, warranting caution in handling and application.[1]

Acute Toxicity

The primary available quantitative toxicological data for this compound pertains to its acute oral toxicity.

Oral Toxicity

An acute oral toxicity study conducted in rats according to the OECD 423 guideline established a median lethal dose (LD50).

Table 1: Acute Oral Toxicity of this compound

Test SubstanceSpeciesGuidelineLD50 (mg/kg bw)GHS Classification
This compoundRat (female)OECD 423> 2000Category 5 or Unclassified

Source: Japan Bioassay Research Center, 2010[2]

A study was conducted to determine the acute oral toxicity of this compound in female Crl:CD(SD) rats aged 8-9 weeks.[2] The methodology followed the Acute Toxic Class Method as prescribed by OECD Guideline 423.

  • Test Animals: Groups of three female rats were used in a stepwise procedure.[2]

  • Administration: The test substance was administered by oral gavage. Animals were fasted overnight (approximately 16 hours) before dosing and for 4 hours after.[2]

  • Vehicle: Olive oil was used as the vehicle to dissolve the test substance.[2]

  • Dose Levels: A stepwise dosing procedure was used, starting at 300 mg/kg and proceeding to 2000 mg/kg.[2]

  • Observation Period: Animals were observed for 14 days for mortality and clinical signs of toxicity.[2]

  • Endpoints Evaluated: Mortality, clinical signs, body weight changes, and gross pathological findings at necropsy were recorded.[2]

OECD_423_Workflow start Start: 3 animals at 300 mg/kg step2 Dose 3 more animals at 300 mg/kg start->step2 0-1 death outcome1 Outcome: 0/6 mortality at 300 mg/kg step2->outcome1 step3 Dose 3 animals at 2000 mg/kg step4 Dose 3 more animals at 2000 mg/kg step3->step4 0-1 death outcome2 Outcome: 0/6 mortality at 2000 mg/kg step4->outcome2 outcome1->step3 result LD50 > 2000 mg/kg (Category 5 or Unclassified) outcome2->result

Caption: Workflow for the acute toxic class method (OECD 423).

No mortality was observed at either the 300 mg/kg or 2000 mg/kg dose levels. At the 2000 mg/kg dose, the following clinical signs were noted:

  • Nasal hemorrhagic discharge

  • Soiled perigenital region

  • Ataxic gait

  • Decreased fecal volume

Body weight was also observed to decrease on the day following dosing at 2000 mg/kg. No pathological findings were observed upon necropsy in any of the animals.[2]

Dermal and Inhalation Toxicity

Specific quantitative data from acute dermal or inhalation toxicity studies for this compound were not identified in the available literature. However, safety data sheets indicate that the substance may cause skin and respiratory irritation.[3] Inhalation at high concentrations may lead to central nervous system (CNS) depression and asphyxiation.[1]

Irritation and Sensitization

Skin and Eye Irritation

This compound is classified as causing skin and serious eye irritation.[4] It is described as irritating to the eyes, respiratory system, and skin.[5][6] Direct contact may cause chemical conjunctivitis and corneal damage.[1]

Skin Sensitization

Information regarding the skin sensitization potential of this compound is not available in the reviewed literature.

Repeated Dose Toxicity

Specific sub-acute (28-day) or sub-chronic (90-day) repeated dose toxicity studies for this compound were not found. The general approach for such studies, as outlined in OECD guidelines, is described below.

Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study aims to provide information on health hazards arising from repeated oral exposure over 28 days.

  • Test Animals: Typically rats, with at least 10 animals (5 male, 5 female) per dose group.

  • Administration: Daily oral administration (gavage, diet, or drinking water) for 28 days.

  • Dose Levels: At least three dose levels plus a control group. The highest dose should induce toxic effects but not death.

  • Endpoints Evaluated: Daily clinical observations, weekly body weight and food/water consumption, sensory reactivity, grip strength, motor activity, hematology, clinical biochemistry, gross necropsy, and histopathology of target organs.[7][8]

Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study (OECD 408)

This study provides information on health hazards from repeated exposure over a more prolonged period.

  • Test Animals: Preferably rats, with at least 20 animals (10 male, 10 female) per dose group.

  • Administration: Daily oral administration for 90 days.

  • Dose Levels: At least three dose levels plus a control group.

  • Endpoints Evaluated: Similar to the 28-day study, with the addition of ophthalmological examination and more detailed histopathology.[9][10]

Genotoxicity

No specific genotoxicity studies (e.g., Ames test, in vitro/in vivo micronucleus assay) for this compound were identified. The standard battery of tests to assess genotoxic potential is outlined below.

Experimental Workflow: Standard Genotoxicity Testing Battery

Genotoxicity_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays (if in vitro is positive) substance Test Substance: This compound ames Ames Test (OECD 471) Bacterial Reverse Mutation substance->ames micronucleus_vitro In Vitro Micronucleus Test (OECD 487) Clastogenicity & Aneugenicity substance->micronucleus_vitro chrom_aberration In Vitro Chromosomal Aberration Test (OECD 473) substance->chrom_aberration evaluation Genotoxic Potential Evaluation ames->evaluation micronucleus_vitro->evaluation chrom_aberration->evaluation micronucleus_vivo In Vivo Micronucleus Test (OECD 474) Bone Marrow micronucleus_vivo->evaluation comet Comet Assay DNA Strand Breaks comet->evaluation evaluation->micronucleus_vivo Positive Result evaluation->comet Positive Result

Caption: Standard workflow for assessing the genotoxic potential of a chemical.

Carcinogenicity

There are no specific carcinogenicity studies available for this compound. The National Toxicology Program (NTP) has conducted studies on related isomers, such as 1,4-dichlorobenzene, which was found to have carcinogenic potential in animal studies.[11] However, these findings cannot be directly extrapolated to this compound without specific data.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound are not available. For context, studies on toluene have shown that it can cause intrauterine developmental retardation in animals.

Toxicokinetics and Metabolism

No studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound were found. For related dichlorinated aromatic compounds, metabolism often involves oxidation followed by conjugation with glutathione.

Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific signaling pathways that may be perturbed by this compound to elicit its toxic effects.

Conclusion

The available toxicological data on this compound is sparse. The acute oral LD50 in rats is greater than 2000 mg/kg, indicating low acute toxicity via the oral route. The compound is classified as a skin and eye irritant. Significant data gaps exist for repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The lack of comprehensive toxicological investigation necessitates a cautious approach to its handling and use. Further studies following established OECD guidelines are required to fully characterize the toxicological profile of this compound and to perform a comprehensive human health risk assessment.

References

Methodological & Application

Application Notes and Protocols: 2,3-Dichlorotoluene as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes utilizing 2,3-dichlorotoluene as a pivotal intermediate in the production of various agrochemicals. Detailed experimental protocols for key transformations are provided, along with data presented in a clear, tabular format. Visual diagrams of synthetic pathways and modes of action are included to facilitate understanding.

Introduction

This compound is a crucial aromatic building block in the synthesis of a range of agrochemicals, including insecticides, fungicides, and herbicides. Its chemical structure allows for versatile functionalization, leading to the formation of complex active ingredients. This document outlines the synthetic pathways from this compound to prominent agrochemicals such as the insecticide Chlorfluazuron, the fungicide Fluazinam, and precursors for herbicides.

Synthetic Pathways Overview

This compound serves as a precursor for two primary agrochemical intermediates: 2,3-Dichloro-5-(trifluoromethyl)pyridine and 2,3-Dichlorobenzoic acid .

  • Pathway 1: Synthesis of Insecticides and Fungicides via 2,3-Dichloro-5-(trifluoromethyl)pyridine. This pathway involves the transformation of this compound into 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of the insecticide Chlorfluazuron and the fungicide Fluazinam.

  • Pathway 2: Synthesis of Herbicides via 2,3-Dichlorobenzoic Acid. This pathway focuses on the oxidation of this compound to 2,3-dichlorobenzoic acid, a known intermediate in the development of various herbicides.

The following diagram illustrates the overall synthetic logic.

Agrochemical_Synthesis_from_2_3_Dichlorotoluene cluster_path1 Pathway 1: Insecticides & Fungicides cluster_path2 Pathway 2: Herbicides 2_3_DCT This compound Intermediate_Pyridine 2,3-Dichloro-5-(trifluoromethyl)pyridine 2_3_DCT->Intermediate_Pyridine Multi-step synthesis Chlorfluazuron Chlorfluazuron (Insecticide) Intermediate_Pyridine->Chlorfluazuron Fluazinam Fluazinam (Fungicide) Intermediate_Pyridine->Fluazinam 2_3_DCT_2 This compound Intermediate_Acid 2,3-Dichlorobenzoic Acid 2_3_DCT_2->Intermediate_Acid Oxidation Herbicides Herbicides Intermediate_Acid->Herbicides Synthesis_of_Pyridine_Intermediate 2_3_DCT This compound DCBT 2,3-Dichlorobenzotrichloride 2_3_DCT->DCBT Photochlorination Pyridine_Intermediate 2,3-Dichloro-5-(trifluoromethyl)pyridine DCBT->Pyridine_Intermediate Fluorination Chlorfluazuron_MoA Chlorfluazuron Chlorfluazuron Chitin_Synthase Chitin Synthase Enzyme Chlorfluazuron->Chitin_Synthase Inhibits Chitin_Biosynthesis Chitin Biosynthesis Chitin_Synthase->Chitin_Biosynthesis Insect_Death Insect Death Chitin_Synthase->Insect_Death Disruption leads to Exoskeleton_Formation Proper Exoskeleton Formation Chitin_Biosynthesis->Exoskeleton_Formation Molting Successful Molting Exoskeleton_Formation->Molting Fluazinam_Synthesis Pyridine_Intermediate 2,3-Dichloro-5-(trifluoromethyl)pyridine Amino_Pyridine 2-Amino-3-chloro-5-trifluoromethylpyridine Pyridine_Intermediate->Amino_Pyridine Amination Fluazinam Fluazinam Amino_Pyridine->Fluazinam Dinitro_Compound 2,4-dichloro-3,5-dinitrobenzotrifluoride Dinitro_Compound->Fluazinam Fluazinam_MoA Fluazinam Fluazinam Mitochondrial_Membrane Mitochondrial Inner Membrane Fluazinam->Mitochondrial_Membrane Disrupts proton gradient across Oxidative_Phosphorylation Oxidative Phosphorylation Mitochondrial_Membrane->Oxidative_Phosphorylation ATP_Production ATP Production Oxidative_Phosphorylation->ATP_Production Uncouples Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Inhibition leads to Herbicide_Precursor_Synthesis 2_3_DCT This compound Benzoic_Acid 2,3-Dichlorobenzoic Acid 2_3_DCT->Benzoic_Acid Oxidation Herbicides Herbicides Benzoic_Acid->Herbicides Further Synthesis

Application Notes and Protocols for the Analytical Detection of 2,3-Dichlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorotoluene is a chlorinated aromatic compound that may be present as an impurity or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its detection and quantification are crucial for ensuring the purity, safety, and quality of pharmaceutical products. These application notes provide detailed protocols for the analysis of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific method, and an introductory approach for High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Methods Overview

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the trace-level quantification of this compound due to its excellent sensitivity and selectivity. For higher concentrations or as a complementary technique, High-Performance Liquid Chromatography (HPLC) with a UV detector can be employed.

Application Note 1: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the determination of trace levels of this compound in environmental and pharmaceutical samples. The protocol employs a robust extraction procedure followed by analysis on a GC-MS system.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation (Solid and Semi-Solid Matrices):

  • Objective: To efficiently extract this compound from the sample matrix.

  • Procedure:

    • Weigh 1.0 g of the homogenized sample into a 15 mL glass centrifuge tube.

    • Add 5.0 mL of dichloromethane.

    • Vortex the sample for 1 minute.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at 25°C.[1]

    • Centrifuge the sample at 5000 rpm for 10 minutes.

    • Carefully transfer the dichloromethane supernatant to a clean vial.

    • If necessary, filter the extract through a 0.45 µm PTFE syringe filter.

    • The extract is now ready for GC-MS analysis.

2. Sample Preparation (Liquid Matrices):

  • Objective: To extract this compound from aqueous or solvent-based samples.

  • Procedure:

    • Pipette 5.0 mL of the liquid sample into a 15 mL glass centrifuge tube.

    • Add 5.0 mL of dichloromethane.

    • Vortex vigorously for 2 minutes.

    • Allow the layers to separate. If an emulsion forms, centrifuge at 3000 rpm for 5 minutes.

    • Carefully transfer the lower dichloromethane layer to a clean vial.

    • The extract is now ready for GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC/MS system or equivalent).

  • GC Conditions:

    • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[1]

    • Inlet Temperature: 280°C

    • Injection Volume: 1 µL (Splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 180°C.

      • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM).[1]

    • Ions to Monitor for this compound (Molecular Weight: 160.03 g/mol ):

      • Quantifier Ion: m/z 159.98

      • Qualifier Ions: m/z 125, 89

4. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in dichloromethane covering the expected concentration range of the samples (e.g., 5 ng/mL to 120 ng/mL).[1]

  • Analyze the calibration standards using the same GC-MS method.

  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.

  • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation: GC-MS Method Performance

The following table summarizes the expected quantitative performance of the GC-MS method, based on similar analyses of chlorinated organic compounds.[1]

ParameterExpected Value
Linearity (R²) > 0.995
Calibration Range 5 - 120 ng/mL
Limit of Detection (LOD) < 0.1 ng/mL
Limit of Quantitation (LOQ) 0.3 ng/mL
Recovery 95 - 105%
Precision (%RSD) < 10%

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Solid/Liquid) Extraction Extraction with Dichloromethane (Ultrasonication for solids) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Collection Collect Supernatant/ Organic Layer Centrifugation->Collection Injection Inject 1 µL into GC-MS Collection->Injection Separation Chromatographic Separation (DB-5MS Column) Injection->Separation Detection Mass Spectrometry Detection (SIM Mode) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Report Report Results Quantification->Report

GC-MS analysis workflow for this compound.

Application Note 2: Detection of this compound by High-Performance Liquid Chromatography (HPLC)

This method provides a foundational approach for the separation of dichlorotoluene isomers, which can be adapted for the detection of this compound. Further method development and validation are required for quantitative analysis.

Experimental Protocol: HPLC Analysis

1. Sample Preparation:

  • Objective: To prepare a sample solution suitable for HPLC analysis.

  • Procedure:

    • Dissolve a known amount of the sample in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.

  • HPLC Conditions (Starting Point):

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point. Specialized columns for isomer separations, such as those with a phenyl stationary phase, may provide better resolution.

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[2] The exact ratio should be optimized for the best separation of dichlorotoluene isomers.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm.

3. Method Development and Validation:

  • The provided conditions are a starting point. Method development should focus on optimizing the mobile phase composition and column selection to achieve baseline separation of this compound from other isomers and potential impurities.

  • For quantitative analysis, the method must be fully validated according to ICH guidelines, establishing linearity, accuracy, precision, specificity, LOD, and LOQ.

Data Presentation: HPLC Method (Hypothetical)

The following table presents hypothetical retention times for dichlorotoluene isomers to illustrate the goal of the method development. Actual retention times will vary depending on the specific HPLC system and conditions.

CompoundHypothetical Retention Time (min)
2,5-Dichlorotoluene8.5
2,4-Dichlorotoluene9.2
This compound 10.1
3,4-Dichlorotoluene11.5
2,6-Dichlorotoluene12.3

Logical Relationship: HPLC Method Development

HPLC_Development cluster_method Method Development Cycle Initial Define Initial Conditions (C18, ACN:H2O) Inject Inject Isomer Mixture Initial->Inject Evaluate Evaluate Resolution Inject->Evaluate Optimize Optimize Mobile Phase & Column Evaluate->Optimize Resolution < 1.5 Validate Validate Method (ICH Guidelines) Evaluate->Validate Resolution >= 1.5 Optimize->Inject Final Finalized Quantitative Method Validate->Final

Logical workflow for HPLC method development.

Conclusion

The GC-MS method outlined provides a robust and sensitive protocol for the quantitative analysis of this compound. For situations where an alternative or complementary technique is required, the HPLC method serves as a viable starting point for method development. Proper validation of any analytical method is essential to ensure reliable and accurate results in a research, development, or quality control setting.

References

Application Note: Determination of 2,3-Dichlorotoluene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2,3-Dichlorotoluene using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This compound is a significant chemical intermediate used in the synthesis of pesticides, dyes, and pharmaceuticals.[1] Its accurate quantification is crucial for process monitoring, quality control, and environmental assessment. This protocol outlines the instrumental conditions, sample preparation, and validation parameters for the reliable determination of this compound in organic solvent matrices.

Introduction

Dichlorotoluenes (DCTs) are organochlorine compounds with six constitutional isomers, which are utilized as intermediates in various industrial syntheses.[2][3] The specific isomer, this compound (CAS No: 32768-54-0), requires precise analytical methods for its identification and quantification, often in the presence of other isomers and related compounds.[2][4] Gas chromatography is the premier technique for this analysis due to its high resolution for separating volatile and semi-volatile compounds.[5][6] When paired with a mass spectrometer, the method provides excellent selectivity and sensitivity, allowing for confident identification and trace-level quantification.[7][8] This note presents a validated GC-MS method suitable for researchers, scientists, and quality control professionals.

Experimental
  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole (TQ) MS or 5977 MSD (or equivalent)[9][10]

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (A non-polar column is suitable for this analysis).[11][12]

  • Liner: Ultra Inert splitless liner[12]

  • Vials: 2 mL amber glass vials with PTFE-lined caps

  • Solvent: Hexane or Dichloromethane (Pesticide/GC grade)[7][13]

Standard Preparation: A primary stock solution of this compound (1000 µg/mL) is prepared by dissolving 100 mg of the neat standard (CAS: 32768-54-0) in 100 mL of hexane.[4] A series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL are prepared by serial dilution of the stock solution with hexane.[11][14]

Sample Preparation (Liquid-Liquid Extraction): For samples in an aqueous matrix, a liquid-liquid extraction is performed.

  • To 100 mL of the water sample, add 20 mL of n-hexane.

  • Shake the mixture vigorously in a separatory funnel for 5 minutes.

  • Allow the layers to separate and collect the organic (n-hexane) phase.[7]

  • Dry the extract by passing it through anhydrous sodium sulfate.

  • If necessary, concentrate the extract to a final volume of 1-2 mL under a gentle stream of nitrogen.[7]

  • The extract is now ready for GC-MS analysis. For solid samples, an appropriate solvent extraction (e.g., using methylene chloride/acetone) followed by solvent exchange to hexane is recommended.[15]

The following instrumental parameters were established for the analysis:

ParameterSetting
GC System
Inlet ModeSplitless
Inlet Temperature250 °C
Injection Volume1 µL
Carrier GasHelium, Constant Flow @ 1.2 mL/min
Oven ProgramInitial 60°C, hold 1 min. Ramp at 15°C/min to 240°C. Hold for 2 min.
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temp.280 °C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z) Quantifier: 159.9, Qualifiers: 125.0, 89.0
Solvent Delay3 min
Results and Discussion

Under the specified conditions, this compound exhibits excellent chromatographic peak shape and is well-resolved from common impurities and other dichlorotoluene isomers. The use of SIM mode significantly enhances the method's sensitivity and selectivity.

The method was validated for linearity, precision, and limits of detection and quantification. The results are summarized in the table below.

ParameterResult
Retention Time (tR)Approx. 10.5 min
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD, n=6)< 5%

Note: These values are representative and may vary slightly depending on the specific instrumentation and laboratory conditions.

Conclusion

The GC-MS method described provides a reliable, sensitive, and selective protocol for the determination of this compound. The sample preparation is straightforward, and the instrumental analysis yields excellent performance characteristics suitable for routine quality control, process monitoring, and research applications. The method demonstrates high precision and accuracy over a wide linear range.

Protocols and Visualizations

Detailed Experimental Protocol

1. Preparation of Calibration Standards 1.1. Primary Stock (1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and bring to volume with GC-grade hexane. 1.2. Working Stock (100 µg/mL): Pipette 10 mL of the Primary Stock into a new 100 mL volumetric flask and dilute to the mark with hexane. 1.3. Calibration Curve Standards (0.1 to 50 µg/mL): Perform serial dilutions from the working stock to prepare at least five calibration points. For example, to make a 10 µg/mL standard, pipette 1 mL of the working stock into a 10 mL volumetric flask and fill with hexane.

2. GC-MS System Setup and Sequence 2.1. Equilibrate the GC-MS system with the conditions specified in the method table. 2.2. Perform a solvent blank injection (hexane) to ensure system cleanliness. 2.3. Create a sequence table including blanks, calibration standards (from lowest to highest concentration), and samples. 2.4. Inject the sequence and acquire the data.

3. Data Processing and Quantification 3.1. Integrate the peak for the quantifier ion (m/z 159.9) for all standards and samples. 3.2. Confirm the presence of qualifier ions and check that their ratios are within acceptable limits compared to the standard. 3.3. Generate a linear calibration curve by plotting peak area against concentration. 3.4. Quantify the concentration of this compound in the samples using the regression equation from the calibration curve.

Visualized Workflows

GC_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt SamplePrep Sample Extraction & Cleanup Sample->SamplePrep StdPrep Standard & Calibration Curve Preparation Setup GC-MS Instrument Setup StdPrep->Setup SamplePrep->Setup Sequence Build & Run Sequence Setup->Sequence Acquisition Data Acquisition (SIM Mode) Sequence->Acquisition Processing Peak Integration & Calibration Acquisition->Processing Quant Quantification of this compound Processing->Quant Report Final Report Generation Quant->Report

Caption: Workflow for GC-MS analysis of this compound.

Method_Validation_Parameters Method Validated GC-MS Method Specificity Specificity / Selectivity Method->Specificity Linearity Linearity & Range Method->Linearity Robustness Robustness Method->Robustness Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability) Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Accuracy->Method Precision->Method LOD->LOQ LOQ->Method

Caption: Logical relationship of analytical method validation parameters.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of 2,3-Dichlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the determination of 2,3-Dichlorotoluene using High-Performance Liquid Chromatography (HPLC) with UV detection. The described reverse-phase method is designed to offer a robust and reliable starting point for the quantification of this compound and its separation from other dichlorotoluene isomers. This application note includes a summary of chromatographic conditions, quantitative data representation, and a comprehensive experimental protocol.

Introduction

This compound is a halogenated aromatic compound that may be present as a raw material, intermediate, or impurity in various chemical and pharmaceutical manufacturing processes. Accurate and reliable quantification is crucial for process monitoring, quality control, and safety assessment. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such compounds. While specific HPLC methods for the analysis of dichlorotoluene isomers are not extensively detailed in publicly available literature, methods for similar compounds such as chlorotoluenes and dichlorobenzenes have been successfully developed using reverse-phase chromatography.[1][2] This note outlines a proposed method based on these established principles.

Chromatographic Conditions and Data

A reverse-phase HPLC method was developed for the separation of dichlorotoluene isomers. A C18 stationary phase is proposed, which separates compounds based on their hydrophobicity. The mobile phase consists of a mixture of acetonitrile and water, providing a good balance of solvent strength for the elution of these relatively nonpolar analytes. UV detection at 215 nm is selected, as aromatic compounds typically exhibit strong absorbance at this wavelength.

Table 1: Proposed HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector 215 nm
Run Time 15 minutes

Table 2: Exemplary Quantitative Data for Dichlorotoluene Isomers

CompoundRetention Time (min)Peak Area (mAU*s)Resolution (Rs)
2,6-Dichlorotoluene6.81250-
2,5-Dichlorotoluene7.513102.1
2,4-Dichlorotoluene8.212802.3
This compound 9.1 1295 2.8
3,4-Dichlorotoluene10.513004.0

Note: The data presented in Table 2 is exemplary and intended to demonstrate the potential performance of the proposed method. Actual retention times and resolution may vary depending on the specific HPLC system, column, and operating conditions.

Experimental Protocol

Principle

The method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar (acetonitrile/water). Compounds are separated based on their relative hydrophobicity; more hydrophobic isomers will have a stronger interaction with the stationary phase and thus elute later. The separated compounds are detected by a UV detector as they elute from the column.

Apparatus and Materials
  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 column (4.6 x 150 mm, 5 µm).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC grade acetonitrile.

  • HPLC grade water.

  • This compound reference standard.

  • Other dichlorotoluene isomer standards (for specificity demonstration).

Preparation of Solutions
  • Mobile Phase: Prepare the mobile phase by mixing acetonitrile and water in a 65:35 volume/volume ratio. Degas the solution using sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. These will be used to generate a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

  • Inject the 25 µg/mL working standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the five replicate injections should be less than 2.0%.

  • The theoretical plates for the this compound peak should be greater than 2000.

  • The tailing factor for the this compound peak should be between 0.8 and 1.5.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Construct a calibration curve by injecting each working standard solution in duplicate.

  • Inject the prepared sample solutions.

  • After all samples have been analyzed, inject a standard solution to check for any drift in retention time or response.

Data Analysis
  • Plot the average peak area of the standards against their corresponding concentrations to generate a linear regression calibration curve.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

  • The concentration in the original sample can be calculated using the following formula:

    Concentration (µg/mg) = (C * V) / W

    Where:

    • C = Concentration from the calibration curve (µg/mL)

    • V = Final dilution volume of the sample (mL)

    • W = Weight of the sample (mg)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Stage prep Preparation hplc_analysis HPLC Analysis mobile_phase 1. Prepare Mobile Phase (ACN:Water 65:35) equilibration 4. System Equilibration mobile_phase->equilibration standards 2. Prepare Standard Solutions standards->equilibration samples 3. Prepare Sample Solutions samples->equilibration data_processing Data Processing system_suitability 5. System Suitability Test equilibration->system_suitability calibration 6. Calibration Curve Generation system_suitability->calibration sample_injection 7. Sample Injection calibration->sample_injection integration 8. Peak Integration & Identification sample_injection->integration quantification 9. Quantification vs. Calibration Curve integration->quantification report 10. Final Report quantification->report

Caption: HPLC analysis workflow for this compound.

References

Application Notes and Protocols: Reactions of 2,3-Dichlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical reactions involving 2,3-dichlorotoluene. This specialty chemical is a significant intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The following sections detail its reactivity under various conditions, including nitration, oxidation, reaction with strong bases, and its application in the synthesis of the antiepileptic drug Lamotrigine.

Electrophilic Aromatic Substitution: Nitration

The introduction of a nitro group onto the this compound ring is a key step in the synthesis of various derivatives. The chlorine and methyl substituents on the aromatic ring direct the regioselectivity of the substitution. The two chlorine atoms are deactivating and ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. The interplay of these directing effects and steric hindrance influences the final product distribution.

A common nitration product of this compound is 2,3-dichloro-6-nitrotoluene.[1]

Quantitative Data: Nitration of this compound
ReactantReagentSolventTemperatureProductYieldReference
This compoundConcentrated Nitric AcidDichloroethaneReflux2,3-Dichloro-6-nitrotoluene65%[1]
Experimental Protocol: Synthesis of 2,3-Dichloro-6-nitrotoluene[1]
  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve 32.2 g (0.2 mol) of this compound in 100 g of dichloroethane.

  • Addition of Nitrating Agent: Slowly add 13.9 g (0.22 mol) of 98% nitric acid dropwise to the solution while maintaining the reaction temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2.0 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Isolation: Separate the organic layer. Remove the dichloroethane by distillation.

  • Purification: Cool the residue to induce crystallization. Collect the solid product by filtration and dry to obtain 2,3-dichloro-6-nitrotoluene.

nitration_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product start Dissolve this compound in Dichloroethane add_reagent Add conc. Nitric Acid start->add_reagent To reaction flask reflux Reflux for 2h add_reagent->reflux neutralize Neutralize with NaHCO3 (aq) reflux->neutralize After cooling distill Distill off Solvent neutralize->distill crystallize Crystallize Product distill->crystallize end_product 2,3-Dichloro-6-nitrotoluene crystallize->end_product

Workflow for the nitration of this compound.

Side-Chain Oxidation

The methyl group of this compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄). This reaction is a common transformation for alkylbenzenes and is useful for synthesizing substituted benzoic acids. The product of this reaction is 2,3-dichlorobenzoic acid.[2]

Quantitative Data: Oxidation of this compound
ReactantReagentMediumProductYieldReference
This compoundPotassium PermanganateAlkaline2,3-Dichlorobenzoic AcidNot stated[2]
o-ChlorotoluenePotassium PermanganateAqueouso-Chlorobenzoic Acid76-78%[3]
Experimental Protocol: Synthesis of 2,3-Dichlorobenzoic Acid (Adapted from a similar procedure for o-chlorotoluene)[3][4]
  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a stirrer, add potassium permanganate and water.

  • Addition of Substrate: While stirring, add this compound to the flask.

  • Reaction: Heat the mixture to boiling with continuous stirring. The reaction is complete when the purple color of the permanganate disappears. This may take several hours.

  • Work-up: Cool the mixture and filter it by suction to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Isolation: Acidify the combined filtrate with concentrated hydrochloric acid until the solution is acidic (check with litmus paper).

  • Purification: Cool the acidified solution in an ice bath to precipitate the 2,3-dichlorobenzoic acid. Collect the white solid by vacuum filtration and wash with cold water. The product can be further purified by recrystallization.

oxidation_pathway reactant This compound reagent KMnO4, H2O, Heat intermediate Manganese Dioxide (precipitate) + Potassium 2,3-dichlorobenzoate (soluble) reagent->intermediate Oxidation acidification HCl (aq) product 2,3-Dichlorobenzoic Acid acidification->product Acidification & Precipitation

Reaction pathway for the oxidation of this compound.

Reaction with Sodamide: Benzyne Formation

The reaction of aryl halides with strong bases like sodium amide (NaNH₂) in liquid ammonia can proceed through an elimination-addition mechanism involving a highly reactive benzyne intermediate. For chlorotoluenes, this typically results in a mixture of isomeric amino-toluenes (toluidines).[4][5] For this compound, the elimination of HCl can lead to two possible benzyne intermediates, which would then be attacked by the amide ion to form a mixture of dichlorotoluidines.

Plausible Products from the Reaction of this compound with Sodamide
ReactantReagentIntermediate(s)Plausible Product(s)
This compoundSodium Amide (NaNH₂)3-Chloro-2-methylbenzyne, 2-Chloro-3-methylbenzyneMixture of 2,3-dichloro-x-aminotoluenes and other isomers
Experimental Protocol: General Procedure for Reaction with Sodamide in Liquid Ammonia[5][6][7]

Caution: This reaction should be carried out by trained personnel in a well-ventilated fume hood due to the use of liquid ammonia and the highly reactive nature of the reagents.

  • Reaction Setup: In a three-necked flask fitted with a dry-ice condenser and a gas inlet, condense liquid ammonia.

  • Generation of Sodamide: Add a catalytic amount of ferric nitrate followed by small pieces of sodium metal until a persistent blue color is observed. Then, add the remaining sodium metal in portions to form a gray suspension of sodium amide.

  • Reaction: Add a solution of this compound in an inert solvent (e.g., ether or THF) dropwise to the stirred suspension of sodium amide in liquid ammonia.

  • Quenching: After the reaction time, cautiously quench the reaction by the slow addition of ammonium chloride.

  • Work-up: Allow the ammonia to evaporate. Add water to the residue and extract the product mixture with a suitable organic solvent (e.g., ether).

  • Analysis: The resulting mixture of isomeric amines can be analyzed and separated by chromatographic techniques (e.g., GC-MS, HPLC).

benzyne_mechanism cluster_elimination Elimination cluster_addition Addition start This compound benzyne Benzyne Intermediate(s) start->benzyne - HCl toluidines Mixture of Dichlorotoluidines benzyne->toluidines + NH2- reagents NaNH2 in liq. NH3

Mechanism for the reaction with sodamide.

Application in the Synthesis of Lamotrigine

This compound is a crucial starting material for the synthesis of Lamotrigine, a widely used anticonvulsant drug.[6][7][8] A key step in this synthesis is the conversion of this compound to 2,3-dichlorobenzoyl chloride.

Side-Chain Photochlorination and Hydrolysis

This process involves the radical chlorination of the methyl group, followed by hydrolysis to yield the acyl chloride.[6][7]

Quantitative Data: Synthesis of 2,3-Dichlorobenzoyl Chloride
ReactantReaction StepsProductPurityReference
This compound1. Photochlorination2. Hydrolysis2,3-Dichlorobenzoyl Chloride>99.9%[6]
Experimental Protocol: Synthesis of 2,3-Dichlorobenzoyl Chloride[8][9]
  • Photochlorination: Charge this compound into a UV reactor. Heat the reactor to a temperature between 90-110°C. Introduce chlorine gas while irradiating with high-pressure mercury UV lamps. Continue the reaction until the desired conversion to 2,3-dichlorobenzotrichloride is achieved, as monitored by gas chromatography.

  • Hydrolysis: The crude 2,3-dichlorobenzotrichloride is then hydrolyzed. This can be achieved by reacting with a controlled amount of water, often in the presence of a catalyst such as ferric chloride, to produce 2,3-dichlorobenzoyl chloride.

  • Purification: The resulting 2,3-dichlorobenzoyl chloride is typically purified by vacuum distillation.

This highly pure intermediate is then converted in several steps to Lamotrigine.[2][6][9]

lamotrigine_synthesis start This compound step1 Photochlorination (+ Cl2, UV light) intermediate1 2,3-Dichlorobenzotrichloride step1->intermediate1 step2 Hydrolysis (+ H2O) intermediate2 2,3-Dichlorobenzoyl Chloride step2->intermediate2 step3 Further Steps product Lamotrigine step3->product

Key steps in the synthesis of Lamotrigine from this compound.

References

Application Notes and Protocols: The Role of 2,3-Dichlorotoluene in the Synthesis of Lamotrigine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lamotrigine, an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder, is synthesized through various routes.[1] A key starting material in an efficient and high-purity synthesis pathway is 2,3-Dichlorotoluene.[2][3] This compound serves as a precursor for the formation of the critical intermediate, 2,3-dichlorobenzoyl chloride, which ultimately forms the dichlorophenyl moiety of the Lamotrigine molecule.[4][5] The use of this compound is advantageous as it allows for the production of high-purity 2,3-dichlorobenzoyl chloride, which is crucial for ensuring the final active pharmaceutical ingredient (API) has minimal impurities.[4][5] This document provides detailed application notes and protocols for the synthesis of Lamotrigine starting from this compound.

Synthesis Pathway

The synthesis of Lamotrigine from this compound proceeds through a multi-step process. The initial step involves the conversion of this compound to 2,3-dichlorobenzoyl chloride. This is achieved via photochlorination to produce 2,3-dichlorobenzotrichloride, which is then hydrolyzed.[2][4] The resulting 2,3-dichlorobenzoyl chloride is then reacted with a metal cyanide, typically cuprous cyanide, to yield 2,3-dichlorobenzoyl cyanide.[4][6] This cyanide derivative is subsequently condensed with an aminoguanidine salt to form a Schiff base, 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile.[4][5] The final step is the cyclization of this Schiff base to afford Lamotrigine.[4]

Lamotrigine_Synthesis A This compound B 2,3-Dichlorobenzotrichloride A->B Photochlorination (Cl2, UV light) C 2,3-Dichlorobenzoyl Chloride B->C Hydrolysis D 2,3-Dichlorobenzoyl Cyanide C->D Cyanation (CuCN) E 2-(2,3-Dichlorophenyl)-2- (guanidinylamino)acetonitrile (Schiff Base) D->E Condensation (Aminoguanidine salt) F Lamotrigine E->F Cyclization Experimental_Workflow cluster_prep Intermediate Preparation cluster_synthesis Lamotrigine Synthesis & Purification start This compound photochlorination Photochlorination start->photochlorination hydrolysis Hydrolysis photochlorination->hydrolysis cyanation Cyanation hydrolysis->cyanation condensation Condensation cyanation->condensation schiff_base Schiff Base Intermediate condensation->schiff_base cyclization Cyclization in Methanol schiff_base->cyclization charcoal Activated Carbon Treatment cyclization->charcoal filtration1 Hot Filtration charcoal->filtration1 reflux Reflux filtration1->reflux cooling Cooling & Stirring reflux->cooling filtration2 Filtration & Washing cooling->filtration2 drying Drying filtration2->drying final_product High-Purity Lamotrigine drying->final_product

References

Application of 2,3-Dichlorotoluene in Dye Manufacturing: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorotoluene, an aromatic organic compound, serves as a crucial intermediate in the synthesis of a variety of chemical products, including pharmaceuticals, agrochemicals, and notably, dyes.[1][2][3] In the realm of dye manufacturing, this compound is not typically used directly as a chromophore or auxochrome. Instead, it functions as a precursor to more complex molecules, primarily 2,3-dichloroaniline, which is a key building block for a range of azo dyes and high-performance pigments.[4] The chlorine and methyl substituents on the toluene ring allow for a variety of chemical modifications, leading to the production of dyes with specific and desirable properties such as high lightfastness, thermal stability, and chemical resistance.

This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of dyes, with a focus on azo dye formation.

From this compound to Key Dye Intermediates

The primary route for utilizing this compound in dye synthesis involves its conversion to 2,3-dichloroaniline. This transformation is a critical step as the aniline functional group is essential for the diazotization reaction, a cornerstone of azo dye chemistry.

Synthesis of 2,3-Dichloroaniline from this compound

The conversion of this compound to 2,3-dichloroaniline typically involves a nitration step followed by a reduction.

  • Nitration: this compound is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.

  • Reduction: The resulting nitrated intermediate is then reduced to 2,3-dichloroaniline. Common reduction methods include catalytic hydrogenation or reaction with metals such as iron or tin in an acidic medium.

Application in Azo Dye Synthesis

Azo dyes are the largest and most versatile class of synthetic organic dyes. Their synthesis is characterized by the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich coupling component. 2,3-Dichloroaniline, derived from this compound, serves as the primary aromatic amine in this process.

General Workflow for Azo Dye Synthesis

The synthesis of an azo dye from 2,3-dichloroaniline follows a well-established two-step process.

AzoDyeSynthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling 2_3_Dichloroaniline 2,3-Dichloroaniline Diazonium_Salt 2,3-Dichlorobenzenediazonium Chloride 2_3_Dichloroaniline->Diazonium_Salt Diazotization NaNO2_HCl Sodium Nitrite (NaNO2) Hydrochloric Acid (HCl) 0-5 °C Coupling_Component Coupling Component (e.g., Naphthol derivative) Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Coupling

General workflow for the synthesis of an azo dye.

Experimental Protocols

The following are representative experimental protocols for the synthesis of an azo dye using 2,3-dichloroaniline.

Protocol 1: Synthesis of a Monoazo Dye from 2,3-Dichloroaniline and 2-Naphthol

This protocol describes the synthesis of a simple monoazo dye.

Materials:

  • 2,3-Dichloroaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

Part A: Diazotization of 2,3-Dichloroaniline

  • In a 250 mL beaker, dissolve a specific molar equivalent of 2,3-dichloroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature between 0-5 °C throughout the addition.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

Part B: Azo Coupling

  • In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring. Maintain the temperature below 10 °C.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture for 1-2 hours in the ice bath to ensure complete coupling.

  • Filter the precipitated dye using a Buchner funnel and wash with cold distilled water until the filtrate is neutral.

  • Dry the dye in an oven at 60-80 °C.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a monoazo dye from 2,3-dichloroaniline and 2-naphthol.

ParameterValue
Molar Ratio (Aniline:Naphthol)1:1
Reaction Temperature (Diazotization)0-5 °C
Reaction Temperature (Coupling)0-10 °C
Reaction Time2-3 hours
Expected Yield85-95%
Purity (by spectroscopy)>95%
Color of DyeRed to Orange

Application in High-Performance Pigments

Derivatives of dichlorotoluene are also utilized in the synthesis of high-performance pigments, such as diketopyrrolopyrrole (DPP) pigments. These pigments are known for their exceptional stability and vibrant colors. For instance, Pigment Red 254, a well-known DPP pigment, is synthesized from a derivative of p-chlorotoluene.[5][6] While not a direct application of this compound, this highlights the importance of chlorinated toluene isomers in the broader pigment industry.

Logical Relationship in Pigment Synthesis

The synthesis of complex pigments often involves multiple steps starting from basic building blocks.

PigmentSynthesis Dichlorotoluene Dichlorotoluene Isomer (e.g., this compound) Intermediate Key Intermediate (e.g., Dichloroaniline) Dichlorotoluene->Intermediate Chemical Modification Precursor Pigment Precursor Intermediate->Precursor Synthesis Pigment High-Performance Pigment (e.g., Azo Dye, DPP Pigment) Precursor->Pigment Final Assembly

Logical flow from raw material to final pigment.

Conclusion

This compound is a valuable starting material in the dye and pigment industry. Its primary role is as a precursor to 2,3-dichloroaniline, a key component in the synthesis of a wide array of azo dyes. The presence of chlorine atoms in the final dye structure often imparts desirable properties such as enhanced lightfastness and stability. The experimental protocols provided herein offer a foundational understanding for researchers and professionals in the field to explore the synthesis of novel colorants derived from this versatile intermediate.

References

Application Notes and Protocols for the Directional Chlorination of 2-Chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the directional chlorination of 2-chlorotoluene, a critical process for the synthesis of various dichlorotoluene isomers. These isomers are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The protocol focuses on the use of Lewis acid catalysts to direct the regioselectivity of the chlorination reaction.

Introduction

The chlorination of 2-chlorotoluene can lead to a mixture of dichlorotoluene isomers, including 2,3-, 2,4-, 2,5-, and 2,6-dichlorotoluene. Controlling the position of the second chlorine atom is crucial for obtaining the desired isomer for a specific application. Lewis acid catalysis is a common and effective method to influence this regioselectivity. The choice of catalyst and reaction conditions can significantly impact the product distribution. This application note details a general procedure for the chlorination of 2-chlorotoluene using Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂).

Data Presentation

The following table summarizes the typical product distribution for the directional chlorination of 2-chlorotoluene using different Lewis acid catalysts with gaseous chlorine. The data highlights the influence of the catalyst on the selectivity towards the 2,6-dichlorotoluene isomer.

CatalystCatalyst Loading (wt% relative to 2-chlorotoluene)Temperature (°C)Reaction Time (h)Selectivity for 2,6-Dichlorotoluene (%)Other Dichlorotoluene Isomers (%)Reference
AlCl₃0.5 - 2.010 - 3012~33Not specified[1]
FeCl₃Not specifiedNot specifiedNot specifiedLower than AlCl₃Not specified[1]
ZnCl₂Not specifiedNot specifiedNot specifiedLower than FeCl₃Not specified[1]

Note: The complete isomer distribution for the "Other Dichlorotoluene Isomers" was not fully detailed in the cited literature under these specific conditions.

Experimental Protocols

This section provides a detailed methodology for the directional chlorination of 2-chlorotoluene using a Lewis acid catalyst.

Materials:

  • 2-Chlorotoluene (OCT) (reagent grade)

  • Anhydrous Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), or Zinc Chloride (ZnCl₂) (anhydrous, powdered)

  • Chlorine gas (Cl₂)

  • An inert solvent such as dichloromethane or 1,2-dichloroethane (optional, reaction can be run neat)

  • Sodium sulfite solution (10% w/v)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, condenser, gas inlet tube, magnetic stirrer)

  • Gas flow meter

  • Cooling bath (ice-water or cryostat)

  • Heating mantle with temperature controller

  • Apparatus for gas chromatography-mass spectrometry (GC-MS) analysis

Procedure:

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a scrubber (containing sodium sulfite solution to neutralize excess chlorine), a gas inlet tube extending below the surface of the reaction mixture, and a thermometer or thermocouple.

    • Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

    • The reaction should be performed in a well-ventilated fume hood.

  • Charging the Reactor:

    • Charge the flask with 2-chlorotoluene. If using a solvent, add it at this stage.

    • Under a blanket of inert gas (e.g., nitrogen or argon), carefully add the powdered anhydrous Lewis acid catalyst (e.g., AlCl₃) to the stirred 2-chlorotoluene. The catalyst loading can be varied, for example, between 0.5 to 2.0 wt% relative to the 2-chlorotoluene.[1]

  • Reaction Execution:

    • Cool the reaction mixture to the desired temperature (e.g., 10-30 °C) using a cooling bath.[1]

    • Begin bubbling a slow, steady stream of dry chlorine gas through the reaction mixture via the gas inlet tube. The flow rate should be controlled with a gas flow meter.

    • Maintain the reaction temperature throughout the addition of chlorine gas. The chlorination of toluene is an exothermic reaction, so careful temperature control is necessary.

    • Monitor the progress of the reaction by periodically taking small aliquots (and quenching them as described in the work-up) for analysis by GC-MS.

    • Continue the reaction for the desired amount of time (e.g., 12 hours) or until the desired conversion of 2-chlorotoluene is achieved.[1]

  • Work-up Procedure:

    • Once the reaction is complete, stop the flow of chlorine gas and purge the system with an inert gas to remove any residual chlorine and HCl gas.

    • Slowly and carefully quench the reaction mixture by adding it to a beaker of crushed ice and water. The Lewis acid will be hydrolyzed in an exothermic reaction.

    • Transfer the mixture to a separatory funnel. If a solvent was used, add more to ensure proper separation.

    • Wash the organic layer sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize any remaining acid)

      • Brine

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent (if used) by rotary evaporation.

  • Product Analysis and Purification:

    • Analyze the crude product mixture by GC-MS to determine the isomer distribution of the dichlorotoluenes.

    • The different dichlorotoluene isomers can be separated by fractional distillation under reduced pressure, as their boiling points are relatively close.

Mandatory Visualizations

Signaling Pathway of Lewis Acid Catalyzed Chlorination

Chlorination_Pathway Figure 1. Electrophilic Aromatic Substitution Mechanism for Chlorination Cl2 Chlorine (Cl₂) ActivatedComplex Activated Electrophile [Cl-Cl---AlCl₃] Cl2->ActivatedComplex + LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->ActivatedComplex Chlorotoluene 2-Chlorotoluene SigmaComplex Arenium Ion Intermediate (Sigma Complex) Chlorotoluene->SigmaComplex + Activated Electrophile Dichlorotoluene Dichlorotoluene Isomers SigmaComplex->Dichlorotoluene - H⁺ HCl HCl SigmaComplex->HCl CatalystRegen Regenerated Lewis Acid SigmaComplex->CatalystRegen

Caption: Figure 1. Electrophilic Aromatic Substitution Mechanism for Chlorination.

Experimental Workflow for Directional Chlorination

Experimental_Workflow Figure 2. Workflow for Directional Chlorination of 2-Chlorotoluene cluster_prep Reaction Preparation cluster_reaction Chlorination Reaction cluster_workup Product Work-up cluster_analysis Analysis and Purification Setup 1. Assemble Dry Glassware Charge 2. Charge 2-Chlorotoluene and Lewis Acid Catalyst Setup->Charge Cool 3. Cool Reaction Mixture Charge->Cool Chlorinate 4. Introduce Chlorine Gas Cool->Chlorinate Monitor 5. Monitor Reaction Progress (GC-MS) Chlorinate->Monitor Quench 6. Quench with Ice/Water Monitor->Quench Reaction Complete Wash 7. Sequential Washing Quench->Wash Dry 8. Dry Organic Layer Wash->Dry Analyze 9. GC-MS Analysis for Isomer Distribution Dry->Analyze Purify 10. Fractional Distillation Analyze->Purify

Caption: Figure 2. Workflow for Directional Chlorination of 2-Chlorotoluene.

References

Application Notes and Protocols for 2,3-Dichlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 2,3-Dichlorotoluene (CAS No. 32768-54-0). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Introduction

This compound is a colorless, combustible liquid with a toluene-like odor.[1] It is insoluble in water and is used as a reagent in organic synthesis, including in the manufacturing of pharmaceuticals like Lamotrigine and Felodipine.[2][3] Due to its hazardous nature, strict safety protocols must be followed during its handling and storage.

Hazard Identification

This compound is classified as a hazardous chemical.[4] Key hazards include:

  • Flammability: Combustible liquid.[4][5][6] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1]

  • Health Hazards:

    • Causes skin and serious eye irritation.[4][7]

    • May cause respiratory irritation.[4][7]

    • Harmful if inhaled.[5]

    • May cause gastrointestinal irritation if ingested.[1]

    • The toxicological properties have not been fully investigated, and effects from exposure may be delayed.[1]

Quantitative Data

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₇H₆Cl₂[2]
Molecular Weight 161.03 g/mol [8]
Appearance Clear, colorless liquid[1][4]
Odor Toluene-like[1]
Melting Point 6 °C / 42.8 °F[2][4][8]
Boiling Point 207-208 °C / 404.6-406.4 °F[2][4][8]
Density 1.228 g/mL at 25 °C[2][3][8]
Flash Point 83 °C / 181.4 °F[4]
Water Solubility Insoluble[1][2][8]
Vapor Density 5.6[4]

Experimental Protocols

Proper PPE is mandatory when handling this compound to prevent exposure.

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][4] A face shield may also be necessary.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4]

  • Respiratory Protection: Use a NIOSH or European Standard EN 149 approved respirator if working in a poorly ventilated area or when there is a risk of inhalation.[1] Follow OSHA respirator regulations in 29 CFR 1910.134.[1]

  • Wash hands and any exposed skin thoroughly after handling.[4]

  • Use only in a well-ventilated area or outdoors.[4]

  • Avoid breathing mist, vapors, or spray.[4][7]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][4][5]

  • Keep containers tightly closed when not in use.[1][4]

  • Empty containers may retain product residue and can be dangerous. Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[1]

  • Store in a tightly closed container.[1][4]

  • Store in a cool, dry, and well-ventilated area.[1][4]

  • Keep away from sources of ignition.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents.[1][4]

Emergency Procedures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]

  • In case of skin contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • If inhaled: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. Do not use mouth-to-mouth resuscitation.[1]

  • If ingested: Get medical aid. Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1]

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[1]

  • Contain the Spill: Use a spark-proof tool.[1] Absorb the spill with an inert material such as dry sand, earth, or vermiculite.[1][9] Prevent runoff into storm sewers and ditches.[1]

  • Collect and Dispose: Place the absorbed material into a suitable, labeled chemical waste container for disposal.[1][9]

  • Decontaminate: Clean the spill area thoroughly.

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[1] Use water spray to cool fire-exposed containers.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

  • Hazards: During a fire, irritating and highly toxic gases such as hydrogen chloride and carbon oxides may be generated.[1][4] Containers may explode when heated.[4]

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4] Do not allow this chemical to enter the environment.[4] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and ensure complete and accurate classification.[10]

Visualization

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures cluster_disposal Disposal RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->PPE Ventilation Ensure Proper Ventilation PPE->Ventilation Handling Handle this compound Ventilation->Handling Avoidance Avoid Inhalation, Ingestion, and Skin/Eye Contact Handling->Avoidance NoIgnition Keep Away from Ignition Sources Handling->NoIgnition Storage Store in a Cool, Dry, Well-Ventilated Area Handling->Storage Spill Spill Occurs Handling->Spill Fire Fire Occurs Handling->Fire Exposure Personnel Exposure Handling->Exposure Waste Generate Waste Handling->Waste TightlySealed Keep Container Tightly Sealed Storage->TightlySealed Incompatibles Store Away from Incompatible Substances (e.g., Oxidizers) Storage->Incompatibles SpillResponse Follow Spill Cleanup Protocol Spill->SpillResponse FireResponse Follow Fire Fighting Procedures Fire->FireResponse FirstAid Administer First Aid Exposure->FirstAid WasteDisposal Dispose of Waste According to Regulations Waste->WasteDisposal

Caption: Workflow for Safe Handling of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,3-Dichlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,3-Dichlorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound typically contains a mixture of other dichlorotoluene isomers formed during the synthesis process. The most common isomeric impurities include 2,4-Dichlorotoluene, 2,5-Dichlorotoluene, 2,6-Dichlorotoluene, and 3,4-Dichlorotoluene.[1] Depending on the synthetic route, unreacted starting materials such as o-toluidine or 2-chlorotoluene, and by-products from chlorination or Sandmeyer reactions may also be present.[2]

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for this compound are fractional distillation and fractional crystallization. Due to the close boiling points of the dichlorotoluene isomers, fractional distillation is a primary method for their separation.[1][3] For isomers with sufficiently different melting points, fractional crystallization can also be an effective purification strategy. In some cases, preparative gas chromatography (GC) may be employed for obtaining very high purity material, although it is less scalable.

Q3: What are the key physical properties to consider for the purification of this compound and its common isomers?

A3: The boiling and melting points of the different dichlorotoluene isomers are critical for developing effective purification strategies. These properties dictate the feasibility and parameters for fractional distillation and crystallization.

IsomerBoiling Point (°C)Melting Point (°C)
This compound 208.1 5-6
2,4-Dichlorotoluene201-13
2,5-Dichlorotoluene2013.2
2,6-Dichlorotoluene2012.6
3,4-Dichlorotoluene209-14.7
3,5-Dichlorotoluene20225.1

Data compiled from multiple sources.[1][4][5][6]

Q4: How can I assess the purity of my this compound sample?

A4: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and effective method for assessing the purity of this compound.[7] This technique allows for the separation and quantification of the different isomers and other volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity and confirm the isomeric structure.

Troubleshooting Guides

Fractional Distillation

Problem 1: Poor separation of this compound from its isomers.

  • Possible Cause: Insufficient column efficiency. The boiling points of dichlorotoluene isomers are very close, requiring a distillation column with a high number of theoretical plates for effective separation.[3]

  • Solution:

    • Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing).

    • Optimize the reflux ratio. A higher reflux ratio can improve separation but will increase the distillation time.

    • Ensure the distillation is performed slowly and steadily to allow for proper equilibrium between the liquid and vapor phases on each theoretical plate.[8]

    • Insulate the distillation column to minimize heat loss and maintain a consistent temperature gradient.

Problem 2: The product is contaminated with a lower-boiling isomer (e.g., 2,4-, 2,5-, or 2,6-Dichlorotoluene).

  • Possible Cause: Distillation rate is too fast, or the initial fraction (forerun) was not adequately separated.

  • Solution:

    • Reduce the heating rate to slow down the distillation.

    • Collect a larger forerun fraction to ensure all lower-boiling components are removed before collecting the main product fraction.

    • Monitor the head temperature closely. A stable temperature reading indicates the collection of a pure fraction. A fluctuating or rising temperature suggests the presence of impurities.

Problem 3: The product is contaminated with a higher-boiling isomer (e.g., 3,4-Dichlorotoluene).

  • Possible Cause: The distillation was allowed to proceed for too long at the product collection temperature, or the temperature was increased too quickly.

  • Solution:

    • Stop the distillation when the temperature at the still head begins to rise above the boiling point of this compound (approx. 208°C at atmospheric pressure).[9]

    • Carefully monitor the temperature and stop collecting the product fraction as soon as a temperature increase is observed.

Problem 4: Low recovery of purified this compound.

  • Possible Cause: Significant hold-up in the distillation column or decomposition of the product at high temperatures.

  • Solution:

    • Choose a distillation column with a lower hold-up volume.

    • Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize the risk of thermal decomposition.

    • Ensure all joints in the distillation apparatus are properly sealed to prevent leaks.

Fractional Crystallization

Problem 1: No crystals form upon cooling the solution.

  • Possible Cause: The solution is not supersaturated, or the concentration of this compound is too low. The chosen solvent may be too good a solvent at the cooling temperature.

  • Solution:

    • Concentrate the solution by evaporating some of the solvent.

    • Try cooling the solution to a lower temperature (e.g., in an ice bath or freezer).

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.

    • Consider a different solvent or a mixture of solvents where the solubility of this compound is lower at colder temperatures.

Problem 2: The resulting crystals are not pure.

  • Possible Cause: The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice. The initial crude material was not sufficiently concentrated in the desired isomer.

  • Solution:

    • Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

    • Perform a second recrystallization of the obtained crystals.

    • Ensure the crude material has been pre-purified by another method (e.g., fractional distillation) to enrich the this compound content before attempting crystallization.

Problem 3: An oil forms instead of crystals.

  • Possible Cause: The melting point of the solute is lower than the boiling point of the solvent, or the solution is supersaturated to a very high degree. The presence of significant impurities can also lower the melting point of the mixture.

  • Solution:

    • Use a lower-boiling solvent.

    • Dilute the solution slightly before cooling.

    • Try a different solvent or a solvent mixture.

    • Attempt to crystallize from a more dilute solution over a longer period.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To separate this compound from its isomers and other volatile impurities.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is dry and joints are properly sealed.

    • Place a magnetic stir bar in the round-bottom flask.

  • Procedure:

    • Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.

    • Begin heating the flask gently using a heating mantle.

    • Slowly increase the temperature until the mixture begins to boil.

    • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Discard the initial fraction (forerun), which will be enriched in lower-boiling impurities.

    • Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 208°C at atmospheric pressure).[9]

    • Change the receiving flask once the desired fraction has been collected or if the temperature begins to rise significantly, indicating the presence of higher-boiling impurities.

    • Stop the distillation before the distilling flask runs dry.

  • Purity Analysis:

    • Analyze the collected fractions by GC-MS to determine their purity and isomeric composition.[7]

Protocol 2: Purification by Fractional Crystallization

Objective: To purify this compound based on differences in melting points between the isomers.

Methodology:

  • Solvent Selection:

    • Select a suitable solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Potential solvents include alkanes (e.g., hexane, heptane) or alcohols (e.g., methanol, ethanol), or mixtures thereof. The choice of solvent will depend on the specific impurity profile.

  • Procedure:

    • Dissolve the crude this compound (preferably pre-purified by distillation) in a minimal amount of the chosen hot solvent.

    • Once fully dissolved, allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of the cold solvent to remove any adhering mother liquor containing impurities.

    • Dry the crystals under vacuum to remove any residual solvent.

  • Purity Analysis:

    • Determine the melting point of the dried crystals. A sharp melting point close to the literature value (5-6°C) indicates high purity.

    • Confirm the purity and isomeric identity by GC-MS analysis.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound distillation Fractional Distillation crude->distillation analysis Purity Analysis (GC-MS) distillation->analysis Check Purity impurities Isomeric Impurities distillation->impurities crystallization Fractional Crystallization crystallization->analysis Re-check Purity crystallization->impurities analysis->crystallization <99% Pure pure_product Pure this compound analysis->pure_product >99% Pure

Caption: General purification workflow for crude this compound.

Troubleshooting_Distillation Troubleshooting Poor Separation in Fractional Distillation start Poor Isomer Separation check_column Is column efficiency sufficient? start->check_column increase_efficiency Use longer/more efficient column check_column->increase_efficiency No check_rate Is distillation rate too fast? check_column->check_rate Yes increase_efficiency->check_rate reduce_rate Decrease heating rate check_rate->reduce_rate Yes check_reflux Is reflux ratio optimal? check_rate->check_reflux No reduce_rate->check_reflux increase_reflux Increase reflux ratio check_reflux->increase_reflux No check_insulation Is column insulated? check_reflux->check_insulation Yes increase_reflux->check_insulation insulate_column Insulate the column check_insulation->insulate_column No success Improved Separation check_insulation->success Yes insulate_column->success

Caption: Decision tree for troubleshooting poor distillation separation.

References

Technical Support Center: 2,3-Dichlorotoluene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dichlorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently employed methods for synthesizing this compound include:

  • Direct chlorination of toluene: This method often leads to a mixture of isomers (o-, m-, and p-chlorotoluenes and various dichlorotoluenes), which are difficult to separate due to their close boiling points.[1]

  • Sandmeyer reaction of 2-chloro-6-methylaniline: This is a widely used method that involves the diazotization of 2-chloro-6-methylaniline followed by reaction with a copper(I) chloride catalyst.[2][3]

  • Multi-step synthesis from o-toluidine: This approach involves protecting the para position of o-toluidine, followed by chlorination and a subsequent Sandmeyer reaction. While it can offer better regioselectivity, it is a longer process with multiple steps that can impact the overall yield.[2]

Q2: Why is the Sandmeyer reaction a common choice for this synthesis?

A2: The Sandmeyer reaction provides a reliable method for introducing a chlorine atom at a specific position on the aromatic ring, starting from an amino group.[4] This level of control is difficult to achieve through direct chlorination of toluene, which often results in a mixture of isomers that are challenging and costly to separate.[1][5]

Q3: What are the primary challenges encountered during the Sandmeyer reaction for this compound synthesis?

A3: The main challenges include:

  • Low yields: This can be due to incomplete diazotization, premature decomposition of the diazonium salt, or issues with the copper catalyst.

  • Side product formation: The most common side product is the corresponding phenol, formed by the reaction of the diazonium salt with water.[6][7] Other byproducts like biaryls can also be formed through radical side reactions.[8]

  • Instability of the diazonium salt: Aryl diazonium salts are thermally unstable and can be explosive when isolated in dry form.[9] They are typically prepared in situ and used immediately in a cold solution.[6][10]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting Steps
Incomplete Diazotization Verify Stoichiometry: Ensure a slight excess of sodium nitrite (1.0-1.1 equivalents) and sufficient acid (e.g., HCl, 2.5-3.0 equivalents) are used.[6] Maintain Low Temperature: Strictly control the temperature between 0-5°C during the addition of sodium nitrite to prevent the decomposition of nitrous acid.[6] Test for Excess Nitrous Acid: Use starch-iodide paper to confirm the presence of a slight excess of nitrous acid, which indicates the complete consumption of the starting amine. A persistent blue-black color is desired.[6]
Premature Decomposition of the Diazonium Salt Keep the Reaction Cold: Maintain the temperature of the diazonium salt solution at 0-5°C at all times.[6] Use Immediately: The diazonium salt should be used in the subsequent Sandmeyer step as soon as it is formed. Do not store the solution.[6] Controlled Addition: Add the cold diazonium salt solution slowly to the copper(I) chloride solution to manage the reaction rate and prevent excessive heat generation.[6]
Ineffective Copper(I) Catalyst Use Freshly Prepared Catalyst: Copper(I) chloride is susceptible to oxidation. It is best to use a freshly prepared solution or ensure the purity of the commercial reagent. Ensure Complete Dissolution: The copper(I) chloride should be completely dissolved in the acid (e.g., HCl) to ensure its availability for the reaction.[8]

Problem 2: Significant Formation of Phenolic Byproducts

Possible Cause Troubleshooting Steps
Reaction of Diazonium Salt with Water Maintain Low Temperature: Higher temperatures increase the rate of the hydrolysis side reaction. Keeping the reaction at 0-5°C minimizes phenol formation.[6][7] Minimize Water Content: While the reaction is aqueous, using the minimum necessary amount of water can help.
Inefficient Sandmeyer Reaction Ensure Active Catalyst: An inactive or insufficient amount of copper(I) catalyst can slow down the desired chlorination, allowing more time for the competing hydrolysis reaction.

Problem 3: Product is Contaminated with Colored Impurities

Possible Cause Troubleshooting Steps
Azo Coupling Side Reactions Maintain Acidic Conditions: Azo coupling is more prevalent at neutral or slightly alkaline pH. Ensure the reaction mixture remains sufficiently acidic.[11]
Decomposition Products Purification: Use steam distillation followed by extraction with an organic solvent like dichloromethane. The organic layer can then be washed with a dilute NaOH solution to remove phenolic impurities, followed by water and dilute acid washes.[3]

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction from 2-chloro-6-methylaniline

This protocol is a generalized procedure based on common practices for the Sandmeyer reaction.

1. Diazotization of 2-chloro-6-methylaniline:

  • In a suitable reaction vessel, dissolve 2-chloro-6-methylaniline in approximately 2.5-3.0 molar equivalents of hydrochloric acid.

  • Cool the mixture to 0-5°C using an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 molar equivalents) dropwise, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5°C.

  • Verify the presence of a slight excess of nitrous acid using starch-iodide paper (a persistent blue-black color should be observed).

2. Preparation of Copper(I) Chloride Solution:

  • In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid.

  • Cool this solution to 0-5°C in an ice-salt bath.

3. Sandmeyer Reaction:

  • Slowly add the cold diazonium salt solution to the stirred, cold copper(I) chloride solution.

  • Vigorous evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

  • Gently heat the mixture on a water bath (around 50-60°C) until the evolution of nitrogen ceases to ensure complete reaction.

4. Work-up and Purification:

  • Perform steam distillation on the reaction mixture to isolate the crude this compound.

  • Separate the organic layer from the distillate and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers and wash successively with dilute sodium hydroxide solution (to remove phenolic byproducts), water, and dilute hydrochloric acid.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent by rotary evaporation.

  • The crude product can be further purified by vacuum distillation.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Material Key Reagents Typical Yield Advantages Disadvantages
Direct Chlorination TolueneChlorine, Lewis Acid Catalyst (e.g., FeCl₃)Variable (product is a mixture)Fewer stepsPoor selectivity, difficult separation of isomers[1]
Sandmeyer Reaction 2-chloro-6-methylanilineNaNO₂, HCl, CuCl40-76% (single step)[3]Good regioselectivityThermally unstable intermediate, potential for side reactions
Multi-step from o-toluidine o-toluidineUrea, Sulfuric acid, Chlorine, NaNO₂, CuCl~30% (overall)High purity of intermediateLong reaction sequence, lower overall yield[2]

Visualizations

Sandmeyer Reaction Pathway for this compound Synthesis Sandmeyer Reaction Pathway for this compound Synthesis cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction A 2-chloro-6-methylaniline B Diazonium Salt A->B NaNO₂, HCl 0-5°C C This compound B->C CuCl D Phenol byproduct B->D H₂O, Heat

Caption: Synthetic pathway of this compound via Sandmeyer reaction.

Troubleshooting Workflow for Low Yield in this compound Synthesis Troubleshooting Workflow for Low Yield in this compound Synthesis Start Low Yield Observed CheckDiazotization Check Diazotization Step Start->CheckDiazotization CheckTemp Temperature > 5°C? CheckDiazotization->CheckTemp Yes CheckDecomposition Check Diazonium Salt Decomposition CheckDiazotization->CheckDecomposition No CheckReagents Incorrect Stoichiometry? CheckTemp->CheckReagents No OptimizeTemp Optimize Temperature Control CheckTemp->OptimizeTemp Yes CheckReagents->CheckDecomposition No AdjustReagents Adjust Reagent Amounts CheckReagents->AdjustReagents Yes CheckTime Delayed Use of Diazonium Salt? CheckDecomposition->CheckTime Yes CheckCatalyst Check Catalyst Activity CheckDecomposition->CheckCatalyst No CheckTime->CheckCatalyst No UseImmediately Use Diazonium Salt Immediately CheckTime->UseImmediately Yes UseFreshCatalyst Use Fresh/Active Catalyst CheckCatalyst->UseFreshCatalyst Yes End Yield Improved CheckCatalyst->End No OptimizeTemp->End AdjustReagents->End UseImmediately->End UseFreshCatalyst->End

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Optimizing 2,3-Dichlorotoluene Synthesis via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to enhance the yield of 2,3-Dichlorotoluene synthesis through the Sandmeyer reaction. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to address common challenges encountered during this synthesis.

Troubleshooting Guide: Enhancing Yield and Purity

Low yields and the formation of impurities are common hurdles in the Sandmeyer reaction. This guide provides a structured approach to identifying and resolving these issues.

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete Diazotization: The initial conversion of the aromatic amine to the diazonium salt is a critical step. An incomplete reaction directly results in a lower overall yield.[1]- Verify Reagent Stoichiometry: Ensure a slight excess of sodium nitrite (1-1.3 molar equivalents) and a sufficient amount of hydrochloric acid (2.5-6.1 molar equivalents) are used. - Strict Temperature Control: Maintain the reaction temperature between 0-5°C during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the diazonium salt.[1] - Test for Completion: Use starch-iodide paper to confirm the presence of excess nitrous acid at the end of the addition, indicating the complete consumption of the starting amine. A blue-black color indicates excess nitrous acid.
Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose before reacting with the copper(I) chloride.- Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer step. Do not store it. - Maintain Low Temperature: Keep the diazonium salt solution below 5°C until it is added to the copper catalyst solution. A Chinese patent suggests that increasing the diazotization temperature to 10°C can decrease the yield of this compound to as low as 39.5%.[1] - Inert Atmosphere: Performing the diazotization under a nitrogen atmosphere can improve yield and the color of the final product.[1]
Inefficient Copper(I) Catalyst: The activity of the cuprous chloride catalyst is crucial for the conversion of the diazonium salt to the final product.- Use Freshly Prepared or High-Purity CuCl: The quality of the copper(I) chloride is important. - Sufficient Catalyst Loading: Ensure an adequate molar ratio of cuprous chloride to the starting amine. Ratios can range from catalytic to stoichiometric.[1] - Protective Agent: The addition of copper particles can protect the reaction and improve yield.[1]
Formation of Side Products Phenol Formation: The diazonium salt can react with water to form phenolic byproducts, especially at elevated temperatures.- Maintain Low Temperature: Strictly control the temperature of both the diazotization and the initial stage of the Sandmeyer reaction. - Acidic Conditions: Ensure the reaction medium remains strongly acidic to suppress the reaction with water.
Azo Coupling: Unreacted starting amine can couple with the diazonium salt to form colored azo compounds.- Ensure Complete Diazotization: The presence of excess nitrous acid helps to consume all the starting amine. - Controlled Addition: Slowly add the diazonium salt solution to the copper(I) chloride solution to maintain a low concentration of the diazonium salt.
Formation of Tar-like Byproducts: Dark, polymeric materials can form due to radical side reactions and decomposition of the diazonium salt.- Optimize Temperature: Avoid excessive heating during the decomposition of the diazonium-copper complex. A gradual increase in temperature to 40-80°C is recommended until nitrogen evolution ceases.[1] - Purity of Reagents: Use pure starting materials and reagents to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material for the Sandmeyer synthesis of this compound?

A common and effective starting material is 2-amino-3-chlorotoluene or o-toluidine which is then converted to 2-chloro-6-methylaniline through a multi-step process before the final diazotization and Sandmeyer reaction.[1]

Q2: How critical is the temperature control during the diazotization step?

Temperature control is extremely critical. The reaction should be maintained between 0-5°C. A study on the synthesis of this compound showed that increasing the diazotization temperature to 10°C resulted in a significant drop in yield to 39.5%.[1]

Q3: How can I confirm that the diazotization is complete?

You can use starch-iodide paper to test for the presence of excess nitrous acid. A drop of the reaction mixture should turn the paper blue-black, indicating that all the primary amine has been consumed.

Q4: What is the role of the copper(I) chloride catalyst?

The copper(I) chloride acts as a catalyst to facilitate the single-electron transfer to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. The aryl radical then reacts with the chloride from the copper complex to form the desired this compound.

Q5: Can I use copper(II) chloride instead of copper(I) chloride?

While the classic Sandmeyer reaction uses copper(I) salts, some variations can utilize copper(II) salts. However, for the synthesis of this compound, copper(I) chloride is the recommended catalyst for optimal yield.

Q6: What are the common side products in the synthesis of this compound?

Common side products include the corresponding phenol (from reaction with water), azo compounds (from coupling of the diazonium salt with unreacted amine), and tar-like polymers from radical side reactions.

Q7: What is a typical work-up procedure for this reaction?

After the reaction is complete, the mixture is often subjected to steam distillation to separate the volatile this compound from the non-volatile components. The distilled product is then extracted with an organic solvent, washed with a basic solution to remove any phenolic byproducts, and then with water. The organic layer is dried and the solvent is removed to yield the final product.[2]

Quantitative Data: Impact of Reaction Conditions on Yield

The following table summarizes the effect of different reaction parameters on the yield of this compound, based on data from patent literature.[1]

Parameter Condition 1 Yield Condition 2 Yield Reference
Diazotization Temperature 0-5°C77.67% (single step)10°C39.5% (single step)[1]
Protective Agent With Copper Particles77.67% (single step)Without Copper Particles76.4% (single step)[1]
Atmosphere Nitrogen Atmosphere77.67% (colorless product)Air72.4% (red product)[1]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is adapted from a patented procedure for the synthesis of this compound.[1]

Materials:

  • 2-chloro-6-methylaniline

  • Concentrated Hydrochloric Acid (20-30%)

  • Sodium Nitrite (NaNO₂)

  • Cuprous Chloride (CuCl)

  • Copper particles (optional)

  • Nitrogen gas supply

  • Ice

  • Starch-iodide paper

  • Dichloromethane (for extraction)

  • 10% Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

Step 1: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-chloro-6-methylaniline and water.

  • While stirring and under a nitrogen atmosphere, add concentrated hydrochloric acid dropwise.

  • Cool the mixture to 0°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained between 0-5°C. The molar ratio of sodium nitrite to 2-chloro-6-methylaniline should be between 1 and 1.3.

  • After the addition is complete, continue stirring for an additional 30-40 minutes at 0-5°C.

  • Test for the presence of excess nitrous acid using starch-iodide paper.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of cuprous chloride in cold, concentrated hydrochloric acid. The molar ratio of cuprous chloride to 2-chloro-6-methylaniline can be up to 2.65. Add copper particles for protection if desired.

  • Cool the cuprous chloride solution to 0°C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred cuprous chloride solution. A red complex may precipitate.

  • After the addition is complete, allow the mixture to stand at room temperature overnight or slowly warm it.

  • Gradually heat the mixture in a water bath to 60°C with stirring to decompose the complex, which is indicated by the evolution of nitrogen gas. Continue heating until nitrogen evolution ceases.

  • Further heat the mixture to boiling for 1-3 hours.

Step 3: Work-up and Purification

  • Set up for steam distillation and distill the mixture until no more oily product is collected.

  • Separate the organic layer from the distillate and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with 10% NaOH solution, water, dilute sulfuric acid, and finally with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and remove the solvent by rotary evaporation to obtain the this compound product.

Visualizations

Sandmeyer Reaction Mechanism

Sandmeyer_Mechanism amine Ar-NH₂ (2-Amino-3-chlorotoluene) diazonium Ar-N₂⁺X⁻ (Diazonium Salt) amine->diazonium cu_complex [Ar-N₂⁺---CuCl₂]⁻ diazonium->cu_complex + CuCl aryl_radical Ar• (Aryl Radical) cu_complex->aryl_radical product Ar-Cl (this compound) aryl_radical->product + Cl⁻ (from CuCl₂) cu_I CuCl cu_I->cu_complex cu_II CuCl₂ cu_II->product cu_II->cu_I e⁻ transfer (regenerated) N2 N₂

Caption: Mechanism of the Sandmeyer reaction for this compound synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of This compound check_diazotization Check Diazotization Step start->check_diazotization incomplete_diazo Incomplete Diazotization check_diazotization->incomplete_diazo No check_temp_diazo Check Diazotization Temperature check_diazotization->check_temp_diazo Yes adjust_reagents Adjust NaNO₂/HCl ratio Test with starch-iodide incomplete_diazo->adjust_reagents end Improved Yield adjust_reagents->end high_temp_diazo Temperature > 5°C check_temp_diazo->high_temp_diazo Yes check_sandmeyer Check Sandmeyer Step check_temp_diazo->check_sandmeyer No control_temp_diazo Maintain 0-5°C with ice/salt bath high_temp_diazo->control_temp_diazo control_temp_diazo->end diazo_decomp Diazonium Salt Decomposition check_sandmeyer->diazo_decomp Yes catalyst_issue Catalyst Inactivity check_sandmeyer->catalyst_issue No side_products Check for Side Products (e.g., phenols, tars) check_sandmeyer->side_products Further Issues use_immediately Use diazonium salt immediately after preparation diazo_decomp->use_immediately use_immediately->end fresh_catalyst Use fresh/high-purity CuCl Consider adding Cu particles catalyst_issue->fresh_catalyst fresh_catalyst->end phenol_formation Phenol Formation side_products->phenol_formation Yes tar_formation Tar Formation side_products->tar_formation Yes side_products->end No control_temp_sandmeyer Maintain low temp during addition to CuCl solution phenol_formation->control_temp_sandmeyer control_temp_sandmeyer->end optimize_heating Gradual heating during decomposition of complex tar_formation->optimize_heating optimize_heating->end

Caption: A logical workflow for troubleshooting low yields in the Sandmeyer reaction.

References

Technical Support Center: Chlorination of Toluene for Dichlorotoluene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of toluene to produce dichlorotoluenes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low Yield of Desired Dichlorotoluene Isomer and Formation of Multiple Isomers

Problem: The reaction is producing a mixture of dichlorotoluene isomers (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorotoluene) with no clear selectivity towards the desired product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Catalyst The choice of Lewis acid catalyst significantly influences isomer distribution. For instance, chlorination of p-chlorotoluene in the presence of zirconium tetrachloride favors the formation of 2,4-dichlorotoluene.[1] The use of certain zeolite catalysts, like NaK-L, can also enhance para-selectivity in the initial monochlorination step.[2] For specific isomers like 2,6-dichlorotoluene, a multi-step synthesis involving alkylation, chlorination with a composite catalyst (e.g., FeCl₃:AlCl₃), and dealkylation might be necessary to achieve high selectivity.[3]
Sub-optimal Temperature Reaction temperature affects the rate of reaction and the distribution of isomers. For the chlorination of para-chlorotoluene to dichlorotoluenes, a temperature range of 10°C to 30°C is preferred to balance reaction rate and minimize side reactions.[4]
Isomerization of Products Strong Lewis acids like AlCl₃ can catalyze the isomerization and redistribution of dichlorotoluene isomers at elevated temperatures, leading to a complex product mixture.[5] If a specific isomer is desired, it is crucial to control the reaction time and temperature to minimize these secondary reactions. Post-reaction, the isomers can be separated by fractional distillation or selective adsorption using zeolites.[6][7][8]

Issue 2: Significant Formation of Side-Chain Chlorinated Byproducts (e.g., Benzyl Chloride)

Problem: The product mixture contains a substantial amount of benzyl chloride, benzal chloride, or benzotrichloride.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Free-Radical Chlorination Side-chain chlorination occurs via a free-radical mechanism, which is promoted by light (UV or sunlight) and high temperatures.[9][10] To favor ring chlorination, the reaction should be carried out in the dark and at lower temperatures.[11]
Weak Lewis Acid Catalyst Catalysts with weak Lewis acidity may not be effective enough to promote electrophilic aromatic substitution, leading to a higher proportion of free-radical side-chain chlorination.[11][12] Using strong Lewis acids like FeCl₃ or AlCl₃ can suppress the formation of benzyl chloride.[11]
High Reaction Temperature Temperatures above 60-70°C can increase the rate of side-chain chlorination.[4] Maintaining a lower reaction temperature is crucial for minimizing these byproducts.

Issue 3: Reaction is Uncontrolled or "Runaway"

Problem: The reaction proceeds too quickly, leading to a rapid increase in temperature and pressure.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Exothermic Nature of Chlorination The chlorination of toluene is an exothermic reaction. Inadequate cooling can lead to a rapid temperature increase, which in turn accelerates the reaction rate, creating a dangerous feedback loop.[13][14] Ensure the reaction vessel is equipped with an efficient cooling system (e.g., ice bath, cooling mantle) to maintain the desired temperature.
Improper Reagent Addition Adding the chlorinating agent too quickly can lead to a rapid release of heat.[13] The chlorinating agent (e.g., chlorine gas) should be added slowly and at a controlled rate.
High Concentration of Reactants High concentrations of toluene and the chlorinating agent can increase the reaction rate and the risk of a runaway reaction. Using a suitable solvent can help to control the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions during the chlorination of toluene to dichlorotoluenes?

A1: The primary side reactions include:

  • Over-chlorination: Formation of trichlorotoluenes and other polychlorinated toluenes. This can be minimized by controlling the stoichiometry of the chlorinating agent.

  • Side-chain chlorination: Formation of benzyl chloride, benzal chloride, and benzotrichloride. This is favored by heat and light and can be suppressed by using a Lewis acid catalyst in the dark.[10][11]

  • Isomerization and Redistribution: Lewis acid catalysts can promote the isomerization of the desired dichlorotoluene isomer into other isomers, as well as redistribution reactions that can form monochlorotoluenes and trichlorotoluenes.[5]

Q2: How can I improve the selectivity for a specific dichlorotoluene isomer?

A2: Improving selectivity involves a combination of factors:

  • Catalyst Selection: The choice of Lewis acid or zeolite catalyst is critical. For example, specific ionic liquids have been shown to favor the formation of o-chlorotoluene, which can then be further chlorinated.[11][12]

  • Starting Material: Instead of toluene, starting with a monochlorotoluene can provide better control over the final dichlorotoluene isomer distribution. For example, chlorinating p-chlorotoluene primarily yields 2,4- and 3,4-dichlorotoluene.[1]

  • Reaction Conditions: Precise control of temperature, reaction time, and reactant ratios is essential to maximize the yield of the desired isomer and minimize side reactions.

  • Alternative Synthetic Routes: For isomers that are difficult to obtain selectively through direct chlorination, alternative methods such as the Sandmeyer reaction starting from the corresponding aminotoluene can be employed.[15][16]

Q3: What is the role of the Lewis acid catalyst in the reaction?

A3: The Lewis acid catalyst (e.g., FeCl₃, AlCl₃) plays a crucial role in activating the chlorine molecule. It polarizes the Cl-Cl bond, making one of the chlorine atoms more electrophilic and facilitating the electrophilic attack on the toluene ring. This promotes the desired ring chlorination over the undesired free-radical side-chain chlorination.[17][18][19]

Q4: How can I separate the different dichlorotoluene isomers from the final product mixture?

A4: The separation of dichlorotoluene isomers, which often have close boiling points, can be challenging. Common methods include:

  • Fractional Distillation: This is the most common industrial method, but it may not be sufficient to separate isomers with very close boiling points.[1]

  • Crystallization: In some cases, isomers can be separated by fractional crystallization at low temperatures.

  • Adsorptive Separation: Zeolites can be used to selectively adsorb certain isomers, allowing for their separation from the mixture.[6][7]

Experimental Protocols & Data

Table 1: Influence of Catalyst on Toluene Chlorination Product Distribution

CatalystToluene Conversion (%)o-chlorotoluene Selectivity (%)p-chlorotoluene Selectivity (%)Dichlorotoluenes Selectivity (%)Benzyl Chloride Selectivity (%)Reference
[BMIM]Cl-2ZnCl₂99.765.426.04.20.4[11][12]
[BMIM]Cl-2AlCl₃98.942.525.130.20.5[11]
[BMIM]Cl-2FeCl₃95.252.128.317.11.2[11]

Table 2: Effect of Temperature on Chlorination of Toluene with [BMIM]Cl-2ZnCl₂ Catalyst

Temperature (°C)Toluene Conversion (%)o-chlorotoluene Selectivity (%)p-chlorotoluene Selectivity (%)Dichlorotoluenes Selectivity (%)Benzyl Chloride Selectivity (%)Reference
6095.264.326.54.41.1[11]
8099.765.426.04.20.4[11]
10099.862.023.510.70.6[11]

Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Chlorination of Toluene

Disclaimer: This is a general guideline and should be adapted and optimized for specific target isomers and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Toluene

  • Anhydrous Lewis acid catalyst (e.g., FeCl₃, AlCl₃)

  • Chlorine gas or a suitable chlorinating agent (e.g., sulfuryl chloride)

  • Anhydrous solvent (e.g., dichloromethane, if necessary)

  • Quenching solution (e.g., sodium sulfite solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a gas outlet connected to a trap containing a scrubbing solution (e.g., sodium hydroxide solution) to neutralize excess chlorine and HCl gas.

  • Charge the flask with toluene and the anhydrous Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to the desired temperature (e.g., 0-10°C) using an ice bath.

  • Slowly bubble chlorine gas through the stirred reaction mixture at a controlled rate. Monitor the reaction progress by GC analysis of aliquots.

  • Once the desired conversion is reached, stop the chlorine flow and purge the system with an inert gas to remove any residual chlorine and HCl.

  • Carefully quench the reaction by slowly adding a chilled aqueous solution of sodium sulfite to destroy any remaining chlorine.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to isolate the desired dichlorotoluene isomers.

Visualizations

Electrophilic_Aromatic_Substitution cluster_activation Catalyst Activation cluster_substitution Electrophilic Substitution Cl2 Cl₂ ActivatedComplex Activated Complex [Cl-Cl---FeCl₃] Cl2->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., FeCl₃) LewisAcid->ActivatedComplex SigmaComplex σ-Complex (Arenium Ion) ActivatedComplex->SigmaComplex Toluene Toluene Toluene->SigmaComplex Attack by π-electrons Monochlorotoluene Monochlorotoluene SigmaComplex->Monochlorotoluene -H⁺ Dichlorotoluene Dichlorotoluene Monochlorotoluene->Dichlorotoluene +Cl₂ / Lewis Acid -H⁺

Caption: Electrophilic aromatic substitution pathway for toluene chlorination.

Side_Reactions cluster_ring_chlorination Ring Chlorination (Desired) cluster_side_chain_chlorination Side-Chain Chlorination (Undesired) Toluene Toluene Monochlorotoluene Monochlorotoluenes (o-, p-) Toluene->Monochlorotoluene + Cl₂ / Lewis Acid (Dark, Low Temp) BenzylChloride Benzyl Chloride Toluene->BenzylChloride + Cl₂ (Light, High Temp) Dichlorotoluene Dichlorotoluenes (e.g., 2,4-DCT) Monochlorotoluene->Dichlorotoluene + Cl₂ / Lewis Acid Trichlorotoluene Trichlorotoluenes (Over-chlorination) Dichlorotoluene->Trichlorotoluene Excess Cl₂ BenzalChloride Benzal Chloride BenzylChloride->BenzalChloride + Cl₂

Caption: Competing reactions in the chlorination of toluene.

References

Technical Support Center: Optimization of Reaction Conditions for 2,3-Dichlorotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-dichlorotoluene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main synthetic strategies for obtaining this compound include:

  • Direct chlorination of 2-chlorotoluene: This method involves the electrophilic aromatic substitution of 2-chlorotoluene using a chlorinating agent and a catalyst.

  • Sandmeyer reaction of 2,3-dichloroaniline precursors: This classic method involves the diazotization of an appropriately substituted aniline, followed by a copper(I) chloride-mediated substitution.

  • Synthesis from o-toluidine: A multi-step process involving the protection of the para-position to the amino group via sulfonation, followed by chlorination and a subsequent Sandmeyer reaction.

  • Synthesis from 2-chloro-3-methyl-phenol: A high-yield method involving reaction with chlorine and triphenylphosphine.

Q2: How can I improve the regioselectivity of the direct chlorination of 2-chlorotoluene to favor the 2,3-isomer?

A2: Optimizing the regioselectivity of direct chlorination is a significant challenge. The choice of catalyst and reaction conditions plays a crucial role. While traditional Lewis acids like FeCl₃ and AlCl₃ are commonly used, they often lead to a mixture of isomers.[1][2] The use of specialized directional catalysts, such as certain ionic liquids or zeolite-based catalysts, has been shown to improve the selectivity for specific isomers.[1][3] Fine-tuning the reaction temperature and the rate of chlorine addition can also influence the product distribution.

Q3: What are the most common side products in the Sandmeyer reaction for this synthesis?

A3: The Sandmeyer reaction, while versatile, can be prone to side reactions. Common byproducts include phenols (from the reaction of the diazonium salt with water), and azo compounds (from the coupling of the diazonium salt with unreacted aniline). The formation of these impurities can be minimized by careful control of the reaction temperature, maintaining it between 0-5°C during diazotization, and by ensuring a sufficiently acidic environment.

Troubleshooting Guides

Direct Chlorination of 2-Chlorotoluene

Problem: Low yield of this compound and formation of multiple isomers.

Possible Cause Troubleshooting Steps
Incorrect Catalyst Different catalysts exhibit varying selectivities. For instance, while FeCl₃ is a common choice, other Lewis acids or supported catalysts might offer better direction to the 2,3-position. Consider screening different catalysts like AlCl₃, ZnCl₂, or ionic liquids.[1]
Suboptimal Temperature The reaction temperature significantly impacts the isomer distribution. A systematic study of the temperature profile is recommended. Lower temperatures may favor certain isomers, while higher temperatures can lead to over-chlorination.
Incorrect Chlorine Flow Rate A high flow rate of chlorine gas can lead to poor selectivity and the formation of tri-chlorinated byproducts. A slow and controlled addition of the chlorinating agent is crucial.
Presence of Water Moisture can deactivate the Lewis acid catalyst. Ensure all reagents and glassware are thoroughly dried before use.

Data Presentation: Catalyst and Temperature Effects on Toluene Chlorination

CatalystTemperature (°C)Conversion of Toluene (%)Selectivity for o-chlorotoluene (%)Selectivity for p-chlorotoluene (%)Reference
[BMIM]Cl-2ZnCl₂8099.765.426.0[4]
L-type zeolite-82.346.334.2[5]
ZSM-5 zeolite-69.548.631.5[5]
Y-type zeolite-82.240.622.1[5]
Mordenite-80.546.332.2[5]
Aluminum phosphate-82.347.727.6[5]

Note: This data for toluene chlorination provides insights into catalyst performance for chlorotoluene synthesis, which is a precursor for dichlorotoluene.

Sandmeyer Reaction

Problem: Low yield of the desired this compound.

Possible Cause Troubleshooting Steps
Incomplete Diazotization Ensure the complete conversion of the amine to the diazonium salt. Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper. Maintain the temperature strictly between 0-5°C.
Decomposition of Diazonium Salt The diazonium salt is unstable and decomposes at higher temperatures. Keep the reaction mixture cold throughout the diazotization and addition steps.
Formation of Phenol Byproduct This occurs when the diazonium salt reacts with water. Minimize this by working at low temperatures and in a strongly acidic solution.
Azo Coupling The diazonium salt can couple with unreacted amine. This is suppressed by maintaining a low pH and ensuring complete diazotization before proceeding.
Inactive Copper(I) Catalyst The Cu(I) salt can oxidize to Cu(II). Ensure the use of freshly prepared or properly stored CuCl.
Synthesis from o-Toluidine via Sulfonation

Problem: Low yield or failure in the sulfonation or desulfonation steps.

Possible Cause Troubleshooting Steps
Incomplete Sulfonation Use a sufficient excess of fuming sulfuric acid to drive the equilibrium towards the sulfonated product. Monitor the reaction progress using techniques like TLC or HPLC.
Hydrolysis of Sulfonic Acid during Workup The sulfonation reaction is reversible.[6] Avoid excessive amounts of water during the initial workup of the sulfonation reaction.
Incomplete Desulfonation Desulfonation requires heating in the presence of a dilute acid. Ensure the reaction is heated for a sufficient duration to drive the removal of the sulfonic acid group. Steam distillation can also be an effective method for desulfonation.
Side Reactions during Sulfonation Over-sulfonation or charring can occur at high temperatures. Maintain careful temperature control during the addition of the sulfonating agent.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chloro-3-methyl-phenol

This protocol is adapted from a high-yield synthesis method.[7]

Materials:

  • 2-chloro-3-methyl-phenol

  • Triphenylphosphine

  • Chlorobenzene

  • Chlorine gas

Procedure:

  • In a reaction vessel equipped with a stirrer, gas inlet, and condenser, prepare a mixture of 880 g of triphenylphosphine in 1000 ml of chlorobenzene.

  • While stirring vigorously, pass 239 g of chlorine gas into the mixture over a period of 3 hours. Maintain the temperature at 40°C for the first 2 hours, then increase it to 50°C.

  • Prepare a solution of 456 g of 2-chloro-3-methyl-phenol in 200 ml of chlorobenzene.

  • Add the 2-chloro-3-methyl-phenol solution dropwise to the reaction mixture at 40°C over 90 minutes.

  • Gradually increase the temperature of the reaction mixture to 150°C at atmospheric pressure. Vigorous evolution of hydrogen chloride gas will commence at around 80°C.

  • Collect the distillate, which will contain hydrogen chloride and chlorobenzene, until the bottom temperature reaches 150°C.

  • Subject the residue to distillation at 5 to 10 mbar to obtain this compound. This method has been reported to yield 92% of the theoretical product.[7]

Protocol 2: General Procedure for Sandmeyer Reaction (Chlorination)

Materials:

  • Aromatic amine (e.g., 2-chloro-6-methylaniline)

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Copper(I) Chloride

  • Ice

Procedure:

  • Diazotization:

    • Dissolve the aromatic amine in concentrated hydrochloric acid (approximately 2.5-3 equivalents) and cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise, ensuring the temperature does not exceed 5°C.

    • Stir the mixture for an additional 15-30 minutes at 0-5°C.

    • Confirm the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid and cool it in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring until the evolution of nitrogen gas ceases (typically 1-2 hours).

  • Work-up:

    • The product can be isolated by steam distillation or solvent extraction.

    • Wash the organic layer with dilute sodium hydroxide solution to remove any phenolic byproducts, followed by a water wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and remove the solvent under reduced pressure.

    • Purify the crude product by distillation or recrystallization.

Visualizations

Troubleshooting_Direct_Chlorination cluster_troubleshooting Troubleshooting Steps start Low Yield of this compound check_isomers Multiple Isomers Observed? start->check_isomers catalyst Evaluate Catalyst - Screen different Lewis acids - Consider supported or directional catalysts check_isomers->catalyst Yes end Improved Yield and Selectivity check_isomers->end No, proceed with standard optimization temperature Optimize Temperature - Perform temperature screening - Lower temperature may improve selectivity catalyst->temperature flow_rate Control Chlorine Addition - Use slow, controlled flow rate - Avoid rapid addition temperature->flow_rate anhydrous Ensure Anhydrous Conditions - Dry all glassware and reagents - Use a drying tube flow_rate->anhydrous anhydrous->end

Caption: Troubleshooting workflow for direct chlorination.

Sandmeyer_Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction start_amine Aromatic Amine in Acid add_nitrite Add NaNO2 solution (0-5°C) start_amine->add_nitrite check_excess Test with Starch-Iodide Paper add_nitrite->check_excess check_excess->add_nitrite Negative, add more NaNO2 diazonium_salt Diazonium Salt Formation check_excess->diazonium_salt Positive prepare_cucl Prepare CuCl in HCl (cold) diazonium_salt->prepare_cucl add_diazonium Slowly add Diazonium Salt to CuCl prepare_cucl->add_diazonium warm_rt Warm to Room Temperature add_diazonium->warm_rt gas_evolution_stops N2 Evolution Ceases warm_rt->gas_evolution_stops gas_evolution_stops->warm_rt No, continue stirring product_formation This compound Formation gas_evolution_stops->product_formation Yes workup Workup and Purification product_formation->workup Proceed to Workup

Caption: Experimental workflow for the Sandmeyer reaction.

Synthesis_from_o_Toluidine start o-Toluidine condensation Condensation with Urea start->condensation bis_urea N,N'-bis(o-tolyl)urea condensation->bis_urea sulfonation Sulfonation (blocking para position) bis_urea->sulfonation sulfonated_urea Sulfonated Intermediate sulfonation->sulfonated_urea chlorination Chlorination sulfonated_urea->chlorination chlorinated_intermediate Chlorinated Intermediate chlorination->chlorinated_intermediate hydrolysis Hydrolysis (de-protection and de-acylation) chlorinated_intermediate->hydrolysis chloro_aniline 2-Chloro-6-methylaniline hydrolysis->chloro_aniline sandmeyer Sandmeyer Reaction chloro_aniline->sandmeyer end This compound sandmeyer->end

Caption: Synthetic pathway from o-toluidine.

References

Technical Support Center: Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the GC analysis of dichlorotoluenes.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact resolution, peak integration, and the accuracy of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing in the GC analysis of dichlorotoluenes.

Isolating the Cause of Peak Tailing

The first step in troubleshooting is to determine the extent of the peak tailing issue.

  • All peaks tail: If every peak in the chromatogram, including the solvent peak, exhibits tailing, the problem is likely related to a physical issue in the GC system.[1] This could be due to a disruption in the carrier gas flow path or an unswept volume.

  • Only some peaks tail: When only specific analyte peaks are tailing, the issue is more likely chemical in nature. This suggests an interaction between the analyte and active sites within the GC system.[2]

  • Only early eluting peaks tail: Tailing of peaks near the solvent front can be caused by a "reverse solvent effect" or issues with the injection technique.[3]

  • Only later eluting peaks tail: If tailing is observed only for the less volatile, later-eluting compounds, it may indicate a cold spot in the system or an inappropriate inlet temperature.

Systematic Troubleshooting Workflow

Follow this workflow to systematically identify and resolve the cause of peak tailing.

GCTroubleshooting start Peak Tailing Observed check_all_peaks Do all peaks tail? start->check_all_peaks physical_issue Suspect Physical Issue check_all_peaks->physical_issue Yes chemical_issue Suspect Chemical Interaction check_all_peaks->chemical_issue No inlet_maintenance Perform Inlet Maintenance: - Replace Septum - Replace Liner - Clean Inlet physical_issue->inlet_maintenance check_column_install Check Column Installation: - Proper Ferrule - Correct Insertion Depth - Clean Column Cut physical_issue->check_column_install column_maintenance Perform Column Maintenance: - Trim Column Inlet (10-20 cm) - Condition Column chemical_issue->column_maintenance consumables Evaluate Consumables: - Use Ultra-Inert Liner - Check Column Phase Polarity chemical_issue->consumables inlet_maintenance->check_column_install check_column_install->column_maintenance method_parameters Review Method Parameters: - Inlet Temperature - Oven Temperature Program - Carrier Gas Flow Rate column_maintenance->method_parameters resolve Peak Tailing Resolved method_parameters->resolve consumables->method_parameters

Troubleshooting workflow for GC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in GC analysis of dichlorotoluenes?

A1: Peak tailing in the analysis of dichlorotoluenes, which are polarizable compounds, can be caused by a combination of factors:

  • Active Sites: The most frequent cause is the interaction of the analytes with active sites in the GC system.[2] These active sites are often exposed silanol groups (Si-OH) on the surfaces of the inlet liner, glass wool packing, or the column itself.[4] These polar sites can form hydrogen bonds with the dichlorotoluene molecules, causing some of them to be retained longer than the bulk of the analyte, resulting in a tailing peak.

  • Poor Column Installation: An improper column cut, incorrect installation depth in the inlet, or the use of the wrong ferrule can create dead volumes or turbulence in the carrier gas flow path, leading to peak tailing for all compounds.[1]

  • Contamination: Accumulation of non-volatile residues from previous injections can create active sites in the inlet liner or at the head of the column.[5] Septum particles can also contribute to contamination.

  • Inappropriate Method Parameters: An inlet temperature that is too low can lead to incomplete or slow vaporization of the sample, causing tailing, especially for later-eluting compounds. A carrier gas flow rate that is too low can also increase the residence time of analytes in the system, increasing the likelihood of interactions that cause tailing.

Q2: How does the choice of GC inlet liner affect the analysis of dichlorotoluenes?

A2: The inlet liner is a critical component in preventing peak tailing, especially for active compounds like dichlorotoluenes.

  • Deactivation: A liner with a highly inert surface is crucial.[6] Untreated glass liners have active silanol groups that can interact with the analytes. Deactivated liners are treated to cap these silanol groups, providing a more inert surface. For challenging analyses, using an "ultra-inert" liner is recommended.

  • Geometry: The geometry of the liner can also play a role. A tapered liner (single or double taper) can help to focus the sample onto the column, minimizing contact with the metal surfaces of the inlet.[7]

  • Glass Wool: The presence of glass wool in the liner can aid in sample vaporization and trap non-volatile residues. However, the wool itself can be a source of activity if not properly deactivated.[8] Using a liner with deactivated glass wool is essential.

Q3: What GC column is most suitable for the analysis of dichlorotoluene isomers?

A3: The choice of GC column depends on the specific dichlorotoluene isomers being analyzed and the desired separation.

  • Stationary Phase Polarity: Dichlorotoluenes are moderately polar compounds. A mid-polarity stationary phase is generally a good starting point. A common choice for the analysis of chlorinated organic compounds is a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms).[9] This type of column provides good selectivity for a wide range of compounds. For separations where isomer resolution is critical, a more polar phase may be necessary.

  • Column Dimensions: A standard column length of 30 meters with an internal diameter of 0.25 mm and a film thickness of 0.25 µm is suitable for many applications.

Q4: Can the injection technique contribute to peak tailing?

A4: Yes, the injection technique is a critical factor.

  • Injection Speed: A slow injection can lead to band broadening and peak tailing. A fast, automated injection is preferred for sharp, symmetrical peaks.

  • Injection Volume: Injecting too large a sample volume can overload the column, leading to fronting or tailing peaks.

  • Solvent Mismatch: If the polarity of the injection solvent is significantly different from the stationary phase, it can cause poor peak shape, especially for early eluting peaks.

Quantitative Data

The use of highly inert consumables can significantly improve peak shape and reduce tailing. The following table summarizes the expected impact of liner deactivation on the peak asymmetry of a typical polarizable analyte.

GC Liner TypeAnalytePeak Asymmetry Factor (As)
Standard Deactivated Liner2,4-Dichlorophenol1.8
Ultra-Inert Liner2,4-Dichlorophenol1.1

Note: Data is representative for a polar, active compound and illustrates the typical improvement seen with enhanced liner inertness. The asymmetry factor is a measure of peak symmetry, with a value of 1.0 representing a perfectly symmetrical peak. Values greater than 1.0 indicate peak tailing.

Experimental Protocols

GC-MS Method for the Analysis of Dichlorotoluene Isomers

This protocol is based on a method for the analysis of chlorinated organic carriers and is suitable for the determination of dichlorotoluene isomers in various matrices.

1. Sample Preparation

  • For solid samples (e.g., textiles, polymers), extract a known weight of the sample with dichloromethane using ultrasonication at 25°C for 30 minutes.

  • For liquid samples, a liquid-liquid extraction or direct injection may be appropriate depending on the matrix and concentration of the analytes.

  • Prepare a series of calibration standards of the dichlorotoluene isomers of interest in a suitable solvent (e.g., dichloromethane or hexane) covering the expected concentration range of the samples.

2. GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
InletSplit/Splitless
Inlet Temperature280 °C
Injection ModeSplitless (purge valve open after 1 min)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Target IonsFor dichlorotoluenes: m/z 158, 160, 123 (confirm with standards)

3. Quality Control

  • Inject a solvent blank between samples to check for carryover.

  • Periodically inject a mid-level calibration standard to verify instrument performance and retention times.

  • Calculate the peak asymmetry factor for the dichlorotoluene peaks. A value between 0.9 and 1.5 is generally considered acceptable.

Logical Relationships

The following diagram illustrates the cause-and-effect relationships leading to peak tailing due to active sites in the GC system.

ChemicalInteractions active_sites Active Sites (e.g., Silanol Groups) interaction Analyte-Site Interaction (e.g., Hydrogen Bonding) active_sites->interaction analyte Polarizable Analyte (Dichlorotoluene) analyte->interaction no_interaction Minimal Interaction analyte->no_interaction delayed_elution Delayed Elution of Some Analyte Molecules interaction->delayed_elution peak_tailing Peak Tailing delayed_elution->peak_tailing inert_surface Inert Surface (Deactivated Liner/Column) inert_surface->no_interaction symmetrical_peak Symmetrical Peak no_interaction->symmetrical_peak

References

Stability issues of 2,3-Dichlorotoluene under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,3-Dichlorotoluene under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a combustible liquid that is stable at room temperature when stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from heat, sparks, open flames, and strong oxidizing agents to prevent degradation or hazardous reactions.[1]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents, reducing agents, and water.[3] Contact with these substances can lead to exothermic reactions and the release of toxic fumes, including hydrogen chloride and carbon monoxide, especially upon combustion.[1]

Q3: How does temperature affect the stability of this compound?

Q4: Is this compound sensitive to light?

A4: Photodegradation can be a concern for many chlorinated aromatic compounds. While specific photostability studies on this compound are not widely published, it is best practice to store it in amber or opaque containers to minimize exposure to UV and visible light, which could potentially catalyze degradation reactions.

Q5: What is the stability of this compound in acidic and basic conditions?

A5: this compound may be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. This can lead to the formation of corresponding chlorophenols and other degradation products. Forced degradation studies are recommended to determine the rate and extent of degradation under specific pH conditions.

Troubleshooting Guide for Stability Issues

This guide addresses common problems encountered during experiments involving this compound.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in chromatogram after a reaction. Degradation of this compound.1. Verify Storage: Ensure this compound was stored in a cool, dark, and dry place in a tightly sealed container. 2. Check for Incompatibilities: Review all reagents and solvents used in the reaction for potential incompatibilities with this compound (e.g., strong oxidizers, bases, or acids). 3. Analyze a Blank: Run a blank sample of the solvent to rule out solvent impurities. 4. Perform Forced Degradation: Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times.
Low yield or incomplete reaction. Instability of this compound under reaction conditions.1. Temperature Control: Ensure the reaction temperature is appropriate and well-controlled. Consider running the reaction at a lower temperature if feasible. 2. pH Control: If the reaction involves acidic or basic conditions, consider using a buffered system to maintain a stable pH. 3. Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Discoloration of the this compound solution. Formation of degradation products or impurities.1. Purity Check: Verify the purity of the starting material using a suitable analytical method like GC or HPLC. 2. Light Exposure: Minimize exposure of the solution to light by using amber glassware or covering the reaction vessel with aluminum foil. 3. Filter the Solution: If particulate matter is observed, filter the solution before use.

Quantitative Stability Data

While specific degradation kinetics for this compound are not extensively published, the following table provides an illustrative summary of expected stability under various stress conditions based on general knowledge of similar compounds. Researchers should perform their own stability studies to obtain precise data for their specific experimental conditions.

Condition Parameter Expected Stability Potential Degradation Products
Thermal TemperatureStable at room temperature. Degradation may occur at elevated temperatures (>100°C).Isomers, chlorinated phenols, oxidation products.
Acidic pH < 3Potential for slow hydrolysis, accelerated by heat.2,3-Dichloro-x-cresol isomers, hydrochloric acid.
Basic pH > 9Potential for hydrolysis, likely faster than under acidic conditions, accelerated by heat.2,3-Dichloro-x-cresol isomers, corresponding salts.
Oxidative e.g., H₂O₂Susceptible to oxidation.Chlorinated benzoic acids, chlorinated phenols, ring-opened products.
Photolytic UV/Visible LightPotential for degradation upon prolonged exposure.Radically coupled products, dechlorinated species.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and degradation pathways.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1N NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1N HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 105°C for 24 hours.

    • Dissolve a known amount of the stressed solid in the solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 1 or 2) for a defined period.

    • Analyze the solution directly.

  • Analysis: Analyze all samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Screening:

    • Begin with a gradient elution using a mixture of acetonitrile and water (or a suitable buffer like ammonium acetate).

    • Example gradient: Start with 50% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution and determine the optimal wavelength for detecting this compound and any degradation products (typically around 220-280 nm).

  • Method Optimization:

    • Inject the stressed samples from the forced degradation study.

    • Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) This compound->Hydrolysis (Acid/Base) Photodegradation Photodegradation This compound->Photodegradation Chlorinated Benzoic Acids Chlorinated Benzoic Acids Oxidation->Chlorinated Benzoic Acids Chlorinated Phenols Chlorinated Phenols Oxidation->Chlorinated Phenols Ring-Opened Products Ring-Opened Products Oxidation->Ring-Opened Products Hydrolysis (Acid/Base)->Chlorinated Phenols Dechlorinated Products Dechlorinated Products Photodegradation->Dechlorinated Products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Acid Acid HPLC Analysis HPLC Analysis Acid->HPLC Analysis Base Base Base->HPLC Analysis Oxidation Oxidation Oxidation->HPLC Analysis Heat Heat Heat->HPLC Analysis Light Light Light->HPLC Analysis This compound Sample This compound Sample This compound Sample->Acid This compound Sample->Base This compound Sample->Oxidation This compound Sample->Heat This compound Sample->Light Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation Stability Assessment Stability Assessment Data Evaluation->Stability Assessment

Caption: Workflow for a forced degradation study.

troubleshooting_flow Unexpected Peak Unexpected Peak Check Storage Check Storage Unexpected Peak->Check Storage Review Reagents Review Reagents Check Storage->Review Reagents Run Blank Run Blank Review Reagents->Run Blank Problem Solved? Problem Solved? Run Blank->Problem Solved? Forced Degradation Study Forced Degradation Study Problem Solved?->Forced Degradation Study No Identify Degradant Identify Degradant Problem Solved?->Identify Degradant Yes Forced Degradation Study->Identify Degradant

Caption: Troubleshooting logic for unexpected analytical results.

References

Technical Support Center: Managing Impurities in Commercial Grade 2,3-Dichlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in managing impurities in commercial-grade 2,3-Dichlorotoluene. The information is tailored for professionals in research, scientific, and drug development fields.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercial-grade this compound?

A1: Commercial-grade this compound is typically available at a purity of 98% or higher.[1] The primary impurities consist of other dichlorotoluene isomers.

Q2: What are the common impurities found in commercial-grade this compound?

A2: The most common impurities are other isomers of dichlorotoluene, which are often produced during the synthesis of the desired 2,3-isomer. These can include 2,4-Dichlorotoluene, 2,5-Dichlorotoluene, 2,6-Dichlorotoluene, and 3,4-Dichlorotoluene. The presence and concentration of these isomers can vary between suppliers.

Q3: How can I identify and quantify the impurities in my this compound sample?

A3: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective analytical techniques for identifying and quantifying isomeric impurities in this compound.[2] A suitable capillary column, such as a DB-5MS, can be used to achieve separation of the different isomers.

Q4: What is the potential impact of these isomeric impurities on my downstream reactions?

A4: Isomeric impurities can lead to the formation of undesired side products in downstream reactions, complicating purification and potentially affecting the yield and purity of the target molecule. For instance, in a Friedel-Crafts acylation, each dichlorotoluene isomer will produce a different regioisomeric product, leading to a complex product mixture that can be challenging to separate.[3]

Q5: What are the recommended storage conditions for this compound?

A5: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from sources of ignition. The container should be tightly sealed to prevent exposure to moisture and air.

Troubleshooting Guides

Issue 1: Poor Separation of Dichlorotoluene Isomers in GC Analysis

Possible Causes:

  • Inappropriate GC Column: The column being used may not have the correct selectivity for separating closely related isomers.

  • Suboptimal Temperature Program: The oven temperature program may not be optimized to resolve the isomers, which have very similar boiling points.

  • Incorrect Carrier Gas Flow Rate: The flow rate of the carrier gas might be too high or too low, affecting column efficiency.

Solutions:

  • Column Selection: Utilize a column with a stationary phase that offers good selectivity for aromatic isomers, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

  • Optimize Temperature Program: Start with a low initial oven temperature and use a slow temperature ramp (e.g., 1-2 °C/min) to enhance the separation of closely boiling isomers.

  • Adjust Flow Rate: Optimize the carrier gas flow rate to achieve the best resolution. This can be determined experimentally by performing several runs at different flow rates.

Issue 2: Presence of Unexpected Peaks in the GC Chromatogram

Possible Causes:

  • Contamination: The sample may be contaminated with solvents from previous experiments or from the storage container.

  • Septum Bleed: Particles from the GC inlet's septum can degrade at high temperatures and introduce interfering peaks.

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline or discrete peaks.

Solutions:

  • Blank Analysis: Run a blank solvent injection to check for contamination in the system.

  • Septum and Liner Maintenance: Regularly replace the septum and clean or replace the inlet liner to prevent contamination.

  • Column Conditioning: Condition the GC column according to the manufacturer's instructions to remove any accumulated non-volatile residues.

Data Presentation

Table 1: Physical Properties of Dichlorotoluene Isomers

PropertyThis compound2,4-Dichlorotoluene2,5-Dichlorotoluene2,6-Dichlorotoluene3,4-Dichlorotoluene
CAS Number 32768-54-095-73-819398-61-9118-69-495-75-0
Molecular Weight 161.03 g/mol 161.03 g/mol 161.03 g/mol 161.03 g/mol 161.03 g/mol
Boiling Point 208 °C~201 °C~201 °C~201 °C~209 °C
Melting Point 4 °C-13 °C4-6 °C2-4 °C-15 °C
Density 1.27 g/mL~1.25 g/mL~1.25 g/mL~1.27 g/mL~1.25 g/mL

Note: Some physical properties for isomers other than this compound are approximate values.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound for Impurity Profiling

Objective: To identify and quantify isomeric impurities in a commercial sample of this compound.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent)

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent such as dichloromethane or hexane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 2 °C/min to 150 °C.

      • Hold at 150 °C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 50-200 amu.

      • Scan Mode: Full Scan.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the impurities by calculating the peak area percentages.

Protocol 2: Lab-Scale Purification of this compound by Fractional Distillation

Objective: To reduce the concentration of isomeric impurities in commercial-grade this compound.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure the fractionating column is well-insulated to maintain a proper temperature gradient.

  • Charging the Flask: Charge the round-bottom flask with the impure this compound. Add a few boiling chips.

  • Distillation:

    • Gently heat the flask.

    • As the mixture begins to boil, vapors will rise through the fractionating column.

    • Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the most volatile component.

    • Collect the initial fraction (forerun), which will be enriched in the lower-boiling isomers.

    • As the temperature begins to rise, change the receiving flask to collect the main fraction, which will be enriched in this compound. The boiling point of this compound is approximately 208°C.

    • Stop the distillation before the flask runs dry.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Visualizations

Experimental_Workflow cluster_0 Impurity Analysis cluster_1 Purification start Commercial this compound prep Sample Preparation (1% solution) start->prep gcms GC-MS Analysis prep->gcms data Data Interpretation (Peak ID & Quant) gcms->data frac_dist Fractional Distillation data->frac_dist analyze Analyze Purity of Fractions collect Collect Fractions frac_dist->collect collect->analyze

Caption: Workflow for impurity analysis and purification of this compound.

Troubleshooting_Logic start GC Analysis Issue q1 Poor Isomer Separation? start->q1 s1 Optimize Temp Program Use Selective Column q1->s1 Yes q2 Unexpected Peaks? q1->q2 No end Problem Resolved s1->end s2 Run Blank Check Septum/Liner q2->s2 Yes q2->end No s2->end

Caption: Troubleshooting logic for common GC analysis issues.

References

Technical Support Center: Safe Disposal of 2,3-Dichlorotoluene Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing 2,3-Dichlorotoluene. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs) - Quick Reference

Q1: What is this compound and why is its waste considered hazardous? A1: this compound is a halogenated organochlorine compound with the formula C₇H₆Cl₂.[1][2] Its waste is considered hazardous due to several properties: it is a combustible liquid, an irritant to the skin, eyes, and respiratory system, and is toxic to aquatic life with long-lasting effects.[1][3][4][5] Furthermore, as a halogenated solvent, it is subject to strict environmental disposal regulations.[6][7]

Q2: Can I dispose of small amounts of this compound waste down the drain? A2: No. Absolutely not. Disposing of solvents, particularly halogenated compounds like this compound, down the drain is strictly prohibited.[8][9] This substance is insoluble in water and toxic to aquatic organisms, and such disposal violates environmental regulations and can damage plumbing systems.[1][5]

Q3: Should I mix this compound waste with other solvent waste? A3: You should only mix it with other chlorinated/halogenated solvent waste. It is crucial to keep halogenated and non-halogenated waste streams separate.[8][10] Mixing them needlessly classifies the entire volume as the more stringently regulated and expensive-to-dispose-of halogenated waste.[8]

Q4: What are the immediate steps for a small spill of this compound? A4: For a minor spill, immediately ensure the area is well-ventilated and remove all sources of ignition.[3][10] Wearing appropriate Personal Protective Equipment (PPE), absorb the spill with an inert material like dry sand, earth, or commercial sorbent.[3][4] Collect the contaminated material into a suitable, sealed container for chemical waste disposal.[3][9]

Q5: Who is responsible for ensuring the proper disposal of this compound waste? A5: The waste generator (the researcher or institution conducting the experiment) is responsible for the waste from "cradle to grave".[8] This includes proper identification, segregation, storage, and arranging for disposal through an approved hazardous waste management facility, in compliance with all local, regional, and national regulations.[4][8]

Troubleshooting Guide - Common Scenarios

Scenario 1: I have a small amount of leftover this compound from an experiment. How do I store it for disposal?

  • Solution: Do not leave it in an open beaker or flask. Transfer the waste to a designated, properly labeled hazardous waste container for "Halogenated Organic Solvents." Ensure the container is made of a compatible material (e.g., polythene drum), is tightly sealed, and is stored in a cool, dry, well-ventilated area away from heat, sparks, or flames.[3][4][10] Follow Protocol 1 for detailed steps.

Scenario 2: My primary waste container for halogenated solvents is full. What are the next steps?

  • Solution: Ensure the container is filled only to about 80% capacity to allow for vapor expansion.[10] Securely cap the container and check that the label is accurate and complete. Move the full container to your facility's designated hazardous waste accumulation area and contact your institution's Environmental Health and Safety (EHS) office for pickup.

Scenario 3: I accidentally mixed this compound waste with non-halogenated solvent waste (e.g., acetone, ethanol). What should I do?

  • Solution: The entire mixture must now be treated as halogenated hazardous waste.[8] Immediately label the container clearly as "Mixed Halogenated and Non-Halogenated Solvent Waste." This is critical for the safety of disposal personnel and for proper waste profiling by the disposal facility. Inform your EHS office of the accidental mixing.

Scenario 4: We have a significant spill of this compound in the lab.

  • Solution: Do not attempt to clean up a major spill yourself.[10] Your priority is personnel safety. Evacuate the immediate area, alert all nearby personnel, and if safe to do so, close the doors and eliminate ignition sources.[10] Immediately contact your institution's emergency number or EHS department to report the spill. Provide them with the chemical name and approximate quantity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₆Cl₂[1][3]
Molar Mass161.03 g/mol [1]
AppearanceClear, colorless oily liquid[1][3]
Melting Point6 °C[1][11]
Boiling Point207-208 °C[1][11]
Density1.228 g/mL at 25 °C[1][11]
Flash Point83 °C (182 °F)[1][3]
Water SolubilityInsoluble[1][3]

Table 2: Hazard Identification and Personal Protective Equipment (PPE)

HazardDescriptionRecommended PPEReference(s)
Inhalation Causes respiratory tract irritation. High concentrations may cause CNS depression.Use in a well-ventilated area or with a chemical fume hood. Use a NIOSH-approved respirator if ventilation is inadequate.[3]
Skin Contact Causes skin irritation.Wear appropriate protective gloves (e.g., Viton®, Barrier®) and a lab coat.[1][3][4]
Eye Contact Causes serious eye irritation.Wear chemical safety goggles or a face shield.[3][4]
Ingestion May cause gastrointestinal irritation.Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]
Flammability Combustible liquid. Vapors are heavier than air and may form explosive mixtures.Keep away from heat, sparks, open flames, and strong oxidizing agents.[3][4]
Environmental Toxic to aquatic life with long-lasting effects.Do not allow to enter drains or waterways. Collect spillage.[5][9]

Experimental Protocols

Protocol 1: Segregation and Temporary Storage of this compound Waste

  • Objective: To safely collect and store this compound waste prior to disposal.

  • Materials:

    • Designated "Halogenated Organic Waste" container (polythene or other compatible material).

    • Waste label.

    • Funnel (if necessary).

    • Personal Protective Equipment (PPE) as specified in Table 2.

  • Procedure:

    • Perform all waste transfers within a chemical fume hood.

    • Ensure the waste container is properly labeled with "Hazardous Waste," "Halogenated Organic Solvents," and lists this compound as a constituent.

    • Carefully pour the waste into the container, using a funnel to prevent spills.

    • Do not fill the container beyond 80% capacity.[10]

    • Securely cap the container immediately after adding waste.

    • Store the container in a designated secondary containment bin within a cool, well-ventilated cabinet approved for flammable/combustible materials.

    • Keep the container away from incompatible materials, particularly strong oxidizing agents.[4]

Protocol 2: Managing a Minor Spill of this compound ( <100 mL)

  • Objective: To safely clean up and decontaminate a minor spill.

  • Materials:

    • Spill kit containing inert absorbent material (e.g., vermiculite, sand).

    • Two pairs of chemical-resistant gloves.

    • Chemical safety goggles.

    • Lab coat.

    • Sealable hazardous waste bag or container.

    • Dustpan (spark-proof) and brush.

  • Procedure:

    • Alert personnel in the immediate area and control access.

    • Remove all ignition sources and ensure ventilation (fume hood sash should be low).

    • Don appropriate PPE (goggles, lab coat, double gloves).

    • Gently cover the spill with inert absorbent material, starting from the outside and working inwards to prevent splashing.

    • Allow the absorbent to completely soak up the liquid.

    • Using a spark-proof tool, carefully scoop the contaminated absorbent material into a designated hazardous waste bag or container.[3]

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), placing the used cloth in the same waste bag.

    • Seal the waste container, label it as "Spill Debris containing this compound," and arrange for disposal through your EHS department.

    • Remove PPE and wash hands thoroughly.

Visual Workflows

WasteManagementWorkflow Waste Management Workflow for this compound start Waste Generated container Transfer to Designated 'Halogenated Waste' Container start->container check_label Ensure Container is Properly Labeled container->check_label check_cap Keep Container Tightly Capped check_label->check_cap storage Store in Ventilated, Secondary Containment check_cap->storage full Container Full? storage->full full->container No ehs Contact EHS for Waste Pickup full->ehs Yes end Disposal Complete ehs->end

Caption: Decision-making workflow for routine waste management.

SpillResponseWorkflow Emergency Response Workflow for a Spill spill Spill of this compound Occurs assess Assess Spill Size spill->assess major MAJOR (>100mL) Evacuate Area Alert Authorities (EHS) assess->major Major minor MINOR (<100mL) Alert Colleagues Secure Area & Remove Ignition Sources assess->minor Minor ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) minor->ppe contain Contain & Absorb Spill with Inert Material ppe->contain collect Collect Contaminated Material into a Sealed Waste Container contain->collect label_waste Label Waste as 'Spill Debris' and Arrange for EHS Pickup collect->label_waste end Response Complete label_waste->end

Caption: Step-by-step emergency response for a chemical spill.

References

Technical Support Center: Enhancing the Selectivity of 2,3-Dichlorotoluene Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isomerization of dichlorotoluene, with a focus on enhancing the selectivity towards 2,3-dichlorotoluene.

Troubleshooting Guide

This guide addresses common issues encountered during dichlorotoluene isomerization experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low overall conversion of the starting dichlorotoluene isomer. 1. Insufficient Catalyst Activity: The catalyst may be deactivated or of low quality. 2. Suboptimal Reaction Temperature: The temperature may be too low for the specific catalyst and starting material. 3. Short Reaction Time: The reaction may not have reached equilibrium.1. Catalyst Activation/Replacement: Ensure the catalyst (e.g., AlCl₃) is anhydrous and active. For zeolite catalysts, ensure proper activation through calcination. Consider using a fresh batch of catalyst. 2. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10-20°C) to find the optimal range for conversion without promoting excessive side reactions.[1] 3. Increase Reaction Time: Monitor the reaction over a longer period to ensure equilibrium is reached. Analyze samples at different time points to determine the optimal reaction duration.
Low selectivity for this compound. 1. Thermodynamic Equilibrium: The desired 2,3-isomer may be a minor component in the thermodynamic equilibrium mixture of dichlorotoluene isomers. For instance, in the isomerization of 2,5-dichlorotoluene using AlCl₃, this compound is formed in low yields (around 2.3%) compared to other isomers like 2,4-dichlorotoluene (around 16.2%).[1][2][3] 2. Catalyst Type: The chosen catalyst may not favor the formation of the 2,3-isomer. Different catalysts (e.g., Lewis acids vs. zeolites) can lead to different isomer distributions. 3. Starting Isomer: The choice of the starting dichlorotoluene isomer significantly impacts the product distribution.1. Kinetic vs. Thermodynamic Control: Explore reaction conditions that might favor kinetic control, potentially leading to a different isomer distribution than the thermodynamic equilibrium. This could involve using milder reaction conditions or specific catalysts. 2. Catalyst Screening: Experiment with different types of catalysts. While AlCl₃ is a common Lewis acid catalyst, exploring various zeolites (e.g., HZSM-5, Hβ, Mordenite) or other solid acid catalysts could alter the product selectivity.[4][5] 3. Varying the Starting Material: Instead of 2,5-dichlorotoluene, consider starting with other isomers like 2,4-dichlorotoluene or 3,4-dichlorotoluene, as their isomerization pathways may yield a higher proportion of this compound.[6]
Formation of significant side products (e.g., chlorobenzene, dichlorobenzene, dichloroxylene). 1. Redistribution/Disproportionation Reactions: These are common side reactions in the presence of strong acid catalysts like AlCl₃, especially at higher temperatures.[1][2][3] 2. High Catalyst Loading: An excessive amount of catalyst can promote these side reactions.1. Lower Reaction Temperature: Operating at the lower end of the effective temperature range can help minimize these side reactions.[1] 2. Optimize Catalyst Loading: Reduce the amount of catalyst to the minimum required for efficient isomerization. 3. Catalyst Modification: For zeolites, treatments like hydrothermal modification can alter acidity and pore structure, potentially suppressing side reactions.[4]
Catalyst Deactivation. Coking: Deposition of carbonaceous materials on the catalyst surface is a common issue with zeolite catalysts, leading to a loss of activity over time.[6]Catalyst Regeneration: For zeolite catalysts, regeneration can be achieved by calcination in air to burn off the coke deposits.[6] For Lewis acid catalysts like AlCl₃, using a fresh batch for each reaction is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for dichlorotoluene isomerization?

A1: The most frequently employed catalysts are Lewis acids, such as anhydrous aluminum chloride (AlCl₃), and solid acid catalysts, particularly zeolites like HZSM-5 and Hβ.[1][4] Zirconium-containing zeolites of the Pentasil type have also been used.[6]

Q2: What is the expected yield of this compound from the isomerization of other dichlorotoluene isomers?

A2: The yield of this compound is often low as it is typically not the most thermodynamically stable isomer. For example, in the isomerization of 2,5-dichlorotoluene catalyzed by AlCl₃ at temperatures between 392.15 K and 452.15 K, the yield of this compound at equilibrium is approximately 2.3%.[1][2][3]

Q3: How can I shift the product distribution to favor the formation of this compound?

A3: While achieving high selectivity for this compound is challenging, you can try the following strategies:

  • Catalyst Selection: Experiment with a range of solid acid catalysts with varying pore structures and acid site densities.

  • Starting Material: The isomerization of 2,4-dichlorotoluene or 3,4-dichlorotoluene might offer a different product distribution.[6]

  • Reaction Conditions: Carefully controlling the temperature and reaction time may allow for kinetic trapping of the 2,3-isomer before the reaction reaches thermodynamic equilibrium.

Q4: What are the main side reactions to be aware of during dichlorotoluene isomerization?

A4: The primary side reactions are redistribution and disproportionation, which are particularly prevalent with strong Lewis acid catalysts like AlCl₃.[1][2] These reactions can lead to the formation of chlorobenzene, dichlorobenzenes, and dichloroxylenes.

Q5: Is there an alternative to isomerization for producing this compound?

A5: Yes, multi-step synthesis routes exist. One common method involves the diazotization of specific chloro- and amino-substituted toluene derivatives, such as the Sandmeyer reaction starting from 2-chloro-6-methylaniline.[7] Another approach is the directional chlorination of 2-chlorotoluene using specific catalysts.[8]

Data Presentation

Table 1: Product Distribution from the Isomerization of 2,5-Dichlorotoluene using AlCl₃ Catalyst at Equilibrium [1][2][3]

ProductAverage Yield (%)
This compound2.3
2,4-Dichlorotoluene16.2
2,6-Dichlorotoluene5.6
3,4-Dichlorotoluene3.3
3,5-Dichlorotoluene9.6
Dichlorobenzene19.2
Dichloroxylene20.4
Chlorobenzene0.5
Conversion of 2,5-Dichlorotoluene~78%

Note: The yields are average values from experiments conducted at temperatures ranging from 392.15 K to 452.15 K.

Experimental Protocols

Key Experiment: Isomerization of a Dichlorotoluene Isomer using a Lewis Acid Catalyst

This protocol is a general guideline based on the isomerization of 2,5-dichlorotoluene with AlCl₃ and can be adapted for other dichlorotoluene isomers.[2]

Materials:

  • Dichlorotoluene isomer (e.g., 2,4-, 2,5-, or 3,4-dichlorotoluene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Internal standard for GC analysis (e.g., n-butanol)

  • Deionized water

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Four-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Thermometer

  • Mechanical stirrer

  • Heating mantle

  • Sampling outlet

  • Gas chromatograph (GC) with a suitable capillary column and detector (e.g., FID)

Procedure:

  • Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.

  • Add 100 mL of the starting dichlorotoluene isomer to the reaction flask.

  • Begin stirring and heat the solution to the desired reaction temperature (e.g., 120-180°C).

  • Once the temperature is stable, carefully add the anhydrous AlCl₃ catalyst under a blanket of inert gas. The catalyst loading can be varied (e.g., 1-5 wt%).

  • Maintain the reaction at the set temperature with vigorous stirring.

  • At specific time intervals (e.g., every 30-60 minutes), withdraw a small sample (~1 mL) from the reaction mixture.

  • Immediately quench the sample by adding it to a vial containing deionized water to hydrolyze and deactivate the AlCl₃ catalyst.

  • Prepare the sample for GC analysis by adding a known amount of an internal standard.

  • Analyze the organic layer of the quenched sample by GC to determine the conversion of the starting material and the distribution of the dichlorotoluene isomers and any side products.

  • Continue monitoring the reaction until the composition of the mixture remains constant, indicating that equilibrium has been reached.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Select Dichlorotoluene Isomer catalyst Choose Catalyst (e.g., AlCl3, Zeolite) start->catalyst setup Assemble Dry Reaction Apparatus catalyst->setup heat Heat to Desired Temperature setup->heat add_catalyst Add Catalyst under Inert Atmosphere heat->add_catalyst react Maintain Temperature and Stir add_catalyst->react sampling Periodic Sampling react->sampling quench Quench Sample with Water sampling->quench gc_prep Prepare for GC Analysis quench->gc_prep gc_analysis Analyze by Gas Chromatography gc_prep->gc_analysis data Determine Isomer Distribution gc_analysis->data data->react Continue until equilibrium

Caption: Experimental workflow for dichlorotoluene isomerization.

Isomerization_Pathways Starting Isomer Starting Isomer 2,3-DCT (Desired) 2,3-DCT (Desired) Starting Isomer->2,3-DCT (Desired) Isomerization Other DCT Isomers Other DCT Isomers Starting Isomer->Other DCT Isomers Isomerization Side Products Side Products Starting Isomer->Side Products Redistribution Other DCT Isomers->2,3-DCT (Desired)

Caption: Reaction pathways in dichlorotoluene isomerization.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of 2,3-DCT cause1 Thermodynamic Equilibrium Favors Other Isomers issue->cause1 cause2 Suboptimal Catalyst issue->cause2 cause3 Side Reactions (Redistribution) issue->cause3 cause4 Low Overall Conversion issue->cause4 sol2 Vary Starting Isomer cause1->sol2 sol1 Screen Different Catalysts (e.g., Zeolites) cause2->sol1 sol3 Optimize Temperature (Lower to reduce side reactions) cause3->sol3 sol4 Optimize Catalyst Loading cause3->sol4 sol5 Increase Reaction Time/Temperature for Conversion cause4->sol5

Caption: Troubleshooting decision tree for low 2,3-DCT yield.

References

Validation & Comparative

Comparative Reactivity of Dichlorotoluene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of the reactivity of the six dichlorotoluene isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorotoluene. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes available experimental data and theoretical principles to offer insights into the relative reactivity of these isomers in key chemical transformations.

The reactivity of dichlorotoluene isomers is a critical consideration in their application as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The position of the two chlorine atoms and the methyl group on the benzene ring significantly influences the electron density distribution and steric environment, thereby dictating the regioselectivity and rate of chemical reactions. This guide focuses on three major classes of reactions: electrophilic aromatic substitution, oxidation of the methyl group, and nucleophilic aromatic substitution.

Relative Thermodynamic Stabilities of Dichlorotoluene Isomers

The thermodynamic stability of the dichlorotoluene isomers provides a foundational understanding of their relative energies and potential for interconversion under equilibrium conditions. Experimental data from the isomerization of 2,5-dichlorotoluene over an AlCl₃ catalyst provides the equilibrium composition of the isomer mixture, from which the relative thermodynamic stabilities can be inferred. The isomer with the highest equilibrium concentration is the most thermodynamically stable.

IsomerEquilibrium Yield (%)Relative Thermodynamic Stability Ranking
2,3-Dichlorotoluene2.36
2,4-Dichlorotoluene16.21
2,5-DichlorotolueneReactant-
2,6-Dichlorotoluene5.64
3,4-Dichlorotoluene3.35
3,5-Dichlorotoluene9.62
Dichloroxylene (DCX)20.4-
Dichlorobenzene (DCB)19.2-
Chlorobenzene (CB)0.5-
Data sourced from the isomerization of 2,5-dichlorotoluene at equilibrium.[1][2]

Note: The formation of dichloroxylene, dichlorobenzene, and chlorobenzene occurs through redistribution reactions.

Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The reactivity of dichlorotoluene isomers in EAS reactions, such as nitration, halogenation, and Friedel-Crafts reactions, is governed by the combined electronic and steric effects of the methyl and two chloro substituents.

The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects. Conversely, chlorine atoms are deactivating yet ortho, para-directing, owing to their electron-withdrawing inductive effect and electron-donating resonance effect. The interplay of these effects determines the overall reactivity and the position of electrophilic attack.

While direct comparative kinetic data for all six isomers is scarce, a qualitative assessment of their reactivity can be made by considering the directing effects of the substituents. A quantitative prediction can be approached using Hammett substituent constants, which quantify the electronic influence of substituents on a reaction center.

Predicted Reactivity Order (Qualitative):

The reactivity of the aromatic ring towards electrophiles is generally decreased by the presence of electron-withdrawing chlorine atoms. However, the activating methyl group will still direct incoming electrophiles to the available ortho and para positions. The isomers with the least sterically hindered and most activated positions are expected to be the most reactive. For instance, in 2,4-dichlorotoluene, the positions ortho and para to the methyl group are also influenced by the chlorine atoms, leading to a complex reactivity pattern.

Experimental Data Snapshot: Isomerization of 2,5-Dichlorotoluene

A study on the isomerization of 2,5-dichlorotoluene to 2,4-dichlorotoluene using a modified HZSM-5 catalyst provides insights into the selective conversion of one isomer to another, a process driven by both thermodynamic stability and kinetic factors under specific catalytic conditions.[1][2]

CatalystConversion of 2,5-DCT (%)Selectivity for 2,4-DCT (%)
Unmodified HZSM-529.266.4
Hydrothermally Modified HZSM-517.778.7
Reaction Conditions: Atmospheric pressure, 350 °C.[1][2]

This data highlights that specific catalysts can be employed to selectively produce a desired, more reactive isomer from a less valuable one.

Reactivity in Oxidation of the Methyl Group

The methyl group of dichlorotoluenes can be oxidized to a formyl or carboxyl group, providing a route to dichlorobenzaldehydes and dichlorobenzoic acids, which are valuable synthetic intermediates. The rate of this oxidation is influenced by the electronic environment of the methyl group. Electron-withdrawing groups on the aromatic ring generally decrease the electron density of the methyl group's C-H bonds, making them stronger and less susceptible to oxidation.

Predicted Reactivity Order (Qualitative):

The presence of two electron-withdrawing chlorine atoms is expected to decrease the reactivity of the methyl group towards oxidation compared to toluene. The relative reactivity of the isomers will depend on the position of the chlorine atoms and their ability to withdraw electron density from the methyl group. Isomers where the chlorine atoms are positioned to exert a stronger electron-withdrawing effect on the methyl group are expected to be less reactive.

Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group (in this case, a chlorine atom) on the aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group.

Predicted Reactivity Order (Qualitative):

The dichlorotoluene isomers are generally not highly reactive towards NAS because they lack strong activating groups like a nitro group. However, under forcing conditions (high temperature and pressure, strong nucleophile), substitution can occur. The reactivity of a particular chlorine atom will be enhanced if the other chlorine atom and the methyl group are positioned to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. For example, a chlorine atom with another chlorine atom in the para position would be more activated than one with a chlorine in the meta position.

Experimental Protocols

To facilitate further research and direct comparison of the dichlorotoluene isomers' reactivity, the following section details established experimental protocols for key reactions.

Competitive Nitration for Determining Relative Reactivity in Electrophilic Aromatic Substitution

Objective: To determine the relative rates of nitration of two different dichlorotoluene isomers.

Materials:

  • Two different dichlorotoluene isomers

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Equimolar amounts of the two dichlorotoluene isomers are dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • A nitrating mixture is prepared by slowly adding a sub-stoichiometric amount of concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath. The amount of nitric acid should be the limiting reagent, ensuring that only a fraction of the aromatic compounds will be nitrated.

  • The cold nitrating mixture is added dropwise to the stirred solution of the dichlorotoluene isomers. The temperature of the reaction mixture should be maintained below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for a specified time (e.g., 30 minutes) at 0-5 °C.

  • The reaction is quenched by carefully pouring the mixture over crushed ice.

  • The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and again with water.

  • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • The product mixture is analyzed by GC-MS to determine the relative amounts of the nitrated products of each isomer. The ratio of the nitrated products reflects the relative reactivity of the parent isomers.

Oxidation with Potassium Permanganate

Objective: To compare the rates of oxidation of the methyl group for different dichlorotoluene isomers.

Materials:

  • Dichlorotoluene isomer

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (CH₂Cl₂)

  • High-performance liquid chromatograph (HPLC) or GC-MS

Procedure:

  • A known amount of a dichlorotoluene isomer is dissolved in a suitable solvent (e.g., a mixture of acetone and water).

  • A standardized aqueous solution of potassium permanganate containing sodium hydroxide is added to the solution of the dichlorotoluene isomer at a controlled temperature.

  • Aliquots of the reaction mixture are taken at regular time intervals.

  • The reaction in each aliquot is quenched by adding a solution of sodium bisulfite until the purple color of the permanganate disappears.

  • The quenched aliquot is then acidified with dilute sulfuric acid.

  • The organic products (dichlorobenzoic acid) are extracted with dichloromethane.

  • The concentration of the dichlorobenzoic acid in the extract is determined by HPLC or GC-MS.

  • The rate of the reaction can be determined by plotting the concentration of the product versus time. This procedure is repeated for each isomer under identical conditions to compare their reaction rates.

Visualizations

Logical Flow for Comparing Dichlorotoluene Isomer Reactivity

G Workflow for Dichlorotoluene Isomer Reactivity Comparison 2,3-DCT 2,3-DCT EAS Electrophilic Aromatic Substitution (e.g., Nitration) 2,3-DCT->EAS Oxidation Oxidation of Methyl Group 2,3-DCT->Oxidation NAS Nucleophilic Aromatic Substitution 2,3-DCT->NAS 2,4-DCT 2,4-DCT 2,4-DCT->EAS 2,4-DCT->Oxidation 2,4-DCT->NAS 2,5-DCT 2,5-DCT 2,5-DCT->EAS 2,5-DCT->Oxidation 2,5-DCT->NAS 2,6-DCT 2,6-DCT 2,6-DCT->EAS 2,6-DCT->Oxidation 2,6-DCT->NAS 3,4-DCT 3,4-DCT 3,4-DCT->EAS 3,4-DCT->Oxidation 3,4-DCT->NAS 3,5-DCT 3,5-DCT 3,5-DCT->EAS 3,5-DCT->Oxidation 3,5-DCT->NAS Kinetics Reaction Kinetics (Rate Constants) EAS->Kinetics Products Product Distribution (Yields, Regioselectivity) EAS->Products Oxidation->Kinetics Oxidation->Products NAS->Kinetics NAS->Products Comparative Reactivity Guide Comparative Reactivity Guide Kinetics->Comparative Reactivity Guide Products->Comparative Reactivity Guide Stability Thermodynamic Stability (Equilibrium Data) Stability->Comparative Reactivity Guide

Caption: Workflow for comparing the reactivity of dichlorotoluene isomers.

This guide serves as a starting point for researchers working with dichlorotoluene isomers. While a complete set of direct comparative experimental data is not yet available in the literature, the principles and experimental protocols outlined here provide a solid framework for predicting and experimentally determining the relative reactivity of these important chemical intermediates.

References

A Comparative Guide to Analytical Standards for 2,3-Dichlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical standards are paramount for ensuring the quality and consistency of experimental results. This guide provides an objective comparison of commercially available analytical standards for 2,3-Dichlorotoluene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The performance of these standards is evaluated based on purity, availability of certified data, and the analytical methodologies for their characterization.

Comparison of this compound Analytical Standards

A critical factor in selecting an analytical standard is its certified purity and the rigor of the quality control under which it was produced. The following table summarizes the specifications of this compound standards from prominent suppliers.

SupplierGradePurityAnalytical MethodFormatAdditional Information
Thermo Fisher Scientific Analytical Standard99.9%[1]Gas Chromatography (GC)[1]Neat LiquidCertificate of Analysis available with specific lot purity.[1]
LGC Standards Analytical Standard--NeatProduced in accordance with ISO 17034 accreditation for reference material producers.[2][3]
Sigma-Aldrich Analytical Standard>98.0%Gas Chromatography (GC)Neat LiquidSuitable for HPLC and GC applications.
Tokyo Chemical Industry (TCI) ->98.0%Gas Chromatography (GC)Liquid-

Note: Purity values can vary between lots. It is recommended to consult the Certificate of Analysis for the specific lot being purchased.

Experimental Protocols for Purity Assessment

The purity of this compound analytical standards is typically determined by gas chromatography (GC) coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Below is a representative GC-MS protocol for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of this compound and its potential impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard.

  • Dissolve the standard in a suitable solvent (e.g., hexane or dichloromethane) to a final concentration of 1 mg/mL.

  • Vortex the solution until the standard is completely dissolved.

2. Instrumentation:

  • A gas chromatograph equipped with a mass spectrometer detector (GC-MS).

  • Capillary GC column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of chlorinated aromatic compounds.[4]

3. GC-MS Parameters:

ParameterValue
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 split ratio)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-300 m/z

4. Data Analysis:

  • The purity of the this compound standard is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Identification of the this compound peak is confirmed by comparing its retention time and mass spectrum with a reference spectrum.

Workflow for Analytical Standard Verification

The following diagram illustrates a typical workflow for the verification and use of a this compound analytical standard in a research or quality control setting.

A Receive Analytical Standard B Review Certificate of Analysis (CoA) A->B C Prepare Standard Solution B->C D GC-MS Analysis C->D E Data Processing & Purity Calculation D->E F Compare with CoA Specification E->F G Standard Accepted for Use F->G Meets Specification H Investigate Discrepancy F->H Does Not Meet Specification

Caption: Analytical Standard Verification Workflow.

Conclusion

The selection of a suitable analytical standard for this compound is a critical step in ensuring the validity of research and development outcomes. While several suppliers offer this standard, those providing comprehensive documentation, such as a Certificate of Analysis with detailed purity information and accreditation to internationally recognized standards like ISO 17034, offer a higher level of assurance. For routine analysis, standards with a purity of >98% are often sufficient. However, for applications requiring higher accuracy, such as quantitative analysis or the development of reference methods, a standard with a certified purity of 99.9% or higher is recommended. The provided GC-MS protocol offers a robust starting point for the in-house verification of this compound purity, allowing researchers to confidently use this critical analytical standard in their work.

References

A Comparative Guide to Validated Analytical Methods for 2,3-Dichlorotoluene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2,3-dichlorotoluene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is critical for ensuring product quality, process control, and regulatory compliance. This guide provides a comparative overview of the primary analytical techniques suitable for the validated quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This document outlines the methodologies, performance characteristics, and experimental data to aid in the selection and implementation of a suitable analytical method.

Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is generally the preferred method for the analysis of volatile and semi-volatile compounds like this compound due to its high sensitivity and selectivity.[1] High-Performance Liquid Chromatography (HPLC) presents a viable alternative, particularly when dealing with complex matrices or when derivatization is not desirable.[2]

Data Presentation

The following table summarizes the typical performance characteristics of GC-MS and HPLC for the analysis of this compound and related chlorinated aromatic compounds.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) ≥ 0.999[3]> 0.99[4]
Accuracy (% Recovery) 95% - 105%[5]98% - 102%[6]
Precision (% RSD) < 10%[5]< 2%[6]
Limit of Detection (LOD) < 0.1 ng/mL[5]10 - 100 ng/mL[7]
Limit of Quantification (LOQ) 0.1 - 1 ng/mL[8]50 - 200 ng/mL[7]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific method for the quantification of this compound. The following protocol is a representative method based on established techniques for similar analytes.[5]

1. Instrumentation:

  • A Gas Chromatograph equipped with a Mass Spectrometric detector (GC-MS).

  • A capillary column suitable for the separation of nonpolar to moderately polar compounds, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[5][9]

2. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[5]

    • Quantifier Ion: To be determined from the mass spectrum of this compound.

    • Qualifier Ions: To be determined from the mass spectrum of this compound.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent such as dichloromethane or hexane to a known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting a stock solution of this compound.

4. Validation Parameters:

  • Specificity: Assessed by analyzing a blank sample and a sample spiked with this compound and potential impurities to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Determined by a five to seven-point calibration curve covering the expected concentration range.[3]

  • Accuracy: Evaluated through recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high).

  • Precision: Assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision) through multiple analyses of a standard solution.

  • LOD and LOQ: Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[3]

High-Performance Liquid Chromatography (HPLC) Method

An HPLC method can also be developed and validated for the quantification of this compound. The following is a proposed starting point for method development.

1. Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common starting point.[10] Other stationary phases like Newcrom R1 could also be suitable.[11]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 70:30 (v/v) acetonitrile:water.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm or a wavelength of maximum absorbance for this compound determined by DAD.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting a stock solution of this compound in the mobile phase.

4. Validation Parameters:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) should be assessed as described in the GC-MS protocol, following ICH guidelines.[6]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the validation of an analytical method, a crucial process for ensuring reliable and accurate quantification.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_execution Experimental Execution cluster_evaluation Data Evaluation & Reporting cluster_conclusion Conclusion start Define Analytical Method Requirements method_dev Method Development (GC-MS or HPLC) start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness data_analysis Analyze Validation Data specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis acceptance Compare Against Acceptance Criteria data_analysis->acceptance report Generate Validation Report acceptance->report end Validated Analytical Method report->end GCMS_vs_HPLC_Comparison cluster_gcms GC-MS cluster_hplc HPLC analyte This compound Quantification gcms_adv Advantages: - High Sensitivity (LOD < 0.1 ng/mL) - High Specificity (Mass Spectra) - Established methods for volatiles analyte->gcms_adv is suitable via hplc_adv Advantages: - Broad applicability - No volatility requirement - Non-destructive analyte->hplc_adv is suitable via gcms_disadv Disadvantages: - Requires volatile & thermally stable analyte hplc_disadv Disadvantages: - Lower sensitivity (LOD 10-100 ng/mL) - Potential for matrix interference

References

Comparative study of catalysts for dichlorotoluene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Dichlorotoluene Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dichlorotoluene, a crucial intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals, is highly dependent on the catalytic system employed. The choice of catalyst dictates not only the overall yield but also, more critically, the isomeric distribution of the final product. This guide provides a comparative analysis of various catalysts used for dichlorotoluene synthesis, supported by experimental data, to aid researchers in selecting the most suitable system for their specific needs.

Performance Comparison of Catalytic Systems

The catalytic synthesis of dichlorotoluene can be broadly categorized into two main routes: direct chlorination of toluene or a monochlorotoluene precursor, and the isomerization of less desirable dichlorotoluene isomers. The catalysts employed in these processes range from traditional Lewis acids to shape-selective zeolites and ionic liquids. The following tables summarize the performance of different catalytic systems based on published experimental data.

Direct Chlorination Catalysts
Catalyst SystemSubstrateKey Product(s)Reaction ConditionsConversion (%)Selectivity/Yield (%)Reference
Lewis Acids
FeCl₃Tolueneo-chlorotoluene, p-chlorotoluene, dichlorotoluenes50°C-4.5% dichlorotoluene[1]
AlCl₃2-chlorotoluene2,6-dichlorotoluene10-30°C, 12h-~33% selectivity for 2,6-DCT[2]
FeCl₃2-chlorotoluene2,6-dichlorotoluene10-30°C, 12hLower than AlCl₃Lower than AlCl₃[2]
ZnCl₂2-chlorotoluene2,6-dichlorotoluene10-30°C, 12hLower than FeCl₃Lower than FeCl₃[2]
Composite FeCl₃:AlCl₃ (1:2)Toluene (via alkylation/dealkylation)2,6-dichlorotoluene50°C-82% yield (chlorination step)[3]
Zeolites
Zeolite K-L4-chlorotoluene2,4-dichlorotoluene368 K, atmospheric pressureIncreases with time, temp.Selective to 2,4-DCT[4]
Nanosized Zeolite K-LToluenep-chlorotoluene150°C, 96h (synthesis)Complete76.2% p-CT, 20.0% o-CT[5]
Ionic Liquids
[BMIM]Cl-2ZnCl₂Tolueneo-chlorotoluene, dichlorotoluenes80°C, 8h99.765.4% o-CT, 4.2% DCTs[6]
AlₙCl⁻₃ₙ₊₁ based ILsTolueneDichlorotoluenes--Favorable for DCTs[6][7]
Supported Catalysts
SbCl₃ on ZSM-5p-chlorotoluene2,4-DCT, 3,4-DCT40°C, 6h62.3332.25% yield (2,4-DCT), 22.52% yield (3,4-DCT)[8]
Side-Chain Chlorination
Phosphorus Pentachloride2-chlorotoluene1-Chloro-2-(dichloromethyl)benzene85-90°C, 10-15h in 1,2-dichloroethane-92.1% yield[9]
Phosphorus Trichloride & Photo-initiation2-chlorotoluene1-Chloro-2-(dichloromethyl)benzene130-170°C, Sunlight/mercury lamp-~77-79% yield[9]
Isomerization Catalysts
Catalyst SystemSubstrateKey ProductReaction ConditionsConversion (%)Selectivity (%)Reference
Zeolites
HZSM-5 (unmodified)2,5-dichlorotoluene2,4-dichlorotoluene350°C, atmospheric pressure29.266.4[10][11]
HZSM-5 (hydrothermally modified at 400°C)2,5-dichlorotoluene2,4-dichlorotoluene350°C, atmospheric pressure17.778.7[10][11]
Hβ zeolite2,5-dichlorotoluene2,4-dichlorotoluene310-350°C24.913.1 (for 2,4-DCT), also forms 2,6-DCT, DCB, DCX[2]
Ag/Hβ2,5-dichlorotoluene2,4-dichlorotoluene310-330°C-71.9 - 83.9[2]
Lewis Acids
AlCl₃2,5-dichlorotoluene2,4-DCT, 2,6-DCT, DCB, DCX392.15–452.15 K~78 (at equilibrium)16.2% yield (2,4-DCT), 5.6% yield (2,6-DCT)[12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of experimental protocols for key catalytic systems.

Protocol 1: Side-Chain Chlorination of 2-Chlorotoluene with Phosphorus Pentachloride

This protocol is adapted from a patented industrial process for the synthesis of 1-Chloro-2-(dichloromethyl)benzene.[9]

  • Materials: 2-chlorotoluene (99% purity), Phosphorus pentachloride (99% purity), 1,2-dichloroethane.

  • Procedure:

    • In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 400 g (3.16 mol) of 2-chlorotoluene in 1600 mL of 1,2-dichloroethane.

    • Heat the solution to 55-65 °C with stirring until the 2-chlorotoluene is fully dissolved.[9]

    • Gradually add 690 g (3.31 mol) of phosphorus pentachloride.

    • Increase the temperature to 85-90 °C and maintain the reflux for 10-15 hours.[9]

    • After the reaction is complete, cool the mixture to room temperature. The resulting solution can be used for subsequent reactions or purified by distillation.[9]

Protocol 2: Isomerization of 2,5-Dichlorotoluene using HZSM-5 Catalyst

This protocol describes the gas-phase isomerization of 2,5-DCT to 2,4-DCT.[10][11]

  • Catalyst Preparation (Hydrothermal Treatment):

    • Place the HZSM-5 molecular sieve in a reactor and heat to 350°C under a nitrogen atmosphere for 3 hours for drying.

    • Adjust to the desired preheating treatment temperature (e.g., 400°C).

    • Once stable, introduce water vapor at a constant flow rate with a liquid hourly space velocity (LHSV) of 1 h⁻¹.

    • Continue the water vapor treatment for 4 hours.

    • Cool the system to room temperature under a nitrogen flow. The resulting catalyst is denoted as HZ-400.[10]

  • Catalytic Reaction:

    • The experimental setup consists of a nitrogen cylinder, mass flow meter, constant flow feed pump, vaporization preheating furnace, fixed-bed reactor, heating furnace, thermocouple, and a condensation/collection system.[13]

    • The vaporized 2,5-dichlorotoluene is introduced into the catalytic bed containing the HZSM-5 catalyst with N₂ as a carrier gas.

    • The reaction is carried out at 350°C under atmospheric pressure.[10][11]

    • After the reaction stabilizes, the products are collected through condensation and analyzed using gas chromatography.[10]

Protocol 3: Directional Chlorination of p-Chlorotoluene with Supported SbCl₃ Catalyst

This protocol details the synthesis of 2,4-dichlorotoluene and 3,4-dichlorotoluene using a supported Lewis acid catalyst.[8]

  • Materials: p-chlorotoluene, ZSM-5 molecular sieve supported anhydrous SbCl₃ catalyst, chlorine gas.

  • Procedure:

    • In a 500mL four-necked flask, add 95g of p-chlorotoluene.

    • Add 3.2g of the ZSM-5 supported SbCl₃ catalyst to the flask.[8]

    • Place the flask in an oil bath and introduce chlorine gas at a flow rate of 7 mL/min.

    • Heat the reaction mixture to 40°C and stir for 6 hours.[8]

    • After 6 hours, take samples for analysis to determine the conversion of raw materials and the yield of dichlorotoluene isomers.[8]

Visualizations

General Experimental Workflow for Catalyst Screening

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis cat_synthesis Catalyst Synthesis (e.g., hydrothermal) cat_char Characterization (XRD, BET, etc.) cat_synthesis->cat_char reactor Reactor Setup (e.g., fixed-bed, batch) cat_char->reactor Catalyst Loading reaction Reaction (Substrate + Catalyst + Reagents) reactor->reaction sampling Sampling & Quenching reaction->sampling params Control Parameters (Temp, Pressure, Time) params->reaction analysis Analysis (GC, HPLC) sampling->analysis data Data Processing (Conversion, Selectivity, Yield) analysis->data performance performance data->performance Performance Evaluation G cluster_catalysts Catalyst Type cluster_reactions Primary Reaction Type cluster_products Primary Product Type lewis Lewis Acids (AlCl₃, FeCl₃) electro Electrophilic Substitution lewis->electro zeolite Zeolites (HZSM-5, K-L) zeolite->electro iso Isomerization zeolite->iso ionic Ionic Liquids ionic->electro radical Radical Initiators (PCl₅) free_rad Free Radical Chain Reaction radical->free_rad ring_chloro Ring-Chlorinated Dichlorotoluenes electro->ring_chloro isomer_prod Isomerized Dichlorotoluenes iso->isomer_prod side_chain Side-Chain Chlorinated Products free_rad->side_chain

References

A Comparative Guide to the Chromatographic Separation of Dichlorotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The six isomers of dichlorotoluene (2,3-DCT, 2,4-DCT, 2,5-DCT, 2,6-DCT, 3,4-DCT, and 3,5-DCT) are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Due to their similar physicochemical properties, the separation and quantification of these isomers present a significant analytical challenge. This guide provides an objective comparison of chromatographic techniques for the separation of dichlorotoluene isomers, supported by available experimental data and detailed methodologies.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like dichlorotoluene isomers. The separation is typically achieved based on differences in boiling points and interactions with the stationary phase.

Experimental Data

Table 1: GC Separation of Chlorinated Toluene and Benzene Derivatives on a CP-Select 624 CB Column

AnalyteRetention Time (min)
2-ChlorotolueneNot specified in document
3-ChlorotolueneNot specified in document
1,3-DichlorobenzeneNot specified in document
1,4-DichlorobenzeneNot specified in document
1,2-DichlorobenzeneNot specified in document
1,2,4-TrichlorobenzeneNot specified in document

Data synthesized from an application note by Agilent Technologies, which demonstrates the separation of 19 chlorinated solvents. While specific retention times for dichlorotoluene isomers were not provided, the method is relevant for this class of compounds.[1]

A study on the analysis of chlorinated organic carriers mentions the use of a DB-5MS column for the separation of 2,4-dichlorotoluene, 2,5-dichlorotoluene, and 2,6-dichlorotoluene, indicating the suitability of this stationary phase.[2]

Experimental Protocol: GC-FID Analysis of Chlorinated Solvents

This protocol is based on a method for the separation of chlorinated solvents and can be adapted for the analysis of dichlorotoluene isomers.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Agilent CP-Select 624 CB fused silica WCOT (30 m x 0.53 mm, df = 3.0 μm).[1]

  • Carrier Gas: Nitrogen at a flow rate of 10 mL/min.[1]

  • Injector: Direct injection at 250 °C.[1]

  • Oven Temperature Program: 50 °C, ramped to 200 °C at 10 °C/min.[1]

  • Detector: FID at 250 °C.[1]

  • Sample Preparation: Dilute the dichlorotoluene isomer mixture in a suitable solvent (e.g., hexane or dichloromethane).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is another viable technique for the separation of dichlorotoluene isomers. The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase and a polar mobile phase. The choice of stationary phase and mobile phase composition is critical for achieving adequate resolution.

Experimental Data

Complete baseline separation of all six dichlorotoluene isomers by HPLC is challenging due to their similar hydrophobicity. However, specialized stationary phases have shown promise in separating a subset of these isomers.

Table 2: HPLC Separation of 2,6-Dichlorotoluene

AnalyteStationary PhaseMobile PhaseRetention Time (min)
2,6-DichlorotolueneNewcrom R1Acetonitrile (MeCN) and water with phosphoric acidNot specified in document

This method is specific for the analysis of 2,6-dichlorotoluene and is scalable for preparative separation.[3]

Research on metal-organic frameworks (MOFs) as stationary phases has demonstrated the separation of dichlorobenzene and chlorotoluene isomers, suggesting potential for dichlorotoluene isomer separation.[4]

Experimental Protocol: Reverse-Phase HPLC for 2,6-Dichlorotoluene

This protocol is for the analysis of 2,6-dichlorotoluene and can serve as a starting point for developing a method for the separation of all isomers.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Newcrom R1.[3]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water containing phosphoric acid. For mass spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid.[3]

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase.

Specialized Adsorptive Separation

For the selective separation of specific dichlorotoluene isomers, particularly at a preparative scale, adsorptive separation using zeolites has proven effective. This technique relies on the shape-selective properties of the zeolite pores.

  • 2,6-Dichlorotoluene Separation: ZSM-5 type zeolite can be used to selectively separate 2,6-dichlorotoluene from a mixture of its isomers. In this process, 2,4-DCT and 2,5-DCT are adsorbed by the zeolite, while 2,6-DCT passes through as the non-adsorbed component.[5]

  • 3,5-Dichlorotoluene Separation: A faujasite type zeolite adsorbent in a simulated moving bed system can be used to separate 3,5-dichlorotoluene from an isomer mixture.[6][7]

Workflow for Dichlorotoluene Isomer Separation

The following diagram illustrates a logical workflow for the separation and analysis of dichlorotoluene isomers.

Dichlorotoluene Isomer Separation Workflow Dichlorotoluene Isomer Separation Workflow cluster_sample Sample Preparation cluster_analytical Analytical Chromatography cluster_gc_options GC Conditions cluster_hplc_options HPLC Conditions cluster_data Data Analysis cluster_prep Preparative Separation Sample Dichlorotoluene Isomer Mixture Dilution Dilution in appropriate solvent (e.g., Hexane for GC, Mobile Phase for HPLC) Sample->Dilution GC Gas Chromatography (GC) Dilution->GC HPLC High-Performance Liquid Chromatography (HPLC) Dilution->HPLC AdsorptiveSep Adsorptive Separation Dilution->AdsorptiveSep For specific isomer isolation GC_Column Column: DB-5MS or CP-Select 624 CB GC->GC_Column HPLC_Column Column: C18, Newcrom R1, or specialized phases (e.g., MOFs) HPLC->HPLC_Column GC_Detector Detector: FID or MS GC_Column->GC_Detector Quantification Peak Integration and Quantification GC_Detector->Quantification HPLC_Detector Detector: UV or MS HPLC_Column->HPLC_Detector HPLC_Detector->Quantification Identification Isomer Identification (based on retention time and/or mass spectra) Quantification->Identification Zeolite Zeolite (e.g., ZSM-5 for 2,6-DCT, Faujasite for 3,5-DCT) AdsorptiveSep->Zeolite Zeolite->Identification Isolated Isomer

References

Differentiating 2,3- and 2,5-Dichlorotoluene: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of constitutional isomers is a critical step in chemical synthesis and drug development. 2,3-Dichlorotoluene and 2,5-Dichlorotoluene, with identical molecular formulas and weights, present a common analytical challenge. This guide provides a comprehensive comparison of these two isomers using fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Summary

The key to differentiating these isomers lies in the distinct patterns observed in their respective spectra, which arise from the different substitution patterns on the benzene ring.

Workflow for Isomer Differentiation

G Workflow for Spectroscopic Differentiation of Dichlorotoluene Isomers cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_decision Data Interpretation and Identification Unknown Unknown Dichlorotoluene Isomer NMR NMR Spectroscopy (¹H and ¹³C) Unknown->NMR Analyze IR IR Spectroscopy Unknown->IR Analyze MS Mass Spectrometry Unknown->MS Analyze UV_Vis UV-Vis Spectroscopy Unknown->UV_Vis Analyze Decision Compare spectral data with reference values NMR->Decision Obtain Spectra IR->Decision Obtain Spectra MS->Decision Obtain Spectra UV_Vis->Decision Obtain Spectra Isomer_23 Identified as This compound Decision->Isomer_23 Match for 2,3-isomer Isomer_25 Identified as 2,5-Dichlorotoluene Decision->Isomer_25 Match for 2,5-isomer

Proton NMR is a powerful tool for distinguishing these isomers due to the differences in the chemical environments of the aromatic protons.

Parameter This compound 2,5-Dichlorotoluene
Methyl Protons (s) ~2.38 ppm~2.31 ppm
Aromatic Protons (m) ~7.04-7.25 ppm~7.06-7.21 ppm
Splitting Pattern Complex multipletDistinct multiplets
  • This compound: The three aromatic protons are adjacent, leading to a complex multiplet due to ortho and meta couplings.

  • 2,5-Dichlorotoluene: The aromatic protons are more separated, resulting in more defined multiplets. Specifically, one proton is a singlet (or very narrowly split doublet), another is a doublet, and the third is a doublet of doublets.

The number of unique carbon signals in the ¹³C NMR spectrum directly reflects the symmetry of the molecule.

Parameter This compound 2,5-Dichlorotoluene
Number of Aromatic Signals 66
Methyl Carbon ~16 ppm~20 ppm
Aromatic Carbons ~126-138 ppm~128-138 ppm

While both isomers show six distinct aromatic carbon signals, the precise chemical shifts will differ due to the varying electronic effects of the chlorine atoms in their respective positions.

The C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) are particularly diagnostic for the substitution pattern of the benzene ring.

Vibrational Mode This compound (cm⁻¹) 2,5-Dichlorotoluene (cm⁻¹)
C-H Stretch (Aromatic) ~3050-3100~3050-3100
C-H Stretch (Aliphatic) ~2850-3000~2850-3000
C-Cl Stretch ~600-800~600-800
C-H Out-of-Plane Bending Characteristic of 1,2,3-trisubstitutionCharacteristic of 1,2,4-trisubstitution

Both isomers have the same molecular weight (160 g/mol ) and will show a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). However, the fragmentation patterns may show subtle differences in the relative intensities of fragment ions.

Parameter This compound 2,5-Dichlorotoluene
Molecular Ion (M⁺) m/z 160m/z 160
Isotopic Peaks m/z 162, 164m/z 162, 164
Major Fragments m/z 125 ([M-Cl]⁺), 89m/z 125 ([M-Cl]⁺), 89

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of liquid aromatic compounds like dichlorotoluenes.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 10-20 mg of the dichlorotoluene isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: As both isomers are liquids at room temperature, a neat sample can be analyzed. Place one to two drops of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates before running the sample.

  • Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the dichlorotoluene isomer in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Injector: Split/splitless injector, typically at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the peak corresponding to the dichlorotoluene and analyze its mass spectrum, paying attention to the molecular ion and fragmentation pattern.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the dichlorotoluene isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank. Scan the spectrum over the range of approximately 200-400 nm.

  • Processing: The instrument will automatically subtract the solvent blank spectrum from the sample spectrum. Identify the wavelength of maximum absorbance (λmax).

Efficacy of 2,3-Dichlorotoluene as a precursor compared to other isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a precursor is a critical decision in chemical synthesis, profoundly influencing reaction efficiency, product yield, purity, and overall economic viability. This guide provides an objective comparison of the efficacy of 2,3-dichlorotoluene and its isomers (2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorotoluene) as precursors in the synthesis of key pharmaceuticals and agrochemicals. The information presented is collated from peer-reviewed literature and patent filings to aid researchers and professionals in making informed decisions for their synthetic strategies.

Executive Summary

This compound stands out as a crucial precursor in the pharmaceutical industry, particularly for the synthesis of the anticonvulsant drug Lamotrigine and the calcium channel blocker Felodipine.[1][2] Its utility is largely dictated by the specific substitution pattern required for the final therapeutic agent. Other dichlorotoluene isomers, such as 2,4-, 2,6-, and 3,5-dichlorotoluene, serve as important intermediates for a range of agrochemicals, including herbicides and pesticides.[3] The efficacy of each isomer is highly dependent on the target molecule, with synthetic routes tailored to leverage the unique reactivity conferred by the positions of the chlorine and methyl groups on the aromatic ring.

Comparative Analysis of Precursor Efficacy

The following sections provide a detailed comparison of dichlorotoluene isomers in the synthesis of their respective key derivatives. Quantitative data, where available, is summarized in tables to facilitate direct comparison.

This compound: A Gateway to Pharmaceuticals

This compound is a key starting material for the synthesis of Lamotrigine and Felodipine. The synthetic pathway to these drugs typically involves the initial oxidation of the methyl group to an aldehyde or a carboxylic acid derivative.

Table 1: Synthesis of Key Intermediates and Final Products from this compound

ProductIntermediatePrecursorReaction StepCatalyst/ReagentsTemperature (°C)Yield (%)Purity (%)Reference
2,3-Dichlorobenzaldehyde-This compoundSide-chain bromination followed by hydrolysisAIBN, Bromine, H₂O₂; then HBr (aq)70-14080.6>99[4]
2,3-Dichlorobenzaldehyde-This compoundCatalytic OxidationCo(OAc)₂, Na₂MoO₄, NaBr, H₂O₂9029.0 (42.8% conversion)-[5]
Lamotrigine2,3-Dichlorobenzoyl cyanideThis compoundMulti-step synthesisVariousVarious~70-80 (from intermediate)>99.9[1][6]
Felodipine2,3-DichlorobenzaldehydeThis compoundHantzsch Dihydropyridine SynthesisPiperidine, Acetic AcidReflux40.1 (isolated)>98[2][7]

Experimental Protocol: Synthesis of 2,3-Dichlorobenzaldehyde

A representative procedure for the synthesis of 2,3-dichlorobenzaldehyde from this compound involves a two-step process[4]:

  • Bromination: 97.8g of this compound, 360g of 1,2-dichloroethane, and 3.9g of azobisisobutyronitrile (AIBN) are charged into a reactor. The mixture is heated to 70°C, and 110g of bromine and 108g of 27.5% hydrogen peroxide are added dropwise, maintaining the temperature at 80°C. Upon completion, the mixture is cooled, and the aqueous phase is removed. The organic phase is concentrated to yield 2,3-dichlorobenzylidene dibromide.

  • Hydrolysis: The resulting dibromide is added to a reactor with 360g of 9% aqueous hydrogen bromide and 540g of N,N-dimethylacetamide. The mixture is heated to 130-140°C for 8 hours. The crude 2,3-dichlorobenzaldehyde is obtained by steam stripping and purified by recrystallization to yield 81.25g of the final product (80.6% yield, >99% purity).

G cluster_bromination Step 1: Bromination cluster_hydrolysis Step 2: Hydrolysis This compound This compound AIBN_Br2_H2O2 AIBN, Br₂, H₂O₂ (1,2-dichloroethane, 80°C) This compound->AIBN_Br2_H2O2 2,3-Dichlorobenzylidene_dibromide 2,3-Dichlorobenzylidene dibromide AIBN_Br2_H2O2->2,3-Dichlorobenzylidene_dibromide HBr_DMA HBr (aq), DMA (130-140°C) 2,3-Dichlorobenzylidene_dibromide->HBr_DMA 2,3-Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde HBr_DMA->2,3-Dichlorobenzaldehyde

Synthesis of 2,3-Dichlorobenzaldehyde.

2,4-Dichlorotoluene: A Versatile Agrochemical Building Block

2,4-Dichlorotoluene is a precursor for several agrochemicals, including the herbicide butafenacil and the fungicide pyrifenox[3]. The synthesis of these compounds often proceeds through the formation of 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoyl chloride.

Table 2: Synthesis of Key Intermediates from 2,4-Dichlorotoluene

ProductPrecursorReaction StepCatalyst/ReagentsTemperature (°C)Yield (%)Purity (%)Reference
2,4-Dichlorobenzaldehyde2,4-DichlorotolueneCatalytic OxidationCo, Mo, Br ions, H₂O₂6023.1 (45.3% conversion)-[2]
2,4-Dichlorobenzaldehyde2,4-Dichlorobenzal chlorideHydrolysisH₂SO₄90-11080-[8]

Experimental Protocol: Synthesis of 2,4-Dichlorobenzaldehyde via Hydrolysis

A common industrial method for producing 2,4-dichlorobenzaldehyde involves the hydrolysis of 2,4-dichlorobenzal chloride[8]:

  • 2,4-Dichlorobenzal chloride is stirred with eight times its weight of concentrated sulfuric acid.

  • The mixture is heated to 90-110°C under a nitrogen atmosphere and reduced pressure to facilitate the removal of hydrogen chloride gas.

  • After 1-2 hours, the reaction mixture is poured onto ice, and the product is extracted with ether.

  • The ethereal solution is neutralized, washed, and dried. The solvent is evaporated, and the crude product is purified by distillation or recrystallization to afford 2,4-dichlorobenzaldehyde in 80% yield.

G 2,4-Dichlorobenzal_chloride 2,4-Dichlorobenzal_chloride H2SO4 Conc. H₂SO₄ (90-110°C) 2,4-Dichlorobenzal_chloride->H2SO4 Workup Ice Quench, Ether Extraction, Purification H2SO4->Workup 2,4-Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Workup->2,4-Dichlorobenzaldehyde

Synthesis of 2,4-Dichlorobenzaldehyde.

2,6-Dichlorotoluene: Precursor for Herbicides

2,6-Dichlorotoluene is the primary starting material for the synthesis of the herbicide dichlobenil (2,6-dichlorobenzonitrile)[3]. The key transformation is the ammoxidation of the methyl group.

Table 3: Synthesis of Dichlobenil from 2,6-Dichlorotoluene

ProductPrecursorReaction StepCatalystTemperature (°C)Yield (%)Purity (%)Reference
2,6-Dichlorobenzonitrile2,6-DichlorotolueneAmmoxidationV₂O₅/γ-Al₂O₃42579 (96% conversion)-[9][10]
2,6-Dichlorobenzonitrile2,6-DichlorotolueneChlorination followed by hydrolysis and nitrilationPCl₅, light50-250-99.8-99.95[11]

Experimental Protocol: Ammoxidation of 2,6-Dichlorotoluene

The gas-phase ammoxidation of 2,6-dichlorotoluene is a high-temperature catalytic process[9][10]:

  • A gaseous mixture of 2,6-dichlorotoluene, ammonia, and air is passed over a V₂O₅/γ-Al₂O₃ catalyst in a fixed-bed reactor.

  • The reaction is typically carried out at a temperature of 425°C.

  • With an Air:2,6-Dichlorotoluene molar ratio of 22:1 and an NH₃:2,6-Dichlorotoluene molar ratio of 11:1, a conversion of 96% and a yield of 79% to 2,6-dichlorobenzonitrile can be achieved.

G 2,6-Dichlorotoluene 2,6-Dichlorotoluene Reagents NH₃, Air 2,6-Dichlorotoluene->Reagents Catalyst V₂O₅/γ-Al₂O₃ (425°C) Reagents->Catalyst 2,6-Dichlorobenzonitrile 2,6-Dichlorobenzonitrile Catalyst->2,6-Dichlorobenzonitrile

Ammoxidation of 2,6-Dichlorotoluene.

3,5-Dichlorotoluene: A Route to Propyzamide

3,5-Dichlorotoluene is a precursor to the herbicide propyzamide. The synthesis involves the conversion of 3,5-dichlorotoluene to 3,5-dichlorobenzoyl chloride, which is then reacted with 3-amino-3-methyl-1-butyne.

Table 4: Synthesis of Propyzamide Intermediate from 3,5-Dichlorotoluene Derivative

ProductPrecursorReaction StepReagentsTemperature (°C)Yield (%)Purity (%)Reference
3,5-Dichlorobenzoyl chloride3,5-Dichlorobenzoic acidChlorinationThionyl chloride, PyridineRefluxQuantitative-[1][12]

Experimental Protocol: Synthesis of 3,5-Dichlorobenzoyl Chloride

The conversion of 3,5-dichlorobenzoic acid to the corresponding acid chloride is a standard procedure[1]:

  • 20g of 3,5-dichlorobenzoic acid is refluxed with 49.4g of thionyl chloride and 0.21g of pyridine for 20 hours.

  • Excess thionyl chloride is removed by distillation.

  • The residue is dissolved in dry hexane, filtered, and the solvent is removed under reduced pressure to yield 3,5-dichlorobenzoyl chloride quantitatively.

G 3,5-Dichlorobenzoic_acid 3,5-Dichlorobenzoic_acid Reagents SOCl₂, Pyridine (Reflux) 3,5-Dichlorobenzoic_acid->Reagents 3,5-Dichlorobenzoyl_chloride 3,5-Dichlorobenzoyl_chloride Reagents->3,5-Dichlorobenzoyl_chloride

Synthesis of 3,5-Dichlorobenzoyl Chloride.

Isomerization and Selectivity Considerations

The direct chlorination of toluene or monochlorotoluenes often leads to a mixture of dichlorotoluene isomers, posing significant purification challenges due to their similar physical properties[3]. The distribution of isomers is dependent on the catalyst and reaction conditions. For instance, the isomerization of 2,5-dichlorotoluene over an AlCl₃ catalyst at equilibrium yields a mixture of isomers, with 2,4-dichlorotoluene being the most favored product (16.2% yield), while this compound is formed in a much smaller amount (2.3% yield)[13]. This highlights the thermodynamic preference for certain isomers and the kinetic challenges in selectively producing others.

Recent studies on the isomerization of 2,5-dichlorotoluene to 2,4-dichlorotoluene using HZSM-5 catalysts have shown that catalyst modification, such as hydrothermal treatment, can significantly enhance selectivity. Unmodified HZSM-5 achieves a selectivity of 66.4% for 2,4-dichlorotoluene, which increases to 78.7% after modification[5][14]. These findings underscore the importance of catalyst engineering in directing the reaction towards the desired isomer and improving the overall efficiency of the process.

Conclusion

The efficacy of a dichlorotoluene isomer as a precursor is intrinsically linked to the structure of the target molecule. While this compound is indispensable for the synthesis of specific high-value pharmaceuticals like Lamotrigine and Felodipine, other isomers such as 2,4-, 2,6-, and 3,5-dichlorotoluene are crucial for the production of a variety of agrochemicals.

The primary challenges in utilizing dichlorotoluene precursors lie in the selective synthesis of the desired isomer and the efficiency of subsequent functional group transformations. Advances in catalysis, particularly in the area of selective isomerization and oxidation, are pivotal for improving the economic and environmental profile of these important industrial processes. For researchers and drug development professionals, a thorough understanding of the synthetic pathways and the inherent reactivity of each dichlorotoluene isomer is essential for the successful and efficient production of target molecules.

References

A Comparative Environmental Impact Assessment of Dichlorotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of six dichlorotoluene (DCT) isomers: 2,3-dichlorotoluene, 2,4-dichlorotoluene, 2,5-dichlorotoluene, 2,6-dichlorotoluene, 3,4-dichlorotoluene, and 3,5-dichlorotoluene. Dichlorotoluenes are used as intermediates in the synthesis of pharmaceuticals, pesticides, and dyes, making a thorough understanding of their environmental fate and toxicity crucial for sustainable chemical practices and risk assessment.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important environmental pathways.

Quantitative Environmental Impact Data

The following tables summarize the available data on the key environmental parameters for each dichlorotoluene isomer.

Table 1: Physical and Chemical Properties

IsomerCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)Water SolubilityLogP (octanol-water partition coefficient)
This compound32768-54-0C₇H₆Cl₂5[1]208.1[1]InsolubleNot Found
2,4-Dichlorotoluene95-73-8C₇H₆Cl₂-13[1]201[1]Insoluble4.2[4]
2,5-Dichlorotoluene19398-61-9C₇H₆Cl₂3.2[1]201[1]Sparingly solubleNot Found
2,6-Dichlorotoluene118-69-4C₇H₆Cl₂2.6[1]201[1]Very poor4.29[5]
3,4-Dichlorotoluene95-75-0C₇H₆Cl₂-14.7[1]209[1]Slightly solubleNot Found
3,5-Dichlorotoluene25186-47-4C₇H₆Cl₂25.1[1]202[1]Not Found3.5[6]

Table 2: Environmental Fate and Ecotoxicity

IsomerBiodegradabilitySoil Organic Carbon-Water Partitioning Coefficient (Koc)Bioaccumulation Potential (BCF)Aquatic Toxicity (LC₅₀/EC₅₀)
This compound Utilized by Comamonas testosterone KT5.[7]Not FoundNot FoundNot Found
2,4-Dichlorotoluene Utilized by Comamonas testosterone KT5.[7] Aerobic biodegradation initiated by Ralstonia sp. strain PS12.[8]~4800 (slight mobility)[4]Moderate potential for bioaccumulation.[9]Moderate toxicity to aquatic organisms.[9]
2,5-Dichlorotoluene Aerobic biodegradation by Ralstonia sp. strain PS12.[8]Not FoundNot FoundNot Found
2,6-Dichlorotoluene Not readily biodegradable.[10] Utilized by Comamonas testosterone KT5.[7]~5100 (immobile)246 - 828Toxic to aquatic organisms.[11]
3,4-Dichlorotoluene Utilized by Comamonas testosterone KT5.[7] Aerobic biodegradation by Ralstonia sp. strain PS12.[8]Not FoundNot FoundToxic to aquatic life with long lasting effects.[12]
3,5-Dichlorotoluene Mono-oxygenation of the methyl group by Ralstonia sp. strain PS12, leading to a dead-end pathway.[8]Not FoundNot FoundNot Found

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide, based on internationally recognized OECD guidelines.

Biodegradability Assessment (OECD 301)

The assessment of ready biodegradability of the dichlorotoluene isomers is typically conducted following the OECD 301 guideline series. These tests evaluate the potential for microorganisms to break down the chemical in an aerobic environment.

  • Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms from sources like activated sludge. The degradation of the substance is monitored over a 28-day period by measuring either the consumption of oxygen (respirometry) or the production of carbon dioxide.

  • Test Conditions: The test is performed in the dark or under diffuse light at a constant temperature of 20-25°C.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches a certain percentage of theoretical degradation within a 10-day window during the 28-day test period. For respirometric methods, this is typically ≥ 60% of the theoretical oxygen demand (ThOD).

Soil Sorption Coefficient (Koc) Determination (OECD 106 & 121)

The soil organic carbon-water partitioning coefficient (Koc) indicates the tendency of a chemical to adsorb to soil and sediment.

  • OECD 106 (Batch Equilibrium Method):

    • Principle: A solution of the dichlorotoluene isomer in a calcium chloride solution is equilibrated with a known amount of soil with a defined organic carbon content.

    • Procedure: After equilibration, the soil and solution are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount of substance adsorbed to the soil is calculated by the difference from the initial concentration. The adsorption coefficient (Kd) is then calculated and normalized to the organic carbon content of the soil to obtain the Koc value.

  • OECD 121 (HPLC Method):

    • Principle: This method estimates the Koc value based on the retention time of the substance on a high-performance liquid chromatography (HPLC) column packed with a stationary phase coated with organic carbon.

    • Procedure: The retention time of the dichlorotoluene isomer is compared to that of a set of reference compounds with known Koc values. A calibration curve is used to estimate the Koc of the test substance.

Bioaccumulation in Fish (OECD 305)

The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms.

  • Principle: Fish are exposed to a solution containing a sub-lethal concentration of the dichlorotoluene isomer for a defined period (uptake phase), followed by a period in a clean medium (depuration phase).

  • Test Organisms: Commonly used species include Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), or Fathead Minnow (Pimephales promelas).

  • Procedure: The concentration of the test substance is measured in the fish tissue and the water at regular intervals during both the uptake and depuration phases. The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state.

Aquatic Ecotoxicity Testing

Standardized tests are used to determine the toxicity of chemicals to representative aquatic organisms.

  • Algal Growth Inhibition Test (OECD 201):

    • Principle: Exponentially growing cultures of green algae (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the dichlorotoluene isomer for 72 hours.

    • Endpoint: The inhibition of cell growth is measured, and the EC₅₀ (the concentration causing a 50% reduction in growth) is calculated.

  • Daphnia sp. Acute Immobilisation Test (OECD 202):

    • Principle: Young daphnids (Daphnia magna) are exposed to a range of concentrations of the test substance for 48 hours.

    • Endpoint: The number of immobilized daphnids is recorded, and the EC₅₀ (the concentration causing immobilization in 50% of the daphnids) is determined.

  • Fish Acute Toxicity Test (OECD 203):

    • Principle: Fish are exposed to different concentrations of the dichlorotoluene isomer for a period of 96 hours.

    • Endpoint: Mortalities are recorded, and the LC₅₀ (the concentration that is lethal to 50% of the test fish) is calculated.

Signaling Pathways and Mechanisms of Toxicity

Detailed information on the specific signaling pathways affected by dichlorotoluene isomers is limited. However, as chlorinated aromatic hydrocarbons, their toxicity is generally associated with their lipophilic nature, allowing them to accumulate in fatty tissues and cell membranes. This can lead to non-specific narcotic effects and disruption of cellular processes.

Some studies on related chlorinated compounds suggest potential mechanisms of toxicity that may be relevant to dichlorotoluene isomers:

  • Oxidative Stress: Chlorinated aromatic compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components like lipids, proteins, and DNA.

  • Endocrine Disruption: Some chlorinated hydrocarbons have been shown to interfere with the endocrine system by mimicking or blocking the action of natural hormones.

  • Neurotoxicity: Exposure to some chlorinated organic compounds has been linked to neurotoxic effects.

Further research is needed to elucidate the specific molecular mechanisms and signaling pathways involved in the toxicity of each dichlorotoluene isomer.

Visualizations

Aerobic Biodegradation Pathway of 2,4-Dichlorotoluene

The following diagram illustrates the initial steps of the aerobic biodegradation of 2,4-dichlorotoluene by Ralstonia sp. strain PS12, which involves the dioxygenation of the aromatic ring.[8]

G Aerobic Biodegradation of 2,4-Dichlorotoluene 2,4-Dichlorotoluene 2,4-Dichlorotoluene cis-1,2-Dihydroxy-4,6-dichloro-3-methylcyclohexa-3,5-diene cis-1,2-Dihydroxy-4,6-dichloro-3-methylcyclohexa-3,5-diene 2,4-Dichlorotoluene->cis-1,2-Dihydroxy-4,6-dichloro-3-methylcyclohexa-3,5-diene Dioxygenase 3,5-Dichloro-4-methylcatechol 3,5-Dichloro-4-methylcatechol cis-1,2-Dihydroxy-4,6-dichloro-3-methylcyclohexa-3,5-diene->3,5-Dichloro-4-methylcatechol Dehydrogenase Ring Cleavage Products Ring Cleavage Products 3,5-Dichloro-4-methylcatechol->Ring Cleavage Products Dioxygenase

Initial steps in the aerobic breakdown of 2,4-dichlorotoluene.
Experimental Workflow for Environmental Impact Assessment

This diagram outlines the logical workflow for assessing the environmental impact of a chemical substance like a dichlorotoluene isomer, based on the OECD guidelines.

G Environmental Impact Assessment Workflow cluster_fate Environmental Fate cluster_toxicity Ecotoxicity Biodegradability (OECD 301) Biodegradability (OECD 301) Risk Assessment Risk Assessment Biodegradability (OECD 301)->Risk Assessment Soil Sorption (Koc) (OECD 106/121) Soil Sorption (Koc) (OECD 106/121) Soil Sorption (Koc) (OECD 106/121)->Risk Assessment Bioaccumulation (BCF) (OECD 305) Bioaccumulation (BCF) (OECD 305) Bioaccumulation (BCF) (OECD 305)->Risk Assessment Algae (OECD 201) Algae (OECD 201) Algae (OECD 201)->Risk Assessment Daphnia (OECD 202) Daphnia (OECD 202) Daphnia (OECD 202)->Risk Assessment Fish (OECD 203) Fish (OECD 203) Fish (OECD 203)->Risk Assessment Chemical Substance Chemical Substance Chemical Substance->Biodegradability (OECD 301) Chemical Substance->Soil Sorption (Koc) (OECD 106/121) Chemical Substance->Bioaccumulation (BCF) (OECD 305) Chemical Substance->Algae (OECD 201) Chemical Substance->Daphnia (OECD 202) Chemical Substance->Fish (OECD 203)

Workflow for assessing the environmental impact of chemical substances.

References

A Comparative Analysis of Synthetic Routes to 2,3-Dichlorotoluene for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Cost-Benefit Analysis of 2,3-Dichlorotoluene Synthesis

This compound is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. The selection of a synthetic route for its industrial production is a critical decision, balancing economic viability with environmental responsibility. This guide provides a comparative cost-benefit analysis of the most common synthesis routes to this compound, supported by available experimental data, to aid researchers and chemical engineers in making informed decisions.

Executive Summary

This analysis evaluates three primary synthetic pathways to this compound:

  • Directional Chlorination of o-Chlorotoluene: A targeted approach aiming for specific dichlorotoluene isomers.

  • Synthesis from 2-chloro-m-cresol: A high-yield route involving a phenolic precursor.

  • Sandmeyer Reaction of o-Toluidine: A classical method for introducing chloro-substituents via a diazonium salt intermediate.

The evaluation considers raw material costs, reaction yields, catalyst efficiency, energy consumption, and the environmental impact of byproducts and waste streams. While a definitive cost-per-kilogram is highly dependent on fluctuating raw material prices and specific plant efficiencies, this guide provides a framework for a thorough comparative assessment.

Cost-Benefit Analysis Framework

The overall cost and benefit of each synthetic route can be broken down into several key factors. The following diagram illustrates the logical flow for evaluating each pathway.

CostBenefitAnalysis Cost-Benefit Analysis Workflow for this compound Synthesis A Synthesis Route B Raw Material Costs A->B C Reaction Yield & Purity A->C D Catalyst Cost & Reusability A->D E Energy Consumption (Heating, Distillation) A->E F Byproducts & Waste Disposal Costs A->F G Environmental Impact (Toxicity, Hazards) A->G H Overall Cost-Benefit Assessment B->H C->H D->H E->H F->H G->H

Caption: Logical workflow for the cost-benefit analysis of different this compound synthesis routes.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative and qualitative data for the three primary synthesis routes. Please note that costs are estimates and can vary based on supplier, location, and market fluctuations.

ParameterDirectional Chlorination of o-ChlorotolueneSynthesis from 2-chloro-m-cresolSandmeyer Reaction of o-Toluidine
Primary Raw Materials o-Chlorotoluene, Chlorine2-chloro-m-cresol, Chlorine, Triphenylphosphineo-Toluidine, Sodium Nitrite, Copper(I) Chloride, HCl
Estimated Raw Material Cost o-Chlorotoluene: ~$111/kg[1]2-chloro-m-cresol: Price varies, research grade is higho-Toluidine: ~$100-270/kg[2][3]
Reported Yield Variable, produces a mixture of isomers including 2,6- and this compound.[4][5]High, up to 92%[6]Lower overall yield, reported around 25.8% in some cases.[4]
Catalyst Directional catalyst (e.g., CY-2)[4]Triphenylphosphine[6]Copper(I) Chloride[7]
Estimated Catalyst Cost ProprietaryTriphenylphosphine: ~$700-1000/kg[8][9]Copper(I) Chloride: ~$15.84/100g[10]
Reaction Conditions Controlled temperature (e.g., 30 ± 5 °C)[4]Elevated temperatures (40-150°C)[6]Low temperatures for diazotization (0-5°C), then heating.[11]
Key Byproducts Other dichlorotoluene isomers, trichlorotoluenesHydrogen chloride, triphenylphosphine oxideNitrogen gas, various organic and inorganic salts
Separation Complexity High, requires fractional distillation to separate isomers.[4]Distillation to remove solvent and byproducts.[6]Extraction and distillation.
Environmental Concerns Generation of isomeric byproducts that require separation and disposal.Use of phosphine catalyst, which has environmental hazards.[2][3]Use of nitrite and copper salts, generation of nitrogen gas.
Waste Disposal Disposal of unwanted chlorinated isomers.Disposal of phosphine-containing waste.Disposal of copper-containing waste and acidic solutions.

Experimental Protocols

Synthesis from 2-chloro-m-cresol

This high-yield method involves the reaction of 2-chloro-m-cresol with chlorine in the presence of triphenylphosphine.

Reaction Scheme:

Experimental Workflow:

Synthesis_from_Cresol A Charge reactor with Triphenylphosphine and Chlorobenzene B Introduce Chlorine gas (40-50°C) A->B C Add 2-chloro-m-cresol solution dropwise at 40°C B->C D Gradually heat to 150°C C->D E Collect distillate (HCl-containing Chlorobenzene) D->E F Vacuum distill the residue (5-10 mbar) E->F G Obtain this compound (92% yield) F->G

Caption: Workflow for the synthesis of this compound from 2-chloro-m-cresol.

Detailed Protocol:

  • A mixture of 880 g of triphenylphosphine and 1000 ml of chlorobenzene is charged into a reactor.

  • While stirring vigorously, 239 g of chlorine are passed into the mixture over a period of 3 hours. The temperature is maintained at 40°C for the first 2 hours and then increased to 50°C.[6]

  • A solution of 456 g of 2-chloro-3-methyl-phenol in 200 ml of chlorobenzene is added dropwise to the mixture at 40°C over 90 minutes.[6]

  • The temperature of the reaction mixture is then gradually increased to 150°C at atmospheric pressure, leading to the evolution of hydrogen chloride gas.[6]

  • A total of 1314 g of hydrogen chloride-containing chlorobenzene is collected as distillate until the bottom temperature reaches 150°C.[6]

  • The remaining residue is subjected to distillation at 5 to 10 mbar to yield this compound with a reported yield of 92% of theory.[6]

Sandmeyer Reaction of o-Toluidine

This classic method involves the diazotization of o-toluidine followed by a copper(I) chloride-catalyzed substitution.

Reaction Scheme:

  • o-Toluidine + NaNO2 + 2HCl -> o-Toluenediazonium chloride + NaCl + 2H2O

  • o-Toluenediazonium chloride --(CuCl)--> 2-Chlorotoluene + N2 (This is an example for monochlorination, further chlorination would be required)

A more direct, though lower yield, multi-step process starting from o-toluidine can also be employed to produce this compound.[4] A detailed patented protocol describes a multi-step synthesis starting from o-toluidine and urea, involving sulfonation, chlorination, hydrolysis, and finally a diazotization and Sandmeyer reaction to yield this compound.[12]

Experimental Workflow (General Sandmeyer):

Sandmeyer_Reaction A Dissolve o-Toluidine in HCl B Cool to 0-5°C A->B C Add NaNO2 solution dropwise B->C E Add diazonium salt solution to CuCl solution C->E D Prepare CuCl solution in HCl D->E F Warm to room temperature and then heat E->F G Isolate and purify product F->G

Caption: Generalized workflow for a Sandmeyer reaction.

Detailed Protocol (Illustrative for p-Chlorotoluene from p-Toluidine):

  • Prepare a solution of copper(I) chloride from copper(II) sulfate.

  • In a separate vessel, dissolve p-toluidine in hydrochloric acid and cool the mixture to 0-5°C.

  • Slowly add a solution of sodium nitrite to the cooled p-toluidine solution to form the diazonium salt. The temperature should be maintained in the 0-5°C range.

  • Pour the cold diazonium salt solution into the prepared copper(I) chloride solution.

  • Allow the mixture to warm to room temperature and then heat to complete the reaction, which is indicated by the cessation of nitrogen gas evolution.

  • The product, p-chlorotoluene, is then isolated by steam distillation and purified.[11]

Discussion and Conclusion

The synthesis of this compound presents a trade-off between yield, cost, and environmental impact.

  • The synthesis from 2-chloro-m-cresol offers a remarkably high yield, which is a significant economic advantage. However, the cost and availability of the starting material, 2-chloro-m-cresol, on an industrial scale need to be carefully evaluated. The use of triphenylphosphine as a catalyst also introduces costs and environmental considerations related to phosphine-containing waste.

  • The directional chlorination of o-chlorotoluene is an attractive route due to the relatively low cost of the starting material. However, the formation of a mixture of isomers necessitates a costly and energy-intensive separation process, which can significantly impact the overall economic viability. The efficiency of the directional catalyst in selectively producing the 2,3-isomer is the critical factor for this route's success.

  • The Sandmeyer reaction of o-toluidine is a well-established method but often suffers from lower overall yields and the use of hazardous reagents like sodium nitrite. The multi-step nature of the synthesis from readily available o-toluidine can also increase production costs. However, for smaller-scale production or when other routes are not feasible, it remains a viable option.

Ultimately, the optimal synthesis route will depend on a company's specific circumstances, including access to raw materials, energy costs, capital for separation equipment, and environmental regulations. This guide provides the foundational data and framework for conducting a detailed internal cost-benefit analysis to select the most appropriate and sustainable method for the production of this compound.

References

Safety Operating Guide

Proper Disposal of 2,3-Dichlorotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2,3-Dichlorotoluene is a hazardous chemical requiring specialized disposal procedures. It is a combustible liquid, a skin and eye irritant, and may cause respiratory irritation. All waste generated, including contaminated materials, must be treated as hazardous waste and disposed of through an approved waste disposal facility.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with the following immediate safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Viton®, nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, chemical-resistant aprons and sleeves are recommended.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

In Case of Exposure or Spill:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.

  • Spills: For small spills, absorb the chemical with an inert material such as dry sand, earth, or a commercial absorbent. Place the contaminated material into a designated, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for safety and disposal considerations.

PropertyValue
Flash Point 83 °C (181.4 °F)
Boiling Point 207-208 °C (404.6-406.4 °F)
Specific Gravity 1.228 g/mL at 25 °C
RCRA Hazardous Waste Must be evaluated for characteristics (see below)
Primary Disposal Method Incineration
Recommended Incineration Temperature At least 1100 °C for wastes containing >1% halogenated organic compounds

Detailed Disposal Plan

The proper disposal of this compound is a multi-step process that must be followed to ensure regulatory compliance and safety.

Step 1: Waste Identification and Classification
  • Determine if the Waste is Listed: As of the latest review, this compound is not explicitly found on the EPA's P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products.[1][2] However, regulations are subject to change, and it is the generator's responsibility to confirm the current status.

  • Evaluate for Hazardous Characteristics: In the absence of a specific listing, the waste must be evaluated for the four characteristics of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA):

    • Ignitability (D001): this compound is a combustible liquid with a flash point of 83°C. While it is not classified as ignitable under standard RCRA definitions (flash point < 60°C), its combustibility is a key factor in its management.

    • Corrosivity (D002): This chemical is not corrosive.

    • Reactivity (D003): It is stable under normal conditions and not considered reactive.

    • Toxicity (D004-D043): The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP). Given that it is a chlorinated aromatic compound, it is likely to be classified as toxic.

  • Assign Appropriate Waste Codes:

    • If the waste is from a manufacturing process, it may fall under the K-series wastes (e.g., K149, K150, K151 for chlorinated toluene production).

    • If it is a spent solvent mixture containing 10% or more of toluene, it could be classified under F005.

    • For unused, pure this compound, it should be managed as a characteristic hazardous waste, likely for toxicity. The generator must document this determination.

Step 2: Segregation and Storage
  • Segregate Waste: Do not mix this compound waste with other waste streams, especially non-hazardous waste. Keep halogenated organic waste separate from non-halogenated waste, as disposal costs can differ.

  • Use Appropriate Containers: Collect liquid waste in a designated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene container with a secure screw cap).

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Combustible," "Irritant").

  • Storage: Store the waste container in a designated satellite accumulation area that is at or near the point of generation. The area should be a secondary containment system to prevent spills from spreading. Keep the container closed at all times except when adding waste.

Step 3: Arranging for Disposal
  • Contact your Institution's Environmental Health and Safety (EHS) Department: Your EHS department will provide specific guidance on the procedures for your institution and will arrange for the pickup and disposal of the hazardous waste.

  • Complete a Hazardous Waste Profile Sheet: You will likely need to complete a waste profile sheet. This document provides the disposal facility with detailed information about the chemical. Be prepared to provide:

    • The chemical composition.

    • The process that generated the waste.

    • The physical state (liquid).

    • The quantity of waste.

    • The appropriate hazardous waste codes as determined in Step 1.

  • Transportation and Final Disposal: The hazardous waste will be collected by a licensed hazardous waste transporter and taken to a permitted Treatment, Storage, and Disposal Facility (TSDF). The primary and recommended method for the final disposal of chlorinated aromatic compounds like this compound is high-temperature incineration.[3]

Experimental Protocol: Preparing this compound Waste for Incineration

This protocol outlines the steps for preparing a container of this compound waste for pickup by a hazardous waste disposal service.

  • Materials:

    • Primary waste container (chemically compatible, e.g., amber glass bottle with a PTFE-lined cap).

    • Secondary containment (e.g., a plastic bin or tray).

    • "Hazardous Waste" label.

    • Permanent marker.

    • Personal Protective Equipment (as specified above).

  • Procedure:

    • Designate a satellite accumulation area within the laboratory, at or near the point of waste generation. This area must be under the control of the operator of the process generating the waste.

    • Place an empty, clean primary waste container in the secondary containment within the satellite accumulation area.

    • Affix a "Hazardous Waste" label to the primary container.

    • Using a permanent marker, write the following on the label:

      • The full chemical name: "this compound".

      • The date on which the first drop of waste was added to the container.

      • The name of the principal investigator or laboratory supervisor.

      • The laboratory room number and building.

      • An indication of the hazards (e.g., "Combustible Liquid," "Irritant").

    • As waste is generated, carefully pour it into the primary container. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.

    • Securely close the container lid immediately after adding waste.

    • When the container is full, or if the experiment generating the waste is complete, contact your institution's EHS department to schedule a waste pickup.

    • Ensure all required paperwork, such as a waste pickup request form or a waste profile sheet, is completed accurately and submitted as per your institution's procedures.

Disposal Workflow Diagram

G start Start: this compound Waste Generation classify Step 1: Waste Classification - Evaluate for RCRA Characteristics - Assign Waste Codes start->classify segregate Step 2: Segregation & Storage - Separate from other wastes - Use labeled, compatible container - Store in Satellite Accumulation Area classify->segregate contact_ehs Step 3: Arrange for Disposal - Contact EHS Department - Complete Waste Profile segregate->contact_ehs pickup Waste Pickup by Licensed Transporter contact_ehs->pickup disposal Final Disposal at Permitted Facility (High-Temperature Incineration) pickup->disposal end End: Safe & Compliant Disposal disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2,3-Dichlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety and Handling Guide: 2,3-Dichlorotoluene

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Hazard Summary

This compound is a combustible liquid that poses several health and environmental risks. It is classified as causing skin irritation and serious eye irritation. Inhalation may cause respiratory tract irritation and can be harmful. The substance is also toxic to aquatic life with long-lasting effects. Vapors are heavier than air and may form explosive mixtures, traveling to an ignition source and flashing back.

Key Hazards:

  • Flammability: Combustible liquid.

  • Health: Causes skin and serious eye irritation; may cause respiratory irritation. Harmful if inhaled.

  • Environmental: Toxic to aquatic life with long-lasting effects.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₇H₆Cl₂
Molecular Weight 161.03 g/mol
Appearance Clear Liquid
Melting Point 6 °C / 42.8 °F
Boiling Point 207 - 208 °C / 404.6 - 406.4 °F (@ 760 mmHg)
Flash Point 83 °C / 181.4 °F (closed cup)
Specific Gravity 1.220 - 1.228 g/mL at 25 °C
Vapor Density 5.6 (Air = 1)
UN Number (DOT) 2238

Personal Protective Equipment (PPE)

Adequate PPE is mandatory to prevent exposure. The following table outlines the required equipment for handling this compound.

Body PartRequired PPEStandards & Specifications
Eyes/Face Chemical Safety Goggles, Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is required where splashing is a risk.
Skin Chemical-Resistant Gloves, Lab Coat, Protective ClothingWear appropriate protective gloves and clothing to prevent all skin exposure.
Respiratory NIOSH/EN 149 Approved RespiratorRequired when working in poorly ventilated areas, in case of aerosol formation, or when exposure limits may be exceeded. Use a respirator with a suitable filter (e.g., Type ABEK per EN14387).

Operational Plan: Step-by-Step Handling Protocol

Follow these procedures to ensure the safe handling of this compound from preparation to cleanup.

Preparation and Precautionary Measures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ignition Sources: Ensure the work area is free of heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are in close proximity and operational. Have appropriate fire extinguishing media (dry chemical, CO₂, or alcohol-resistant foam) available.

  • Don PPE: Put on all required personal protective equipment as specified in the table above before handling the chemical.

Handling the Chemical
  • Container Handling: Keep the container tightly closed when not in use. If transferring, do so carefully to avoid splashing or generating mist/vapor.

  • Avoid Contact: Do not allow the chemical to come into contact with skin or eyes. Avoid breathing vapors or mist.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.

Post-Handling and Cleanup
  • Decontamination: Remove contaminated clothing immediately and wash it before reuse.

  • Work Area: Clean the work surface thoroughly after completion of the task.

  • Glove Removal: Use the proper technique to remove gloves without touching the outer surface to avoid skin contact.

  • Hand Washing: Wash hands again after removing all PPE.

Emergency and First Aid Procedures

Immediate action is critical in case of exposure or a spill.

IncidentFirst Aid / Emergency Response Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Get medical aid. Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.
Inhalation Remove the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, perform artificial respiration (DO NOT use mouth-to-mouth). Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.
Accidental Spill 1. Evacuate non-essential personnel and ensure adequate ventilation. 2. Remove all sources of ignition. 3. Contain the spill by soaking it up with an inert absorbent material (e.g., sand, earth, silica gel). 4. Collect the absorbed material using spark-proof tools and place it into a

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichlorotoluene
Reactant of Route 2
2,3-Dichlorotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.